molecular formula C8H9ClN2 B3132475 1H-Indol-2-amine hydrochloride CAS No. 36946-70-0

1H-Indol-2-amine hydrochloride

Cat. No.: B3132475
CAS No.: 36946-70-0
M. Wt: 168.62 g/mol
InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N
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Description

1H-Indol-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSXSUBAADKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958131
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36946-70-0
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1H-Indol-2-amine hydrochloride from indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Indol-2-amine Hydrochloride from Indole

Foreword

The 2-aminoindole scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents. Its synthesis, particularly from the readily accessible starting material indole, is a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive, mechanistically-driven exploration of a robust synthetic route to this compound. We eschew a simple recitation of procedures in favor of a narrative that elucidates the strategic rationale behind each experimental choice, grounding every protocol in established chemical principles and authoritative literature. This document is designed to empower researchers not merely to replicate a synthesis, but to understand and adapt it with scientific rigor.

Strategic Imperatives: Designing the Synthetic Pathway

Direct amination of the indole C2 position is notoriously challenging due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at C3. Therefore, a multi-step, regioselective strategy is required. The pathway detailed herein is designed for reliability and scalability, proceeding through a series of controlled transformations that functionalize the C2 position logically and efficiently.

The core strategy involves:

  • Nitrogen Protection: To pacify the reactive N-H group and electronically influence the indole ring.

  • C2-Oxidation: To introduce a functional handle at the desired position.

  • Functional Group Interconversion: To convert the C2-carbonyl into an amine precursor (an oxime).

  • Reduction: To form the target C2-amino group.

  • Deprotection and Salt Formation: To liberate the final product and enhance its stability and handling properties as a hydrochloride salt.

Synthesis_Strategy Indole Indole N_Protected N-Protected Indole Indole->N_Protected Protection Oxindole N-Protected 2-Oxindole N_Protected->Oxindole Oxidation Oxime N-Protected 2-Oxime Oxindole->Oxime Oximation Amine N-Protected 1H-Indol-2-amine Oxime->Amine Reduction Product 1H-Indol-2-amine Hydrochloride Amine->Product Deprotection

Figure 1: A conceptual overview of the synthetic pathway from indole to this compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with the rationale for reagent selection and reaction conditions.

Step 1: N-Protection of the Indole Ring

Expertise & Experience: The indole N-H proton is acidic and can interfere with subsequent steps. Protecting this site is paramount for controlling the regioselectivity of further reactions.[1][2] The use of a strong base like sodium hydride (NaH) ensures complete deprotonation, forming the highly nucleophilic indolide anion.[1] This anion preferentially attacks electrophiles at the nitrogen atom, especially with ionic salts like those formed from NaH, thus favoring the desired N-protection over competing C3-alkylation.[1] The p-toluenesulfonyl (tosyl, Ts) group is selected for its robustness and electron-withdrawing nature, which deactivates the ring towards unwanted electrophilic attack at C3 and facilitates the subsequent oxidation step.

Protocol: Synthesis of N-Tosylindole

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere in a flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the sodium salt of indole.[1]

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-tosylindole.

Step 2: Regioselective Oxidation to N-Tosyl-2-oxindole

Expertise & Experience: With the nitrogen protected, the C2 and C3 positions become the primary sites for oxidation. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classic and effective method for the oxidation of N-protected indoles to 2-oxindoles.[3][4] The accepted mechanism involves the initial epoxidation of the electron-rich C2=C3 double bond to form a transient N-tosyl-indole-2,3-epoxide.[5] This highly strained intermediate rapidly undergoes a rearrangement to yield the thermodynamically more stable N-tosyl-2-oxindole.[5]

Protocol: Synthesis of N-Tosyl-2-oxindole

  • Dissolve N-tosylindole (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. (Caution: Peroxy acids can be explosive; handle with care).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to quench excess m-CPBA) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude N-tosyl-2-oxindole is often of sufficient purity for the next step.

Step 3: Oximation of the 2-Oxindole Carbonyl

Expertise & Experience: The conversion of the ketone in the 2-oxindole to an oxime is a standard functional group transformation that prepares the molecule for reduction to an amine. The reaction with hydroxylamine hydrochloride in the presence of a mild base (to liberate free hydroxylamine) proceeds readily to form the desired oxime.

Protocol: Synthesis of N-Tosyl-2-oxindole Oxime

  • Combine N-tosyl-2-oxindole (1.0 eq.), hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq.), and sodium acetate (NaOAc, 2.5 eq.) in ethanol.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the N-tosyl-2-oxindole oxime.

Step 4: Reduction of the Oxime to the Protected Amine

Expertise & Experience: The reduction of an oxime to a primary amine is a critical step. While various reducing agents exist, catalytic hydrogenation is often preferred for its clean reaction profile. However, oxime reduction can be challenging, with a risk of N-O bond cleavage leading to primary amine side products.[6][7] A robust method involves using a reducing agent like zinc powder in the presence of an acid such as formic acid or acetic acid, which effectively reduces the C=N bond while preserving the N-O bond prior to its conversion to the amine.

Protocol: Synthesis of N-Tosyl-1H-indol-2-amine

  • To a stirred suspension of N-tosyl-2-oxindole oxime (1.0 eq.) in formic acid, add zinc dust (5.0 eq.) portion-wise at room temperature.

  • An exothermic reaction may be observed; maintain the temperature below 40 °C with occasional cooling.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-tosyl-1H-indol-2-amine.

Step 5: Deprotection and Hydrochloride Salt Formation

Expertise & Experience: The final step involves the removal of the robust tosyl protecting group. This typically requires strong acidic conditions.[1] Using concentrated hydrochloric acid serves a dual purpose: it catalyzes the cleavage of the sulfonamide bond and simultaneously protonates the resulting 2-aminoindole to form the stable and often crystalline hydrochloride salt, which can precipitate from the reaction medium, aiding in purification.

Protocol: Synthesis of this compound

  • Dissolve the crude N-tosyl-1H-indol-2-amine (1.0 eq.) in a mixture of methanol and concentrated hydrochloric acid (e.g., a 1:1 ratio).

  • Heat the solution to reflux for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove non-polar impurities.

  • Dry the solid under high vacuum to yield this compound.

Detailed_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Oximation cluster_step4 Step 4: Reduction cluster_step5 Step 5: Deprotection & Salt Formation Indole Indole Reagents1 1. NaH, DMF, 0°C 2. TsCl, rt Indole->Reagents1 N_Tosylindole N-Tosylindole Reagents1->N_Tosylindole Reagents2 m-CPBA, DCM 0°C to rt N_Tosylindole->Reagents2 N_Tosyl_Oxindole N-Tosyl-2-oxindole Reagents2->N_Tosyl_Oxindole Reagents3 NH₂OH·HCl, NaOAc EtOH, reflux N_Tosyl_Oxindole->Reagents3 N_Tosyl_Oxime N-Tosyl-2-oxindole Oxime Reagents3->N_Tosyl_Oxime Reagents4 Zn, HCOOH rt N_Tosyl_Oxime->Reagents4 N_Tosyl_Amine N-Tosyl-1H-indol-2-amine Reagents4->N_Tosyl_Amine Reagents5 Conc. HCl, MeOH reflux N_Tosyl_Amine->Reagents5 Final_Product 1H-Indol-2-amine hydrochloride Reagents5->Final_Product

Figure 2: Detailed step-by-step experimental workflow.

Data Summary and Characterization

Table 1: Summary of Reagents and Key Parameters

StepKey ReagentsSolvent(s)Typical Temp.Purpose
1 NaH, TsClDMF0 °C to RTProtect indole nitrogen
2 m-CPBADCM0 °C to RTOxidize C2 position
3 NH₂OH·HCl, NaOAcEthanolRefluxForm oxime intermediate
4 Zn, HCOOHFormic AcidRTReduce oxime to amine
5 Conc. HClMethanolRefluxDeprotect and form HCl salt

Trustworthiness: Product Validation

The identity and purity of the final product, this compound, must be rigorously confirmed through a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, ensuring the correct number and environment of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base (M+H)⁺.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches of the amine and indole, and the absence of the C=O and SO₂ stretches from previous steps.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

  • Melting Point (MP): To compare with literature values as a confirmation of identity and purity.

Safety & Handling: A Mandate for Prudence

All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Extremely reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that is sensitive to shock and friction. Can be explosive. Store in a cool, dry environment and avoid contact with metals.

  • Concentrated Acids (HCOOH, HCl): Highly corrosive and toxic. Handle with extreme care, ensuring adequate ventilation.

  • Zinc Dust: Can be flammable, especially when finely divided.

Always consult the Safety Data Sheet (SDS) for every reagent prior to use.

References

A Senior Application Scientist's Guide to the Preparation and Characterization of 1H-Indol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indol-2-amine and its hydrochloride salt represent a "privileged structure" in medicinal chemistry, forming the core scaffold of numerous bioactive compounds.[1][2] Despite its significance, its synthesis and characterization are not trivial, demanding a nuanced understanding of its chemical properties, particularly its stability. This guide provides an in-depth, field-proven perspective on a robust synthetic route, purification, and comprehensive characterization of 1H-Indol-2-amine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the protocols, establishing a self-validating workflow from starting materials to a fully characterized, high-purity final product.

Strategic Importance and Synthetic Challenges

The 2-aminoindole motif is a key structural fragment in a wide array of biologically active agents, including inhibitors of IκB kinase and phosphodiesterase-V.[2] The development of efficient and scalable synthetic methodologies is therefore highly desirable. Traditional routes to this scaffold have often been hampered by harsh reaction conditions, the need for specialized or hazardous starting materials, or limited substrate scope.[3] Modern synthetic chemistry has introduced more elegant solutions, frequently employing metal-catalyzed reactions.[3][4][5][6]

This guide focuses on a highly effective one-pot, two-step sequence that leverages a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[2][7] This approach is notable for its operational simplicity, use of readily available starting materials, and good functional group tolerance.

Synthesis and Salt Formation: A Validated Workflow

The stability of 2-aminoindoles can be a significant concern; the free base is often prone to oxidation or degradation.[8] Consequently, conversion to a stable, crystalline hydrochloride salt is a critical step for purification, handling, and long-term storage. The following workflow is designed as a self-validating system, where successful isolation and characterization confirm the efficacy of the preceding synthetic steps.

start_mat 2-Halonitrobenzene + Cyanoacetamide step1 Step 1: SNAr Reaction (Base, e.g., NaH in DMF) start_mat->step1 intermediate 2-Cyano-2-(2-nitrophenyl)acetamide (Intermediate) step1->intermediate step2 Step 2: Reductive Cyclization (Zn, FeCl3, HCl) intermediate->step2 free_base 1H-Indol-2-amine (Free Base) step2->free_base step3 Step 3: Salt Formation (HCl in organic solvent) free_base->step3 final_product This compound (Final Product) step3->final_product

Caption: Synthetic workflow for this compound.

Part A: One-Pot Synthesis of 1H-Indol-2-amine

This protocol is adapted from a highly efficient method for generating 2-aminoindole scaffolds.[2][7] The causality is twofold: first, a base-mediated SNAr reaction couples the two main fragments. Second, a potent reducing system (Zn/FeCl₃) simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization to form the indole ring.

Experimental Protocol:

  • Reaction Setup: To a solution of a suitable cyanoacetamide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Scientist's Insight: The use of excess NaH ensures complete deprotonation of the active methylene group on the cyanoacetamide, creating a potent nucleophile necessary for the subsequent SNAr reaction.

  • SNAr Reaction: After stirring for 10-15 minutes, add a solution of 2-fluoronitrobenzene (1.0 equiv) in DMF. Allow the reaction to stir at room temperature for 1 hour. The formation of a deep-colored solution is indicative of the intermediate's presence.

  • Reductive Cyclization: Carefully quench the excess NaH by adding 1.0 N HCl (2.0 equiv). Follow this with the addition of iron(III) chloride (FeCl₃, 3.0 equiv) and zinc dust (10.0 equiv).

    • Scientist's Insight: The Zn/FeCl₃ system in an acidic medium is a powerful combination for nitro group reduction. The in-situ generated amine then readily attacks the nitrile carbon, driving the cyclization to form the thermodynamically stable indole ring.

  • Reaction Completion: Heat the mixture to 100 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction to room temperature and dilute with water. Filter the mixture to remove inorganic solids. Extract the aqueous filtrate with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1H-Indol-2-amine free base.

Part B: Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude 1H-Indol-2-amine free base in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. A precipitate will form.

    • Scientist's Insight: Protonation of the highly basic C2-amino group by HCl forms the ionic ammonium salt. This salt has significantly lower solubility in non-polar organic solvents, causing it to precipitate out of the solution, which is a key purification step.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities.

  • Recrystallization: For highest purity, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether). The melting point of the purified product should be sharp.[9]

Comprehensive Characterization: The Self-Validating Analysis

Thorough characterization is non-negotiable to confirm the structure and purity of the final product. The data obtained from the following spectroscopic techniques serve to validate the entire synthetic and purification process.

synthesis Synthesis & Purification characterization Characterization synthesis->characterization nmr NMR (¹H, ¹³C) characterization->nmr ftir FTIR characterization->ftir ms Mass Spectrometry characterization->ms validation Structure & Purity Validated nmr->validation ftir->validation ms->validation

Caption: The logical workflow from synthesis to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-Indol-2-amine

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
¹H NMR ~11.0 Singlet (broad) Indole N-H: Typically downfield and broad due to quadrupole broadening and exchange.
~7.4-6.8 Multiplets Aromatic C4-C7-H: Complex splitting patterns in the aromatic region are characteristic of the indole core.
~6.3 Singlet C3-H: A characteristic singlet for the proton at the 3-position of the indole ring.
~6.0-5.5 Singlet (broad) C2-NH₂: A broad signal for the amine protons, which will disappear upon D₂O exchange.
¹³C NMR ~153 - C2: Carbon directly attached to the electron-donating amino group, highly deshielded.
~133 - C7a: Bridgehead carbon.
~126 - C3a: Bridgehead carbon.
~122-110 - C4, C5, C6, C7: Aromatic carbons of the benzene ring.

| | ~87 | - | C3: Carbon at the 3-position, typically upfield in the indole system. |

Note: Specific chemical shifts can vary based on solvent and concentration. The data presented are estimates based on analyses of similar indole derivatives.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for confirming the presence of key functional groups.

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Medium, Sharp (doublet) N-H Stretch (Primary Amine): Asymmetric and symmetric stretches of the -NH₂ group.
~3300 Medium, Broad N-H Stretch (Indole): Characteristic broad peak for the indole N-H.[12]
~3100 Medium Aromatic C-H Stretch
1650 - 1580 Medium to Strong N-H Bend (Primary Amine)
1620 - 1450 Medium to Strong C=C Stretch (Aromatic)

| 1335 - 1250 | Strong | C-N Stretch (Aromatic Amine) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. For the free base, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Table 3: Predicted Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Formula C₈H₈N₂ -
Exact Mass 132.0688 Calculated mass of the neutral free base.

| [M+H]⁺ | 133.0760 | The expected ion peak when analyzed in positive ion mode ESI-MS. |

Safety, Handling, and Storage

Professional diligence requires strict adherence to safety protocols.

  • Hazard Identification: this compound is classified as causing skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood.[15] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Avoid dust formation.[15] Avoid ingestion and inhalation.[15] Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For maximum long-term stability, store under an inert atmosphere (Nitrogen or Argon).[16]

Conclusion

The successful preparation of high-purity this compound is an enabling step for many research and development programs. The one-pot reductive cyclization method presented here offers a reliable and efficient route to the core scaffold. By integrating this synthesis with a rigorous, multi-technique characterization workflow, researchers can proceed with confidence, knowing their material is structurally correct and pure. This holistic approach, grounded in a causal understanding of the underlying chemistry, represents a best-practice standard for the modern synthetic laboratory.

References

An In-Depth Technical Guide to 1H-Indol-2-amine hydrochloride (CAS: 27878-37-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, the 2-aminoindole moiety stands out as a critical pharmacophore. Its unique electronic properties and capacity to act as a planar, bidentate hydrogen bond donor allow it to form key interactions with biological targets.[3] This guide provides a comprehensive technical overview of 1H-Indol-2-amine hydrochloride (CAS: 27878-37-1), a fundamental building block for accessing this important chemical space. We will delve into its core properties, synthesis, reactivity, and the analytical methodologies required for its robust characterization, offering field-proven insights for its application in research and development.

Section 1: Core Physicochemical and Spectroscopic Properties

This compound is a solid, typically appearing as a pale brown or white crystalline powder.[4] Understanding its fundamental properties is the first step in its effective utilization in synthesis and downstream applications.

Physicochemical Data

The key physicochemical identifiers and properties for this compound are summarized below for quick reference. Proper storage under an inert atmosphere at room temperature is recommended to maintain its stability and purity.[4]

PropertyValueSource(s)
CAS Number 27878-37-1[4][5]
Molecular Formula C₈H₉ClN₂[4]
Molecular Weight 168.62 g/mol [4]
Physical Form Solid
Melting Point 222-224 °C[6]
Storage Inert atmosphere, Room Temperature[4]
InChI Key JIKSXSUBAADKKK-UHFFFAOYSA-N
Predicted Spectroscopic Profile
  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-7.6 ppm. The proton at the C3 position of the indole ring would likely appear as a singlet further upfield. The protons of the amine (NH₂) and the indole NH will be present as broad singlets, and their chemical shifts can be highly dependent on concentration and residual water content. The presence of the hydrochloride salt will influence the exchange rate and chemical shift of the amine and indole NH protons.

  • ¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The aromatic carbons will resonate in the typical δ 110-140 ppm region. The C2 carbon, bonded to two nitrogen atoms, will be significantly downfield, potentially appearing around δ 150-160 ppm.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the base peak would correspond to the free base [M+H]⁺ at m/z 133.1, representing the protonated 1H-Indol-2-amine.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the indole NH and the primary amine (NH₂) in the 3200-3500 cm⁻¹ region. C-H stretching from the aromatic ring will appear around 3000-3100 cm⁻¹, and C=C aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Figure 1: Chemical Structure of this compound cluster_main Figure 1: Chemical Structure of this compound Indole This compound (C₈H₉ClN₂) CAS: 27878-37-1

A diagram showing the 2D structure of the molecule.

Section 2: Synthesis and Reactivity

The synthesis of 2-aminoindoles is a well-explored area of organic chemistry, with several robust methods available. A particularly efficient and common approach for laboratory-scale synthesis is the reductive cyclization of a (2-nitrophenyl)acetonitrile precursor.

Synthetic Strategy: Reductive Cyclization

This method is advantageous as it builds the heterocyclic ring system in a single, high-yielding transformation from a readily available linear precursor. The causality is straightforward: the reduction of the nitro group to an aniline derivative creates a nucleophile that immediately attacks the adjacent nitrile carbon, triggering cyclization to form the 2-aminoindole core.[3][7]

Start 2-Nitrophenylacetonitrile Reagents Reducing Agent (e.g., Zn, FeCl₃) + Acid (HCl) Start->Reagents Intermediate In-situ generation of 2-Aminophenylacetonitrile Reagents->Intermediate Reduction of NO₂ Product 1H-Indol-2-amine hydrochloride Intermediate->Product Intramolecular Cyclization

A workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis and purification of this compound.

Objective: To synthesize this compound from 2-nitrophenylacetonitrile.

Materials:

  • (2-Nitrophenyl)acetonitrile

  • Zinc powder (Zn)

  • Iron(III) chloride (FeCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of (2-nitrophenyl)acetonitrile (1.0 eq) in methanol, add iron(III) chloride (FeCl₃, ~0.1 eq) and zinc powder (Zn, ~5-10 eq) portion-wise. The use of zinc in an acidic medium is a classic and cost-effective method for nitro group reduction.[3]

  • Acidification & Reduction: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid (HCl). The acid activates the zinc and provides the protons necessary for the reduction. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product, this compound, will precipitate.

  • Purification: Wash the crude solid with a cold, non-polar solvent like diethyl ether to remove any organic impurities. Recrystallization from a methanol/ether solvent system can be performed for further purification if necessary.

  • Drying: Dry the purified white/off-white solid under vacuum to yield the final product.

Section 3: Applications in Medicinal Chemistry

The 2-aminoindole scaffold is a key building block in the development of novel therapeutics due to its ability to mimic the interactions of tryptophan or function as a versatile heterocyclic amidine.[3] Its derivatives have shown a wide spectrum of biological activities.

  • Kinase Inhibition: The 2-aminoindole core is present in inhibitors of various kinases, including IκB kinase (IKK), which is involved in inflammatory pathways.[3]

  • Enzyme Inhibition: Derivatives have been developed as potent inhibitors of enzymes like phosphodiesterase-V (PDE5) for erectile dysfunction and 5-lipoxygenase (5-LO) for inflammatory diseases.[3][8]

  • Anticancer Agents: The indole nucleus is a common feature in anticancer drugs. Its derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines by targeting pathways like tubulin polymerization.[2][9]

  • Other Therapeutic Areas: The scaffold has been explored for developing hypotensives, diuretics, and appetite suppressants.[3]

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant. Adherence to the Globally Harmonized System (GHS) guidelines is mandatory.

GHS ClassificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always handle in a well-ventilated area or chemical fume hood.[10]

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid formation of dust and aerosols.[10]

  • Store in a tightly sealed container in a dry place.[4]

Section 5: Quality Control and Characterization Workflow

A robust analytical workflow is critical to validate the identity, purity, and quality of the synthesized this compound. This ensures the reliability of data generated in subsequent biological or chemical assays.

cluster_workflow Figure 3: Self-Validating Characterization Workflow A Synthesized & Purified Product B Structural Confirmation A->B E Purity Assessment A->E C ¹H & ¹³C NMR B->C Molecular Skeleton D Mass Spectrometry (MS) B->D Molecular Weight G Final QC Approval (Identity & Purity Confirmed) C->G D->G F HPLC / UPLC E->F Quantitative Purity F->G

A logical workflow for compound characterization.
Protocol: HPLC Purity Analysis

Objective: To determine the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 15 minutes. This must be optimized to ensure good separation from any impurities or starting materials.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm, as the indole scaffold has strong absorbance at this wavelength.[11][12]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in methanol or the initial mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the peak areas of all detected components.

  • Purity Calculation: Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage. For high-quality material suitable for drug development, purity should typically be >98%.

References

Spectroscopic Characterization of 1H-Indol-2-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1H-Indol-2-amine Hydrochloride

1H-Indol-2-amine, an aromatic heterocyclic amine, is a valuable building block in synthetic organic and medicinal chemistry. The indole scaffold is a core component of numerous biologically active compounds, including the amino acid tryptophan. The 2-amino substitution provides a reactive handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain biological assays.

Due to the limited availability of published experimental data, this guide will focus on a detailed prediction and interpretation of the key spectroscopic features of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the spectra are typically acquired in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O). The protonation of the 2-amino group to form the ammonium salt will significantly influence the chemical shifts, particularly of the heterocyclic ring protons.

2.1.1 ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the indole N-H proton, the aromatic protons on the benzene ring, the C3-H proton, and the ammonium (-NH₃⁺) protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
Indole N1-H~11.0 - 12.0Broad Singlet-The acidic proton on the indole nitrogen is typically downfield and often broad.
Ammonium -NH₃⁺~8.0 - 9.0Broad Singlet-The protons of the ammonium group will be downfield due to the positive charge and will likely be broad due to exchange.
H7 (Aromatic)~7.5 - 7.6Doublet~7.5 - 8.0Ortho coupling to H6.
H4 (Aromatic)~7.3 - 7.4Doublet~7.5 - 8.0Ortho coupling to H5.
H5 (Aromatic)~7.0 - 7.1Triplet~7.0 - 7.5Ortho coupling to H4 and H6.
H6 (Aromatic)~6.9 - 7.0Triplet~7.0 - 7.5Ortho coupling to H5 and H7.
H3 (Vinyl)~6.3 - 6.4Singlet-This proton is on the pyrrole ring and is expected to be a singlet.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2~150 - 155The carbon bearing the ammonium group will be significantly downfield.
C7a~137 - 139Bridgehead carbon.
C3a~128 - 130Bridgehead carbon.
C4~122 - 124Aromatic CH.
C5~120 - 122Aromatic CH.
C6~118 - 120Aromatic CH.
C7~111 - 113Aromatic CH.
C3~95 - 100The C3 carbon is expected to be relatively upfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of both the indole ring and the ammonium salt, as well as aromatic C-H and C=C stretching vibrations.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Indole)3300 - 3400MediumCharacteristic sharp peak for the indole N-H.[1]
N-H Stretch (Ammonium)2800 - 3100Broad, StrongA broad and strong absorption is characteristic of an ammonium salt.
Aromatic C-H Stretch3000 - 3100Medium
N-H Bend (Ammonium)1580 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected.[1]
C-N Stretch1250 - 1350Medium
=C-H Bend (Out-of-plane)700 - 800StrongA strong band in this region is characteristic of ortho-disubstituted benzene rings.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method, and the spectrum would be acquired in positive ion mode. The data would reflect the mass of the free base (the protonated molecule).

  • Molecular Ion (M+H)⁺: The expected mass for the protonated free base (C₈H₈N₂) would be at an m/z of 133.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion would likely involve the loss of ammonia (NH₃) or hydrocyanic acid (HCN) from the indole ring, which are common fragmentation pathways for indole derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use the residual solvent peak as the internal reference (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Operate the instrument in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 133.07) and apply collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. For HRMS, the accurate mass can be used to confirm the elemental formula.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune and Shim insert->tune acquire_H1 Acquire 1H Spectrum tune->acquire_H1 acquire_C13 Acquire 13C Spectrum tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR data acquisition and processing.

MS_Fragmentation cluster_fragments Predicted Fragments M_plus_H [C8H9N2]+ m/z = 133.07 frag1 [C8H6N]+ m/z = 116.05 M_plus_H->frag1 -NH3 frag2 [C7H6N]+ m/z = 104.05 M_plus_H->frag2 -HCN

Caption: Predicted ESI-MS fragmentation pathway for 1H-Indol-2-amine.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By applying fundamental principles of NMR, IR, and MS, a comprehensive dataset has been proposed to aid researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This information is intended to serve as a valuable resource for scientists engaged in the synthesis and application of novel indole-based molecules.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-aminoindole hydrochloride. The information presented herein is curated to support research and development activities, offering both foundational data and practical experimental insights. The structure of this document is designed to logically flow from fundamental identification to detailed characterization and reactivity, empowering scientists to effectively utilize this compound in their work.

Compound Identification and Molecular Structure

2-Aminoindole hydrochloride is the hydrochloride salt of the heterocyclic amine 2-aminoindole. The presence of the hydrochloride moiety enhances the compound's stability and aqueous solubility compared to its freebase form.

Molecular Formula: C₈H₉ClN₂[1][2][3][4]

Molecular Weight: 168.62 g/mol [1][2]

CAS Number: 36946-70-0[1][2][3][4]

Canonical SMILES: C1=CC=C2C(=C1)C=C(N2)N.Cl[1]

InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N[1]

Synonyms: 1H-Indol-2-amine hydrochloride, 2-Indolylamine hydrochloride[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-aminoindole hydrochloride is critical for its handling, formulation, and application in research.

Physical State and Appearance

2-Aminoindole hydrochloride is typically a pale brown solid at room temperature.[1][5]

Melting Point

The melting point of 2-aminoindole hydrochloride is reported to be in the range of 215-220 °C with decomposition.[4][6] This thermal instability should be considered when designing experiments involving high temperatures.

Solubility

The solubility of a compound is a key parameter in drug development, influencing its absorption and bioavailability. 2-Aminoindole hydrochloride exhibits the following solubility profile:

SolventSolubility
WaterSlightly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
MethanolSlightly soluble
EthanolSoluble

Data sourced from multiple suppliers and databases.[4][6]

The term "slightly soluble" can be ambiguous. For quantitative applications, a detailed experimental determination of solubility is recommended.

Hygroscopicity

As a hydrochloride salt, 2-aminoindole hydrochloride is described as hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[4] This property necessitates careful storage under inert and dry conditions to prevent degradation and ensure accurate weighing.

pKa

The predicted pKa of 2-aminoindole hydrochloride is approximately 18.89 ± 0.30.[1] This value primarily reflects the acidity of the N-H proton on the indole ring. The presence of the amino group will also contribute to the overall acid-base properties of the molecule.

Experimental Protocols for Characterization

To ensure the identity and purity of 2-aminoindole hydrochloride, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Workflow for ¹H NMR Analysis of 2-Aminoindole Hydrochloride

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 2-aminoindole hydrochloride prep2 Dissolve in 0.7 mL of DMSO-d₆ prep1->prep2 prep3 Filter into a clean, dry NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-aminoindole hydrochloride.[7]

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its high boiling point, which minimizes evaporation.[8]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for good signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.

  • Data Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Assign the chemical shifts (ppm) of the protons. The aromatic protons of the indole ring are expected to appear in the downfield region (typically 6.5-8.0 ppm), while the amino and imino protons will likely be broader and their chemical shifts can be solvent and concentration-dependent. The hydrochloride salt form may influence the chemical shifts of the protons near the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid 2-aminoindole hydrochloride directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumental Analysis:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands. Key expected vibrations include:

      • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amino and indole N-H groups.

      • Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

      • C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole ring.

      • N-H bending: Vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Step-by-Step Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 2-aminoindole hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode. The ESI process is expected to generate the protonated molecule [M+H]⁺, where M is the free base.

  • Data Interpretation:

    • The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base (C₈H₈N₂) at m/z 133.1.

    • Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data, which can further confirm the structure. Common fragmentation pathways for indoles may involve cleavage of the side chains and fragmentation of the indole ring itself.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep1 Prepare mobile phases A and B prep2 Prepare a standard solution of 2-aminoindole hydrochloride prep1->prep2 analysis1 Equilibrate the C18 column prep2->analysis1 analysis2 Inject the sample solution analysis1->analysis2 analysis3 Run a gradient elution analysis2->analysis3 analysis4 Detect the analyte using a UV detector (e.g., 220 nm) analysis3->analysis4 data1 Integrate the chromatogram analysis4->data1 data2 Calculate the purity based on the peak area percentage data1->data2

References

Mechanism of formation of 1H-Indol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 1H-Indol-2-amine Hydrochloride

Abstract

The 1H-indol-2-amine scaffold is a privileged pharmacophore, serving as a cornerstone in the architecture of numerous biologically active compounds and clinical drug candidates.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a critical component for interacting with various biological targets.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing the 2-aminoindole core, delves into the underlying reaction mechanisms, and details the final conversion to its stable hydrochloride salt. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with modern, field-proven synthetic strategies, supported by comprehensive references and practical protocols.

Strategic Overview of 2-Aminoindole Synthesis

The synthesis of the 2-aminoindole core is not trivial due to the electron-rich nature of the indole nucleus and the reactivity of the C2-amine functionality. Over the years, synthetic strategies have evolved from classical name reactions, often requiring harsh conditions, to sophisticated transition-metal-catalyzed methods that offer milder conditions, higher efficiency, and broader functional group tolerance. The most prominent and reliable strategies can be broadly categorized as:

  • Reductive Cyclization of ortho-Substituted Phenylacetonitriles: A robust and widely used method involving the intramolecular cyclization of a pre-functionalized aromatic precursor.

  • Transition Metal-Catalyzed Annulations: Modern catalytic cycles, particularly those employing gold, copper, or palladium, that construct the indole ring through C-H activation or cross-coupling pathways.

  • Functionalization of Pre-formed Indole Scaffolds: Methods that introduce the amine group at the C2 position of an existing indole ring, often via nitration or azidation followed by reduction.

  • Classical Indole Syntheses: Adaptations of venerable reactions like the Fischer and Bischler-Möhlau syntheses.

This guide will focus primarily on the most prevalent and mechanistically insightful of these routes.

Mechanism Deep Dive: Key Formation Pathways

Reductive Cyclization of 2-Nitrophenylacetonitrile Derivatives

This is arguably one of the most direct and versatile methods for preparing a wide array of 2-aminoindoles. The general strategy involves two key stages: a nucleophilic aromatic substitution (SNAr) to create the cyclization precursor, followed by a reductive cyclization to form the indole ring.[1][3]

Mechanism:

  • Precursor Formation (SNAr): The synthesis begins with an activated 2-halonitrobenzene (e.g., 2-fluoronitrobenzene). A carbanion, generated by deprotonating an active methylene compound like a cyanoacetamide with a base (e.g., Sodium Hydride, NaH), acts as the nucleophile. This carbanion attacks the electron-deficient aromatic ring at the position of the halogen, displacing it to form an intermediate like 2-cyano-2-(2-nitrophenyl)-acetamide.[1][3]

  • Reductive Cyclization: The nitro group of the intermediate is then reduced. A common and effective method is the use of a reducing metal, such as zinc (Zn) or iron (Fe) powder, in an acidic medium, often with a promoter like ferric chloride (FeCl₃).[1] The nitro group is reduced to an amino group. This newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the adjacent nitrile carbon. This cyclization event, followed by tautomerization, yields the final 2-aminoindole product.[1]

The entire sequence can often be performed in a one-pot procedure, enhancing its operational simplicity and efficiency.[1][3]

Reductive_Cyclization Reductive Cyclization of a 2-Nitrophenylacetonitrile Derivative Start 2-Fluoronitrobenzene + Cyanoacetamide Derivative Base NaH, DMF Start->Base 1. Deprotonation Intermediate1 S_NAr Intermediate (2-cyano-2-(2-nitrophenyl)-acetamide) Base->Intermediate1 2. S_NAr Reaction Reducing_Agent Zn, FeCl3, HCl Intermediate1->Reducing_Agent 3. Nitro Reduction Cyclization Intramolecular Nucleophilic Attack Reducing_Agent->Cyclization 4. Cyclization Product 1H-Indol-2-amine Derivative Cyclization->Product 5. Tautomerization

Caption: Mechanism of 2-Aminoindole formation via Reductive Cyclization.

Gold-Catalyzed C-H Annulation

Modern organometallic chemistry provides elegant solutions for indole synthesis. Gold catalysis, in particular, has emerged as a powerful tool for forming 2-aminoindoles under mild conditions.[4][5] One notable approach involves the C-H annulation of sulfilimines with N-arylynamides.[4]

Mechanism:

  • Carbene Formation: The reaction is initiated by the gold catalyst (e.g., a Au(III) complex) activating the N-arylynamide. This interaction facilitates the formation of a key α-imino gold carbene intermediate.[4]

  • C-H Insertion: This highly electrophilic gold carbene intermediate then undergoes an intramolecular insertion into an ortho C-H bond of the N-phenyl group.[4]

  • Cyclization & Aromatization: This C-H insertion leads to a cyclized intermediate which, after subsequent steps including protonolysis and tautomerization, rearomatizes to afford the stable 2-aminoindole scaffold.

This method is valued for its high selectivity and the use of readily available starting materials, avoiding hazardous reagents like azides.[4]

Gold_Catalysis Gold-Catalyzed Synthesis of 2-Aminoindoles cluster_0 Catalytic Cycle Start N-Arylynamide + Sulfilimine Au_Catalyst Au(III) Catalyst Start->Au_Catalyst Coordination Carbene α-Imino Gold Carbene Intermediate Au_Catalyst->Carbene CH_Insertion Intramolecular C-H Insertion Carbene->CH_Insertion Electrophilic Attack Cyclized_Int Cyclized Intermediate CH_Insertion->Cyclized_Int Product 2-Aminoindole Product Cyclized_Int->Product Aromatization Product->Au_Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Gold-catalyzed 2-aminoindole synthesis.

Reduction of 2-Azidoindoles

The reduction of an azide to an amine is a fundamental and highly reliable transformation in organic synthesis. Applying this to a 2-azidoindole precursor provides a direct route to the target compound.

Mechanism:

  • Synthesis of 2-Azidoindole: The first step is the synthesis of the 2-azidoindole intermediate. This can be achieved through various methods, such as the radical azidation of an indole at the C3 position, which can lead to a C2-azidated product depending on the substituents.[6]

  • Azide Reduction: The 2-azido group is then reduced to the corresponding amine. This can be accomplished using several methods:

    • Staudinger Reaction: Using triphenylphosphine (PPh₃) followed by water workup.

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C).[6]

    • Photocatalysis: Visible light-induced reduction using a ruthenium complex and a sacrificial reductant like sodium ascorbate offers a mild and highly chemoselective alternative.[7]

The choice of reduction method depends on the functional group tolerance required for other substituents on the indole ring.

Formation of the Hydrochloride Salt

The free base of 1H-indol-2-amine can be unstable and prone to oxidation.[8] Conversion to its hydrochloride salt significantly enhances its stability, shelf-life, and handling properties, which is critical for pharmaceutical applications. The formation is a straightforward acid-base neutralization reaction.[9]

Mechanism: The lone pair of electrons on the exocyclic nitrogen of the 2-amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid (HCl).[9][10] This forms an ammonium cation, with the chloride ion (Cl⁻) serving as the counter-ion, resulting in the stable 1H-indol-2-aminium chloride salt.

Salt_Formation Hydrochloride Salt Formation IndoleAmine 1H-Indol-2-amine (Free Base) HCl + HCl Product This compound (Salt) HCl->Product Proton Transfer

Caption: Acid-base reaction for the formation of the hydrochloride salt.

Experimental Protocols and Data

Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide

This protocol is adapted from a reported efficient one-pot, two-step procedure.[1]

Step 1: SNAr Reaction

  • To a 50 mL flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (1.0 equiv) and dry N,N-Dimethylformamide (DMF) to make a 0.5 M solution.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise at 0 °C.

  • Stir the mixture for 10 minutes at room temperature.

  • Add 2-fluoronitrobenzene (1.0 equiv). The reaction mixture will typically turn a deep purple color.

  • Stir at room temperature for 1 hour. Monitor the formation of the substitution intermediate by LC-MS.

Step 2: Reductive Cyclization

  • Carefully add 1.0 N HCl (2.0 equiv) to the reaction mixture to quench the excess NaH.

  • Add Ferric Chloride (FeCl₃, 3.0 equiv) and Zinc dust (Zn, 10.0 equiv).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter through celite, and perform an aqueous workup followed by extraction with an organic solvent (e.g., Ethyl Acetate).

  • Purify the crude product by column chromatography to yield the desired 2-aminoindole derivative.

Data Summary: Synthesis of 2-Aminoindoles via Gold-Catalysis

The following table summarizes representative yields from a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides, demonstrating the method's scope.[4]

EntryYnamide Substituent (Ar)Sulfilimine Substituent (R)Yield (%)
1PhenylMethyl95
24-MethylphenylMethyl96
34-MethoxyphenylMethyl94
44-ChlorophenylMethyl85
5PhenylEthyl92

Conclusion

The synthesis of this compound is a critical process in medicinal chemistry. While classical methods exist, modern approaches such as one-pot reductive cyclizations and transition-metal catalysis offer superior efficiency, milder conditions, and broader applicability. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and adapting these methods for the synthesis of complex, novel derivatives. The final conversion to the hydrochloride salt is a crucial step that ensures the compound's stability and suitability for further development. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently approach the synthesis of this important molecular scaffold.

References

Foundational Strategies: Reductive Cyclization of Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Aminoindoles

The 2-aminoindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its unique arrangement, featuring an aromatic planar structure with two adjacent hydrogen bond donors, makes it a powerful pharmacophore for engaging with protein active sites, particularly those with aspartate or glutamate residues.[2] This motif is integral to a wide array of biologically active compounds, including inhibitors of IκB kinase (IKK) and phosphodiesterase-V, as well as agents with hypotensive and appetite-suppressant properties.[2]

One of the earliest and most fundamental approaches to constructing the indole ring system involves the cyclization of ortho-substituted anilines. A classic iteration of this strategy begins with an ortho-halo-nitroaromatic compound, which undergoes nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization. This pathway, while robust, traditionally required the isolation of intermediates, making it a multi-step process.

A significant advancement was the development of a one-pot procedure that telescopes these steps.[2][3] This approach involves the SNAr reaction of an ortho-halonitrobenzene with a cyanoacetamide, followed by an in-situ reduction and cyclization. The choice of a potent reducing system, such as zinc powder in the presence of an iron salt, is critical. Zinc acts as the stoichiometric reductant for the nitro group, generating the aniline, which then readily undergoes intramolecular cyclization onto the nitrile to form the 2-aminoindole ring. From a process chemistry perspective, consolidating two distinct transformations into a single pot without intermediate isolation represents a major leap in efficiency, reducing solvent waste, and improving overall yield and throughput.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol is adapted from the procedure described by Dömling and coworkers for the synthesis of 2-amino-indole-3-carboxamides.[2]

Step 1: SNAr Reaction

  • To a solution of a cyanoacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 10 minutes at room temperature.

  • Add the 2-fluoronitrobenzene derivative (1.1 eq) and heat the reaction to 80 °C.

  • Monitor the formation of the substitution intermediate by LC-MS (typically complete within 1-2 hours).

Step 2: Reductive Cyclization

  • Cool the reaction mixture to room temperature.

  • Carefully acidify with 1 N HCl to neutralize any excess NaH.

  • Add FeCl₃ (3.0 eq) and zinc powder (10.0 eq).

  • Heat the mixture to 100 °C for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoindole.[2]

The Era of Transition Metal Catalysis: Precision and Versatility

The late 20th and early 21st centuries saw the revolutionary impact of transition metal catalysis on organic synthesis, and the construction of 2-aminoindoles was no exception. Catalytic methods offered milder reaction conditions, broader functional group tolerance, and novel bond disconnections, enabling access to previously challenging substitution patterns.

Palladium-Catalyzed Cross-Coupling

In 2003, Witulski and coworkers reported a seminal palladium-catalyzed annulative cross-coupling reaction.[4] This method utilized N-(o-haloaryl)ynamides, which were coupled with primary or secondary amines. The reaction proceeds via a one-pot C–N/C–C bond-forming sequence, where palladium catalysis facilitates both the initial amination and the subsequent intramolecular cyclization to furnish the 2-aminoindole scaffold.[4] This was a pivotal development, demonstrating how ynamides could serve as versatile building blocks for complex heterocycles.

Gold-Catalyzed Reactions: The Rise of α-Imino Carbenes

Gold catalysis, particularly with ynamides, has emerged as a powerful tool in modern synthetic chemistry.[5][6] A common mechanistic pathway involves the generation of highly electrophilic α-imino gold carbene intermediates. These reactive species can then undergo a variety of intramolecular transformations to build the indole core.

A landmark contribution from the Hashmi group in 2019 described a gold(III)-catalyzed C–H annulation of sulfilimines with N-phenylynamides.[6][7] This approach is particularly elegant as it uses sulfilimines as safe and efficient nitrene-transfer reagents, avoiding the use of potentially explosive azides. The α-imino gold carbene intermediate, once formed, inserts into an ortho C–H bond of the phenyl group on the ynamide nitrogen, directly forming the indole ring.[7] The only byproduct is a dialkyl or diphenyl sulfide, which is non-explosive and does not poison the catalyst.[6]

Gold_Catalyzed_Annulation cluster_cat Catalytic Cycle Ynamide N-Arylynamide Intermediate1 Gold-Activated Ynamide Ynamide->Intermediate1 Coordination Sulfilimine Sulfilimine Carbene α-Imino Gold Carbene Sulfilimine->Carbene Au_III Au(III) Catalyst Au_III->Intermediate1 Intermediate1->Carbene + Sulfilimine Product 2-Aminoindole Carbene->Product Intramolecular C-H Annulation Sulfide Sulfide byproduct Carbene->Sulfide - R₂S Product->Au_III Release Domino_Workflow Start Aniline + Ynamide in One Pot Step1 Step 1: Au(I)-Catalyzed Hydroamination (e.g., PPh₃AuCl / AgOTf) Start->Step1 Intermediate Amidine Intermediate (Not Isolated) Step1->Intermediate Step2 Step 2: Cu(II)-Mediated Oxidative Cyclization (Add CuCl₂) Intermediate->Step2 End Final 2-Aminoindole Product Step2->End

References

A Comprehensive Theoretical Examination of the 2-Aminoindole Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminoindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides a deep, technically focused exploration of the theoretical properties that underpin the scaffold's utility in drug design. We will dissect its fundamental electronic structure, tautomeric behavior, chemical reactivity, and conformational landscape. By grounding these properties in quantum chemical theory, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and optimize 2-aminoindole-based therapeutics.

Introduction to the 2-Aminoindole Scaffold: A Privileged Motif in Drug Discovery

The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, renowned for its ability to participate in various biological interactions.[3] The addition of an amino group at the C2-position transforms the indole into a 2-aminoindole, a scaffold with a unique set of properties that make it particularly valuable in drug discovery.[1] This "privileged" status arises from its capacity to present a specific spatial arrangement of hydrogen bond donors, acceptors, and a planar aromatic surface, enabling it to interact with diverse biological targets.[1]

Compounds incorporating the 2-aminoindole core have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, phosphodiesterase-V inhibitors, and agents targeting inflammatory pathways.[1][4] Its success is rooted in a delicate interplay of electronic and steric factors that govern its interactions and reactivity, which can be profoundly understood through theoretical and computational chemistry.[5]

Fundamental Electronic and Structural Properties

A thorough understanding of the 2-aminoindole scaffold begins with its electronic nature and the dynamic equilibrium between its tautomeric forms. These properties are not static and are crucial for predicting how the molecule will behave in different chemical and biological environments.

Tautomerism: The Critical Amino-Imino Equilibrium

One of the most defining theoretical characteristics of the 2-aminoindole scaffold is its existence in a tautomeric equilibrium between the aromatic 2-amino-1H-indole form and the non-aromatic 2-imino-2,3-dihydro-1H-indole (indoline) form. This equilibrium is pivotal as the two forms have distinct shapes, electronic properties, and hydrogen bonding capabilities, directly impacting their potential to bind to a biological target.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are essential for predicting the relative stability of these tautomers.[6][7] In the gas phase, the amino tautomer is generally computed to be more stable due to the energetic favorability of the fully aromatic indole ring system.[8] However, the energy difference can be subtle, and the equilibrium can be significantly influenced by factors such as:

  • Substituents: Electron-withdrawing or -donating groups on the indole ring or the amino group can shift the equilibrium.

  • Solvent: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other.

  • Biological Environment: The specific hydrogen bonding network and electrostatic environment within a protein's active site can lock the molecule into a single, preferred tautomeric state.

The rapid interconversion between these forms is a key aspect of the scaffold's versatility.[6]

Caption: Tautomeric equilibrium between the amino and imino forms.

Aromaticity and Electron Distribution

The indole nucleus is an aromatic 10-pi electron system, following Hückel's rule. The introduction of the electron-donating amino group at the C2 position significantly perturbs the electron distribution of the entire ring system. This donation of electron density from the amino group's lone pair into the pi-system has several important consequences:

  • Increased Nucleophilicity: The overall electron density of the indole ring is increased, making it more susceptible to attack by electrophiles.

  • Altered Bond Characteristics: Computational studies on related indole derivatives show that substitution affects bond lengths and angles within the heterocyclic core. For instance, the C2-C3 bond may exhibit more single-bond character compared to unsubstituted indole.[9]

  • Molecular Electrostatic Potential (MEP): Theoretical MEP maps reveal the electron-rich and electron-poor regions of the molecule. For 2-aminoindole, the map would show a high negative potential (red) around the pyrrolic nitrogen (N1) and the exocyclic amino nitrogen, indicating these are prime sites for hydrogen bond donation or protonation. The aromatic rings would show regions of negative pi-electron density above and below the plane.

Chemical Reactivity: A Theoretical Perspective

Quantum chemical calculations provide powerful tools to predict the reactivity and regioselectivity of the 2-aminoindole scaffold, guiding synthetic strategy and explaining its metabolic fate.

Electrophilic Aromatic Substitution

The electron-donating C2-amino group activates the indole ring towards electrophilic attack. The primary question for a synthetic chemist is where the substitution will occur. While classical resonance theory provides a good qualitative picture, computational methods like the analysis of Fukui functions or frontier molecular orbitals (HOMO/LUMO) offer a quantitative prediction.

  • Frontier Molecular Orbital (HOMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) indicates the region from which an electron is most likely to be donated in a reaction with an electrophile. For 2-aminoindole, the HOMO density is predicted to be highest at the C3 position . This makes C3 the most nucleophilic carbon and the most probable site for electrophilic aromatic substitution. This is a well-established reactivity pattern for many 2-substituted indoles.[10]

  • Regioselectivity: While C3 is the primary site, other positions on the benzene ring (C4, C5, C6, C7) can also react, depending on the reaction conditions and the nature of any existing substituents. DFT calculations can predict the relative activation energies for attack at each position, providing a clear picture of the expected regioselectivity.[11]

Caption: Predicted sites of electrophilic attack on 2-aminoindole.

Nucleophilicity and Basicity

The 2-aminoindole scaffold contains two primary basic centers: the indole ring nitrogen (N1) and the exocyclic amino nitrogen (C2-NH2). Theoretical pKa calculations can determine which site is more likely to be protonated under physiological conditions. Generally, the exocyclic amino group is more basic. The delocalization of the N1 lone pair into the aromatic system significantly reduces its basicity. The protonated form of the scaffold, the 2-amidinium-indole, can form strong, charge-assisted hydrogen bonds, which is often a critical interaction in drug-receptor binding.[1]

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its ability to form non-covalent interactions are paramount for biological activity.

Conformational Preferences

While the core indole ring is planar, substituents at the C2-amino group or on the ring itself introduce conformational flexibility.[12][13] For example, if the amino group is substituted (e.g., with an aryl group), there will be a rotational barrier around the C2-N bond. Molecular mechanics (MM2) and DFT calculations can be used to determine the lowest energy conformations, which represent the most likely shapes the molecule will adopt in solution or in a binding pocket.[12][13] Understanding these preferences is crucial for designing ligands that fit optimally into a target protein.

Hydrogen Bonding Capabilities

The 2-aminoindole scaffold is an excellent hydrogen-bonding motif.[14]

  • Donors: The N-H bonds of both the indole ring (N1-H) and the amino group (C2-NH2) are potent hydrogen bond donors.[1]

  • Acceptors: The lone pair on the amino nitrogen can act as a hydrogen bond acceptor. Furthermore, the pi-electron cloud of the aromatic system can also accept hydrogen bonds from suitable donors (e.g., N-H---π or O-H---π interactions).

This dual donor-acceptor capability allows the scaffold to form a complex and robust network of interactions within a protein active site, contributing significantly to binding affinity and selectivity.[1][15]

Caption: Key hydrogen bond donor and acceptor sites.

The 2-Aminoindole Scaffold in Silico Drug Design

The theoretical properties discussed above are not merely academic; they form the basis of modern computational drug design workflows.

Protocol: Computational Analysis of a Novel 2-Aminoindole Derivative

For a newly designed 2-aminoindole derivative, a robust in silico evaluation is a critical first step to predict its potential as a drug candidate. This self-validating protocol ensures that key properties are assessed before committing to costly synthesis.

Methodology:

  • Structure Preparation:

    • Build the 2D structure of the derivative in a molecular editor.

    • Convert to a 3D structure and perform an initial geometry optimization using a fast method like molecular mechanics (e.g., MMFF94).

  • Quantum Chemical Calculations (DFT):

    • Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d)).[5][9] This provides an accurate low-energy conformation.

    • Tautomer Analysis: Model the corresponding imino tautomer and calculate its energy. Determine the energy difference (ΔE) to predict the favored tautomer. If ΔE is small (< 5 kcal/mol), both forms should be considered in subsequent steps.

    • Property Calculation: From the optimized structure, calculate:

      • Molecular Electrostatic Potential (MEP) to visualize reactive sites.

      • HOMO/LUMO energies and distributions to assess electronic reactivity and stability.

      • Partial atomic charges to understand the polarity.

  • Physicochemical Property Prediction:

    • Use computational models (e.g., based on atomic contributions) to predict key ADME (Absorption, Distribution, Metabolism, Excretion) properties like LogP (lipophilicity) and pKa.

  • Molecular Docking:

    • Select a relevant protein target structure from the Protein Data Bank (PDB).

    • Prepare the protein (add hydrogens, remove water, etc.) and define the binding site.

    • Dock the low-energy conformer(s) of the 2-aminoindole derivative into the active site.

    • Analyze the resulting poses:

      • Scoring Function: Use the docking score to rank-order potential binders.

      • Binding Mode Analysis: Critically examine the predicted interactions. Do they make chemical sense? Does the molecule form the expected hydrogen bonds based on its theoretical properties? Is the conformation sterically and electronically favorable?

  • Validation and Iteration:

    • The predicted binding mode must be consistent with the calculated electronic properties (e.g., hydrogen bond donors/acceptors aligning with appropriate protein residues). If the docking pose contradicts the theoretical properties, the result is suspect.

    • Based on the analysis, modify the derivative's structure to improve interactions or properties and repeat the workflow.

G Figure 4: In Silico Evaluation Workflow cluster_design Design & Preparation cluster_qm Quantum Mechanics (DFT) cluster_predict Property Prediction cluster_dock Target Interaction A 1. 2D/3D Structure Preparation B 2. Geometry Optimization & Tautomer Analysis A->B C 3. Electronic Property Calculation (MEP, HOMO) B->C D 4. ADME/Physicochemical Property Prediction C->D E 5. Molecular Docking into Protein Target C->E D->E F 6. Binding Mode Analysis & Scoring E->F G 7. Validation & Iteration: Modify Structure F->G G->A Redesign

Caption: A workflow for the computational analysis of 2-aminoindoles.

Conclusion and Future Outlook

The 2-aminoindole scaffold's privileged status is a direct result of its rich theoretical properties. Its tautomeric nature, tunable electronic distribution, predictable reactivity, and versatile hydrogen bonding capabilities make it an exceptionally adaptable core for interacting with a wide range of biological targets. By leveraging the predictive power of computational chemistry, from DFT to molecular docking, medicinal chemists can move beyond serendipity and towards a more rational, theory-driven approach to drug design. Future investigations will likely focus on more advanced computational methods to model the dynamics of tautomerism within the protein active site and to more accurately predict metabolic pathways, further enhancing the rational design of next-generation therapeutics based on this remarkable scaffold.

References

Solubility and Stability of 1H-Indol-2-amine hydrochloride: A Practical and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1H-Indol-2-amine hydrochloride is a heterocyclic compound whose utility in medicinal chemistry and materials science hinges on its physicochemical properties. A comprehensive understanding of its solubility and stability is paramount for successful formulation, synthesis, and application. This guide provides an in-depth analysis of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a robust framework for assessing its chemical stability through forced degradation studies. By synthesizing theoretical principles with validated methodologies, this document serves as an essential resource for researchers navigating the challenges associated with this compound's development.

Introduction: The Physicochemical Challenge

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] The introduction of an amine group at the 2-position, presented as a hydrochloride salt, significantly alters the molecule's properties, creating a polar, ionic species. While this salt form is often chosen to enhance aqueous solubility and handling, the inherent reactivity of the 2-aminoindole system presents considerable stability challenges.[3] This guide addresses these two critical attributes—solubility and stability—providing the foundational knowledge and practical workflows required for its effective use in a research and development setting.

Solubility Profile: From Theory to Practice

Solubility dictates the feasibility of a compound's use in various applications, from reaction media selection to formulation for biological assays. A precise understanding of a compound's solubility across a range of solvents is a non-negotiable first step in its characterization.

Predicted Solubility Based on Molecular Structure

As the hydrochloride salt of an amine, this compound is a polar, ionic compound.[4] This structure allows us to predict its solubility based on the "like dissolves like" principle:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. These solvents can effectively solvate both the chloride anion and the protonated amine cation through strong ion-dipole interactions and hydrogen bonding.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is expected. While lacking a hydrogen-donating group, their high polarity and ability to act as hydrogen bond acceptors facilitate the dissolution of polar compounds.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to negligible solubility is predicted. These solvents cannot effectively solvate the ions, making the dissolution process energetically unfavorable.[4]

The following table provides a qualitative prediction of solubility, which should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)HighFavorable ion-dipole interactions and hydrogen bonding.[4]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Moderate to HighHigh polarity effectively solvates the ionic compound.[5]
Low-Polarity Dichloromethane (DCM), Ethyl Acetate (EtOAc)Low to ModerateLimited ability to solvate charged species.
Non-Polar Toluene, Hexanes, Diethyl EtherLow / InsolubleEnergetically unfavorable to dissolve an ionic salt.[4]
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal equilibrium or "shake-flask" method is the gold standard for accurately determining a compound's solubility.[4][5] It involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing cluster_analysis Analysis A Add excess 1H-Indol-2-amine HCl to vials with known solvent volume B Agitate in thermostatic shaker (e.g., 24-72h at 25°C) A->B Achieve Equilibrium C Centrifuge to separate undissolved solid B->C Phase Separation D Withdraw supernatant & filter (0.22 µm syringe filter) C->D E Dilute aliquot with mobile phase D->E Prepare for Analysis F Quantify concentration via validated HPLC method E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of a selected solvent.[4] The key is to ensure undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] Preliminary experiments should determine the minimum time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the solid settle. Centrifuge the vials to further separate the solid and liquid phases.[4]

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[6]

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of your analytical method. Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration.[4]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be repeated at least three times for each solvent to ensure reproducibility.[4]

Stability Profile and Degradation Pathways

Understanding a molecule's chemical stability is crucial for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.[7] The 1H-Indol-2-amine structure is susceptible to several degradation pathways.

Intrinsic Chemical Liabilities
  • Oxidation: The electron-rich indole ring and the primary amine group are both susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or oxidizing agents.[1][3][8] This can lead to the formation of colored oligomers and various oxidized species.

  • Hydrolysis: While the hydrochloride salt form is generally stable, the free amine, if formed, can be reactive. The stability across a range of pH values must be investigated.

  • Photodegradation: Indole derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[1][8]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a regulatory requirement and a scientific necessity to establish degradation pathways and develop stability-indicating analytical methods.[7][9][10][11] These studies involve subjecting the compound to conditions more severe than accelerated storage to provoke degradation.[9] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels.[12]

cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 40°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base Basic Hydrolysis (e.g., 0.1 M NaOH, 40°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 60°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API 1H-Indol-2-amine HCl (Parent Compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Logical workflow of a forced degradation (stress testing) study.

Experimental Protocols for Stress Testing

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol or a water/acetonitrile mixture.[8][12]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 24 hours).[7][8] Withdraw samples at various time points, neutralize with a base, dilute, and analyze.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[7][8] Withdraw samples, neutralize with an acid, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature, protected from light, for a set period.[8] Analyze samples at various time points.

  • Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a calibrated oven.[8] Analyze samples at various time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12] A control sample should be kept in the dark under the same conditions.

cluster_products Potential Degradation Products Parent 1H-Indol-2-amine Oxidized Oxidized Species (e.g., Oxindoles) Parent->Oxidized Oxidation (O₂, Light, H₂O₂) Polymerized Oligomers/Polymers (Often Colored) Parent->Polymerized Acid-catalyzed Polymerization Hydrolyzed Hydrolysis Products Parent->Hydrolyzed Hydrolysis (Strong Acid/Base)

References

Methodological & Application

Application Notes & Protocols for the N-Acylation of 1H-Indol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Strategic Importance of N-Acyl-1H-Indol-2-amines

The 1H-Indol-2-amine scaffold is a privileged structure in medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of biologically active compounds, exhibiting potential as kinase inhibitors, anti-inflammatory agents, and more.[1][2] N-acylation is a fundamental and powerful transformation that modifies the amine functionality, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[3] This modification is crucial for optimizing pharmacokinetic profiles and enhancing target binding interactions.

This guide provides a comprehensive overview of the core principles and detailed, field-proven protocols for the N-acylation of 1H-Indol-2-amine hydrochloride. The primary challenge addressed is the starting material's nature as a hydrochloride salt. In this form, the amine is protonated to an ammonium salt, rendering it non-nucleophilic and unreactive towards acylating agents.[4] Therefore, all successful protocols must incorporate a base to liberate the free amine in situ, allowing the desired reaction to proceed. We will explore two primary, robust methodologies and discuss key considerations for reaction setup, execution, and product characterization.

II. Foundational Principles: The Chemistry of N-Acylation

The N-acylation of an amine is a classic example of nucleophilic acyl substitution.[5] The reaction proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[6]

Key Mechanistic Steps:

  • Deprotonation: The primary and essential first step when starting with an amine hydrochloride is deprotonation by a base. This generates the free 1H-Indol-2-amine, which possesses the necessary lone pair of electrons on the nitrogen to act as a nucleophile.

  • Nucleophilic Attack: The free amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate from an anhydride).

  • Proton Transfer: A final deprotonation step, typically by the base present in the reaction mixture, yields the neutral N-acylated amide product and a salt byproduct.[7][8]

During the reaction with an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This acid will readily react with any available free amine, converting it back to the unreactive ammonium salt, thereby quenching the reaction.[9] Consequently, a minimum of two equivalents of base are required: one to neutralize the starting this compound and a second to scavenge the HCl generated during the acylation.

Protocol 1: The Schotten-Baumann Reaction (Biphasic Conditions)

The Schotten-Baumann reaction is a highly reliable and widely used method for acylating amines, particularly their salts.[10] It employs a two-phase system, typically an organic solvent and an aqueous solution of an inorganic base.[5] This setup is advantageous as the base neutralizes the amine salt and the acid byproduct in the aqueous phase, while the starting materials and the desired product remain primarily in the organic phase, minimizing hydrolysis of the acylating agent.[7][10]

Workflow for Schotten-Baumann N-Acylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification s1 Suspend 1H-Indol-2-amine HCl in Dichloromethane s2 Add aqueous base (e.g., 2M K₂CO₃) s1->s2 s3 Cool mixture to 0 °C (Ice Bath) s2->s3 r1 Add Acyl Chloride (e.g., Benzoyl Chloride) dropwise with vigorous stirring s3->r1 r2 Warm to Room Temp. Stir until completion (Monitor by TLC) r1->r2 w1 Separate Layers r2->w1 w2 Wash Organic Layer (H₂O, Brine) w1->w2 w3 Dry (Na₂SO₄), Filter, & Evaporate w2->w3 w4 Purify Product (Recrystallization or Chromatography) w3->w4

Caption: General workflow for Schotten-Baumann N-acylation.

Detailed Step-by-Step Methodology

Materials & Reagents

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundStarting Material1.0 mmol, 1.0 eq.
Acyl Chloride (e.g., Benzoyl Chloride)Acylating Agent1.1 mmol, 1.1 eq.
Potassium Carbonate (K₂CO₃) or NaOHBase2.5 mmol, 2.5 eq.
Dichloromethane (DCM) or Diethyl EtherOrganic Solvent10-15 mL
Deionized WaterAqueous Solvent10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agentq.s.
Round-bottom flask, Stir bar, Ice bathReaction Apparatus-
Separatory FunnelWorkup Apparatus-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the organic solvent (e.g., Dichloromethane, 10 mL) and the aqueous base solution (e.g., 2.5 eq. K₂CO₃ in 10 mL water).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the mixture over 5-10 minutes. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by silica gel column chromatography.

Protocol 2: Homogeneous Reaction with an Organic Base

This method employs an aprotic organic solvent and a soluble organic base, such as triethylamine (TEA) or pyridine.[11] This approach is particularly useful for substrates or reagents that are sensitive to water. Pyridine can serve as both a base and a nucleophilic catalyst, potentially accelerating the reaction.[4] A key consideration is that the byproduct, typically triethylammonium chloride, is often insoluble and precipitates from the reaction mixture, which can be removed by filtration during workup.

Logical Relationships in Homogeneous N-Acylation

Caption: Key factors and outcomes in homogeneous N-acylation.

Detailed Step-by-Step Methodology

Materials & Reagents

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
This compoundStarting Material1.0 mmol, 1.0 eq.
Acid Anhydride (e.g., Acetic Anhydride)Acylating Agent1.2 mmol, 1.2 eq.
Triethylamine (TEA) or PyridineBase / Catalyst2.5-3.0 mmol, 2.5-3.0 eq.
Dichloromethane (DCM) or THFAprotic Solvent10-15 mL
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Quench~10 mL
Round-bottom flask, Stir bar, Ice bathReaction Apparatus-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Add the anhydrous aprotic solvent (e.g., DCM, 10 mL) followed by the organic base (e.g., Triethylamine, 2.5 eq.).

  • Stir the resulting suspension at room temperature for 10-15 minutes to allow for deprotonation.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add the acid anhydride (1.2 eq.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2-6 hours, monitoring by TLC. A white precipitate (triethylammonium chloride) will likely form.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM, 20 mL).

  • Wash the mixture with saturated aqueous NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

IV. Comparative Analysis and Alternative Methods

Protocol Comparison

FeatureSchotten-Baumann (Protocol 1)Homogeneous Organic Base (Protocol 2)
Solvent System Biphasic (Organic/Aqueous)Homogeneous (Anhydrous Organic)
Base Type Inorganic (e.g., K₂CO₃, NaOH)Organic (e.g., TEA, Pyridine)
Workup Simple phase separation.[7]May require filtration of ammonium salts; aqueous washes.
Advantages Robust, inexpensive reagents, excellent for HCl salts.[10]Good for moisture-sensitive substrates, potentially faster.[12]
Disadvantages Potential for hydrolysis of acylating agent.Base can be harder to remove; byproduct may complicate stirring.

Emerging & Greener Methodologies Modern synthetic chemistry emphasizes sustainability and efficiency. Several alternative methods for N-acylation have been developed that offer milder conditions or avoid hazardous reagents.[3]

  • Catalyst-Free Acylation: Some reactions can be performed under solvent-free conditions or simply in water, especially with highly reactive amines and anhydrides, significantly reducing waste.[13][14]

  • Thioesters as Acyl Source: Thioesters can serve as stable and chemoselective acylating agents for indoles, often requiring a strong base like Cs₂CO₃ but avoiding highly reactive acyl chlorides.[15]

  • Carboxylic Acid Coupling: Direct coupling of carboxylic acids with the amine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) avoids the need to prepare an acyl chloride or anhydride first.[16]

V. Product Characterization

Confirming the structure and purity of the final N-acylated product is critical. The following spectroscopic methods are standard for characterization.[17]

  • ¹H NMR: Expect to see characteristic signals for the indole ring protons. A new, often broad, singlet will appear for the amide N-H proton (typically δ 8-10 ppm). New signals corresponding to the acyl group will also be present.

  • ¹³C NMR: The appearance of a carbonyl carbon signal in the amide region (typically δ 165-175 ppm) is a key indicator of successful acylation.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching band (Amide I) around 1640-1680 cm⁻¹ and an N-H bending band (Amide II) around 1520-1570 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated mass of the desired product.

VI. Safety Precautions

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive, moisture-sensitive, and often lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Bases: Concentrated inorganic bases (NaOH) and organic bases like pyridine and triethylamine are corrosive and have strong odors. Handle with care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure by handling it in a fume hood.

VII. References

Click to expand
  • Schotten–Baumann reaction. Grokipedia. 7

  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. 12

  • Chemistry Schotten Baumann Reaction. SATHEE. 5

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. 18

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis. 19

  • N-Acylation Reactions of Amines. ResearchGate. 20

  • Acylation of amines with different anhydrides. ResearchGate. 13

  • Schotten-Baumann Reaction. Organic Chemistry Portal. 9

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. 4

  • Schotten-Baumann Reaction. J&K Scientific LLC. 8

  • Chemical Properties Of Amines Acylation Basicity. BYJU'S. 6

  • Schotten–Baumann reaction. Wikipedia. 10

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. 3

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{--INVALID-LINK--acetyl}phenyl)acetamides and N-[2-(2-{--INVALID-LINK--acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. NIH. 1

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH. 2

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. 21

  • Mild and Useful Method for N-Acylation of Amines. ResearchGate. 22

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. 14

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. 16

  • N-acylation in non-aqueous and aqueous medium. Scholars Research Library. 11

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. 15

  • A Technical Guide to the Spectroscopic Characterization of 1-hexadecyl-1H-indole-2,3-dione. Benchchem. 17

References

Application Notes & Protocols: The Strategic Use of 1H-Indol-2-amine Hydrochloride in the Synthesis of Novel Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin (5-hydroxytryptamine, 5-HT) system, with its 14 distinct receptor subtypes, is a cornerstone of neuropharmacology, regulating processes from mood and cognition to sleep and appetite.[1][2] Consequently, ligands that can selectively target these receptors are of immense therapeutic interest for treating a spectrum of psychiatric and neurological disorders.[1][3] 1H-Indol-2-amine and its hydrochloride salt represent a privileged and highly versatile precursor for building a diverse array of serotonin receptor ligands. Its structure combines the essential indole nucleus, a common feature in many serotonergic agents, with a reactive primary amine at the 2-position, providing a synthetic handle for molecular elaboration. This guide provides an in-depth exploration of 1H-Indol-2-amine hydrochloride, detailing its properties, safety considerations, and core synthetic protocols for its conversion into advanced intermediates and potential serotonin receptor ligands.

The Precursor: this compound

1H-Indol-2-amine is an isomer of the more commonly known tryptamine (3-(2-aminoethyl)indole). The placement of the amine group at the C2 position offers unique electronic properties and synthetic opportunities. The hydrochloride salt form enhances stability and improves solubility in polar solvents, making it a convenient starting material for various chemical transformations.

Physicochemical Properties & Handling

A summary of the key properties for the parent amine and related structures is provided below. It is crucial to handle the hydrochloride salt in a dry, well-ventilated environment as it can be hygroscopic.

PropertyValue (Representative)Source
Molecular FormulaC₉H₁₀N₂ (for parent amine)[4]
Molecular Weight146.19 g/mol (for parent amine)[4]
AppearanceLight brown to off-white solid[4][5]
Storage ConditionsStore at 0-8°C, keep tightly closed and dry[4]
SolubilitySoluble in water and polar organic solvents[5]
Critical Safety & Handling Protocols

As a reactive amine, this compound and its derivatives require careful handling. Always consult the most current Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Hazard Profile: The compound may cause skin, eye, and respiratory irritation.[8] It is harmful if swallowed or in contact with skin.[7][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[9][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Synthetic Pathways from Precursor to Ligand

The primary amine of 1H-Indol-2-amine serves as a versatile nucleophile, enabling the construction of more complex molecules through N-acylation, N-alkylation, and cyclization reactions. The following sections detail two fundamental protocols that leverage this reactivity.

Workflow Overview: From Precursor to Characterized Ligand

The journey from the starting material to a biologically validated ligand follows a structured path. This involves chemical synthesis and purification, followed by rigorous biological evaluation to determine the compound's affinity and functional activity at the target serotonin receptors.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Precursor 1H-Indol-2-amine HCl Reaction Synthetic Transformation (e.g., N-Acylation, Pictet-Spengler) Precursor->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Binding Binding Assays (Determine Affinity, Ki) Characterization->Binding Pure Ligand Functional Functional Assays (Determine Efficacy, EC50) Binding->Functional Selectivity Selectivity Profiling (Panel of 5-HT Subtypes) Functional->Selectivity Final Lead Candidate Identification

General workflow from precursor to a characterized ligand.

Protocol 1: Chemoselective N-Acylation of 1H-Indol-2-amine

Principle: N-acylation is a fundamental step to introduce amide functionalities, which are prevalent in many bioactive molecules. This protocol describes a robust, catalyst-free method using an acid anhydride as the acylating agent. The resulting N-acyl indole can serve as a key intermediate for further elaboration or as a final ligand itself. While various methods exist, including those using thioesters or activated carboxylic acids, the use of anhydrides under solvent-free or minimal solvent conditions is efficient and environmentally conscious.[11][12][13]

Materials & Reagents

ReagentCAS No.PurposeSupplier
This compoundN/AStarting MaterialCommercial
Triethylamine (TEA)121-44-8BaseCommercial
Acetic Anhydride108-24-7Acylating AgentCommercial
Dichloromethane (DCM)75-09-2SolventCommercial
Saturated NaHCO₃ solutionN/AAqueous WorkupLab Prepared
Anhydrous MgSO₄7487-88-9Drying AgentCommercial

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

    • Expertise & Experience: Using a slight excess of a tertiary amine base like TEA is critical. It not only neutralizes the HCl salt but also scavenges the carboxylic acid byproduct generated from the anhydride, driving the reaction to completion. The reaction is cooled to 0 °C to moderate the initial exothermic reaction upon adding the anhydride.

  • Acylation: Add the desired acid anhydride (e.g., acetic anhydride, 1.2 eq) dropwise to the stirring solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-acylated indole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results: The N-acylation should proceed cleanly, with yields typically ranging from 70-95% after purification, depending on the anhydride used.[11]

Protocol 2: Pictet-Spengler Cyclization for Tetrahydro-β-carboline Synthesis

Principle: The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydro-β-carboline (THBC) or tetrahydroisoquinoline (THIQ) core.[14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich indole ring.[15][16] This scaffold is a key pharmacophore in many potent serotonin receptor ligands. This protocol outlines the synthesis of a THBC derivative from a tryptamine-like intermediate, which can be prepared from 1H-Indol-2-amine.

Mechanism of the Pictet-Spengler Reaction

G Tryptamine Tryptamine Derivative Imine Schiff Base/Imine Tryptamine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R'-CHO) Iminium Iminium Ion (Protonated) Imine->Iminium + H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spirocycle->Product Rearrangement & -H⁺

Mechanism of the Pictet-Spengler reaction.

Materials & Reagents

ReagentCAS No.PurposeSupplier
N-acylated 2-aminoindoleN/AIntermediateSynthesized
Lithium Aluminum Hydride (LAH)16853-85-3Reducing AgentCommercial
Anhydrous Tetrahydrofuran (THF)109-99-9SolventCommercial
Benzaldehyde100-52-7Carbonyl ComponentCommercial
Trifluoroacetic Acid (TFA)76-05-1Acid CatalystCommercial
Toluene108-88-3SolventCommercial

Step-by-Step Methodology

Part A: Preparation of the Tryptamine-like Intermediate

  • LAH Reduction: To a solution of the N-acylated 2-aminoindole (from Protocol 1, 1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add Lithium Aluminum Hydride (LAH, 2.0-3.0 eq) portion-wise at 0 °C.

    • Trustworthiness: This reduction must be performed under strictly anhydrous conditions as LAH reacts violently with water. The excess LAH ensures complete reduction of the amide to the corresponding amine.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LAH in grams (Fieser workup).

  • Filtration & Concentration: A granular precipitate will form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude tryptamine-like intermediate, which is often used directly in the next step.

Part B: Pictet-Spengler Cyclization

  • Reaction Setup: Dissolve the crude tryptamine-like intermediate (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in toluene (~0.1 M) in a round-bottom flask.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1-1.0 eq) to the solution.

    • Expertise & Experience: The choice and amount of acid catalyst are critical. Strong acids like TFA facilitate the formation of the key electrophilic iminium ion.[15] For highly activated indoles, the reaction may proceed under milder, even physiological, conditions.[14] The reaction is often run at elevated temperatures to facilitate both imine formation (by removing water azeotropically) and cyclization.

  • Reaction: Heat the mixture to reflux (80-110 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Wash further with brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to afford the desired tetrahydro-β-carboline. Confirm the structure and stereochemistry (if applicable) using NMR, MS, and potentially X-ray crystallography.

Biological Characterization of Synthesized Ligands

Once a novel ligand is synthesized and purified, its pharmacological profile must be determined. This involves assessing its ability to bind to various serotonin receptors and its functional effect (agonist, antagonist, or inverse agonist) upon binding.

Serotonin Receptor Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Understanding these pathways is key to designing functional assays.

G Ligand Serotonin Ligand Receptor_Gq 5-HT2A/2C Receptor (Gq/11-coupled) Ligand->Receptor_Gq Receptor_Gi 5-HT1A/1B Receptor (Gi/o-coupled) Ligand->Receptor_Gi Gq Gαq Receptor_Gq->Gq activates Gi Gαi Receptor_Gi->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC leads to AC Adenylate Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ↓ production of

Simplified signaling pathways for Gq and Gi-coupled 5-HT receptors.
Protocol 3: Radioligand Binding Assay (Affinity Determination)

This protocol determines the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype by measuring its ability to compete with a known high-affinity radioligand.[17]

  • Principle: Competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

  • Materials:

    • Cell membranes expressing the target 5-HT receptor subtype.

    • A suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

    • Test compound (synthesized ligand).

    • Assay buffer, 96-well filter plates, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radiolabeled ligand).

    • After incubation, separate bound from free radioligand by rapid filtration through the filter plates.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: cAMP Functional Assay (Efficacy Determination)

This assay measures the ability of a ligand to modulate cyclic AMP (cAMP) production, which is a hallmark of Gi- or Gs-coupled receptor activation.[17]

  • Principle: Ligands for Gi-coupled receptors (e.g., 5-HT1A) will inhibit forskolin-stimulated cAMP production, while ligands for Gs-coupled receptors (e.g., 5-HT4, 5-HT7) will stimulate it.

  • Materials:

    • A stable cell line expressing the target receptor.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

    • Reference agonist and antagonist.

  • Procedure:

    • Plate cells and treat them with varying concentrations of the test compound.

    • For Gi-coupled assays, co-stimulate with forskolin.

    • After incubation, lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

    • Plot the data as a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax).

Conclusion

This compound is a potent and strategically valuable precursor in medicinal chemistry for the development of novel serotonin receptor ligands. Its inherent reactivity, combined with foundational synthetic transformations like N-acylation and the Pictet-Spengler reaction, allows for the rapid generation of diverse chemical scaffolds. By coupling these robust synthetic protocols with systematic biological characterization, researchers can efficiently explore the vast chemical space around the indole core to identify next-generation therapeutics for CNS disorders.

References

Application Notes & Protocols: The 2-Aminoindole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The indole scaffold is a quintessential example, forming the core of numerous natural products and blockbuster drugs.[1][2] A specific subclass, the 2-aminoindoles, has emerged as a particularly fruitful motif for the development of novel therapeutics.[3][4] This structure features an amine group at the C2 position of the indole ring, a key feature that provides two adjacent hydrogen bond donors, enabling potent and specific interactions with various protein targets.[4]

The versatility of the 2-aminoindole core allows it to serve as a foundational template for designing inhibitors of enzymes crucial to disease progression, including kinases, polymerases, and lipoxygenases. Its aromatic, planar nature also facilitates π-π stacking interactions within protein binding sites.[4] This guide provides an in-depth exploration of the synthesis, biological activities, and practical evaluation of 2-aminoindole derivatives, tailored for researchers and scientists in the field of drug discovery.

G cluster_scaffold 2-Aminoindole Core Structure cluster_key_features Key Physicochemical Features node_scaffold node_scaffold HBD Hydrogen Bond Donors (N1-H, N2-H₂) node_scaffold->HBD Planar Aromatic Planar System Interactions Enables π-π Stacking Scaffold Versatile Synthetic Handle

Figure 1: The 2-aminoindole scaffold and its key features.

Part 1: Synthesis of 2-Aminoindole Derivatives

Expertise & Experience: The construction of the 2-aminoindole ring system has historically been challenging. However, recent advancements in catalysis have unlocked highly efficient and versatile synthetic routes.[3] Gold- and copper-catalyzed reactions, in particular, have enabled the one-pot synthesis of diverse 2-aminoindoles from readily available starting materials like anilines and ynamides.[3][5][6] This approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions with broad functional group tolerance, making it highly attractive for generating compound libraries for screening.[6][7]

Another robust method involves the nucleophilic aromatic substitution (SNAr) of o-halo-nitroaromatics with cyanoacetamides, followed by a reductive cyclization, which can also be performed in a one-pot manner.[4]

G start Starting Materials: Aniline & Ynamide catalyst1 Au(I) Catalyst (e.g., PPh₃AuCl) step1 Step 1: Hydroamination Regioselective addition of aniline to ynamide start->step1 Combine in Solvent catalyst1->step1 intermediate Amidine Intermediate (In situ generation) step1->intermediate step2 Step 2: Oxidative Cyclization C-H activation and C-N bond formation intermediate->step2 catalyst2 Cu(II) Mediator (e.g., CuCl₂) product Final Product: Substituted 2-Aminoindole step2->product

Figure 2: Workflow for a one-pot Au/Cu catalyzed synthesis.

Protocol 1: One-Pot Synthesis of a Substituted 2-Aminoindole

This protocol is adapted from a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization.[3][5]

Materials:

  • Substituted Aniline (1.0 mmol, 1.0 equiv)

  • Substituted Ynamide (1.2 mmol, 1.2 equiv)

  • [AuCl(PPh₃)] (0.02 mmol, 2 mol%)

  • AgOTf (0.02 mmol, 2 mol%)

  • CuCl₂ (2.0 mmol, 2.0 equiv)

  • DCE (1,2-dichloroethane), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk tube and flame-dry under vacuum. Backfill with an inert atmosphere (e.g., Nitrogen).

  • Catalyst Preparation: To the reaction vessel, add [AuCl(PPh₃)] (9.9 mg) and AgOTf (5.1 mg).

    • Scientist's Note: Silver triflate (AgOTf) acts as a halide scavenger, generating the more catalytically active cationic gold(I) species in situ.

  • Reagent Addition: Add the substituted aniline (1.0 mmol) and anhydrous DCE (3 mL) via syringe. Stir the mixture for 5 minutes at room temperature.

  • Ynamide Addition: Add the substituted ynamide (1.2 equiv) dissolved in anhydrous DCE (2 mL) to the reaction mixture.

  • First Reaction (Hydroamination): Seal the vessel and heat the reaction mixture to 60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Second Reaction (Cyclization): Cool the reaction to room temperature. Carefully open the vessel and add CuCl₂ (269 mg, 2.0 equiv) in one portion.

    • Rationale: Copper(II) chloride acts as the oxidant for the subsequent C-H activation and intramolecular cyclization to form the indole ring.

  • Heating: Reseal the vessel and heat the mixture to 80 °C for 12-16 hours. Monitor by TLC for the formation of the 2-aminoindole product.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL) and filter it through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminoindole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Applications in Medicinal Chemistry

2-aminoindoles have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for targeting a range of diseases.

A. Anticancer Activity: Targeting Kinases and Beyond

The most prominent application of indole-based scaffolds is in oncology.[2][8] Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis that are often dysregulated in cancer.[9]

  • Kinase Inhibition: 2-aminoindole and related oxindole scaffolds are known to inhibit multiple receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.[8][10] They also target intracellular kinases like Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.[9][11] For example, the oxindole-based drug Sunitinib is a multi-targeted RTK inhibitor approved for treating renal cell carcinoma and other cancers.[10][12]

  • Apoptosis Induction: Certain 2-aminoindole derivatives have been designed to inhibit anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death in cancer cells.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor 2-Aminoindole Kinase Inhibitor Inhibitor->VEGFR Blocks ATP Binding Site Response Angiogenesis, Proliferation, Survival Transcription->Response VEGF VEGF (Growth Factor) VEGF->VEGFR

Figure 3: Simplified VEGFR signaling pathway inhibited by a 2-aminoindole derivative.

Table 1: Examples of Biologically Active Indole-Based Kinase Inhibitors

Compound ClassTarget(s)Reported ActivityReference
Oxindole DerivativesCDK2Low nanomolar IC₅₀[11]
2-Oxoindolin-3-ylidenesVEGFR-2, PDGFR-β, c-kitPotent inhibition comparable to Sunitinib[10]
Azaindole Derivativesc-Met, ALKIC₅₀ values in the nanomolar range (20-70 nM)[14]
Indole-basedBcl-2IC₅₀ = 1.2 µM (ELISA binding assay)[13]
B. Anti-inflammatory and Antiviral Properties
  • Anti-inflammatory: 2-aminoindole derivatives can potently inhibit key enzymes and signaling pathways in inflammation. They have been shown to inhibit 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of leukotrienes.[15] Additionally, they can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, showing potential for treating sepsis and other acute inflammatory diseases.[16][17]

  • Antiviral: The scaffold has shown promise in developing novel antiviral agents. A series of 2-aminoindoles demonstrated significant activity against the influenza A virus by binding to its RNA-dependent RNA polymerase (RdRp).[18] Other derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[19]

C. Applications in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by protein misfolding, oxidative stress, and neuronal loss.[20][21] Indole-based compounds are being actively investigated to combat these pathologies. Specific derivatives have been shown to activate the synthesis of heat shock proteins, which help protect neuronal tissue from toxic amyloid aggregates.[22] By targeting multiple pathways, including kinase inhibition (e.g., CDK5) and reducing neuroinflammation, these compounds represent a promising therapeutic strategy.[21]

Part 3: Protocols for Biological Evaluation

Trustworthiness: A robust biological evaluation is critical to validate the activity of newly synthesized compounds. The following protocol outlines a common, reliable method for assessing the inhibitory activity of a 2-aminoindole derivative against a target protein kinase. This protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls.

G start Prepare Reagents: Kinase, Substrate, ATP, Test Compound, Buffer step1 Dispense Test Compound (Serial Dilution) into Plate start->step1 step2 Add Kinase Enzyme and Incubate step1->step2 step3 Initiate Reaction: Add Substrate/ATP Mixture step2->step3 step4 Incubate at RT (e.g., 60 minutes) step3->step4 step5 Stop Reaction & Detect Signal (e.g., Add Luminescence Reagent) step4->step5 step6 Read Plate (Luminometer) step5->step6 end Data Analysis: Calculate % Inhibition & IC₅₀ step6->end

Figure 4: General experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the IC₅₀ value of a test compound using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant Protein Kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at Km concentration for the specific kinase)

  • Test Compound (2-aminoindole derivative) dissolved in 100% DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler, plate reader with luminescence detection

Procedure:

  • Compound Plating:

    • Create a serial dilution of the test compound in DMSO (e.g., starting at 1 mM).

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.

    • Controls: Include wells with DMSO only (negative control, 0% inhibition) and wells with a known potent inhibitor like Staurosporine (positive control, 100% inhibition).

  • Kinase Addition:

    • Prepare a solution of the kinase enzyme in kinase reaction buffer.

    • Add the kinase solution (e.g., 5 µL) to all wells.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP in reaction buffer.

    • Add this substrate/ATP mix (e.g., 5 µL) to all wells to start the kinase reaction.

    • Gently mix and incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Following the manufacturer's instructions for the assay kit, add the first reagent (e.g., 10 µL of ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the second reagent (e.g., 20 µL of Kinase Detection Reagent) to all wells. This reagent converts the newly formed ADP into ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Signalcompound - Signalpos_control] / [Signalneg_control - Signalpos_control])

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion and Future Perspectives

The 2-aminoindole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and capacity to interact with a wide array of biological targets have cemented its role in the development of treatments for cancer, inflammation, viral infections, and neurodegenerative diseases. Future efforts will likely focus on creating more selective inhibitors by exploring novel substitution patterns and employing structure-based drug design. Furthermore, the development of 2-aminoindole-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents an exciting frontier for expanding the therapeutic potential of this remarkable molecular framework.

References

Navigating the Synthetic Landscape of 1H-Indol-2-amine Hydrochloride: A Detailed Guide to Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Aminoindole Scaffold

The 1H-indol-2-amine moiety is a privileged scaffold in medicinal chemistry and materials science, serving as a cornerstone for a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties, featuring an electron-rich pyrrole ring and a nucleophilic amino group at the 2-position, make it a versatile building block for creating complex molecular architectures.[3] This guide provides a comprehensive overview of the reactivity of 1H-indol-2-amine, supplied as its hydrochloride salt, with a range of electrophiles. We will delve into the practical considerations of handling this salt form and provide detailed, field-proven protocols for key transformations, including acylation, sulfonylation, urea/thiourea formation, and the celebrated Pictet-Spengler reaction. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to confidently explore the synthetic potential of this valuable synthon.

The hydrochloride salt form of 1H-indol-2-amine presents a common challenge: the protonated 2-amino group is non-nucleophilic. Therefore, a critical first step in most reactions is the in-situ neutralization with a suitable base to liberate the free amine, which can then engage with the electrophile. The choice of base and reaction conditions is paramount to achieving high yields and preventing unwanted side reactions.

Core Reactivity Principles: A Tale of Two Nucleophiles

The reactivity of 1H-indol-2-amine is dominated by two primary nucleophilic centers: the exocyclic amino group (N2) and, to a lesser extent, the indole nitrogen (N1) and the C3 position of the indole ring. The exocyclic amino group is generally the more nucleophilic and will preferentially react with a wide array of electrophiles. However, the reaction's course can be influenced by the nature of the electrophile, the solvent, the base used, and the temperature.

dot graph "Reactivity_of_2_Aminoindole" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} Caption: General reaction scheme for 1H-indol-2-amine hydrochloride.

Part 1: N-Functionalization of the 2-Amino Group

The exocyclic amino group is the primary site of reaction for a host of electrophiles. The following sections detail protocols for common and synthetically useful transformations.

N-Acylation: Formation of 2-Amidoindoles

The synthesis of 2-amidoindoles is a cornerstone transformation, as the resulting amide functionality is a key feature in many bioactive molecules.[4][5] The reaction of this compound with acyl chlorides or anhydrides proceeds readily in the presence of a non-nucleophilic base.

Protocol 1: N-Acylation with Acyl Chlorides

Objective: To synthesize N-(1H-indol-2-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes to ensure complete deprotonation.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(1H-indol-2-yl)acetamide.

Causality Behind Experimental Choices:

  • Base: A slight excess of a tertiary amine base like Et3N or DIPEA is used to neutralize the HCl salt and the HCl generated during the reaction.[6] These bases are non-nucleophilic and will not compete with the 2-aminoindole for the acyl chloride.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the acyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride.

Table 1: Representative N-Acylation Reactions

ElectrophileBaseSolventTime (h)Yield (%)
Benzoyl chlorideEt3NDCM385
Isobutyryl chlorideDIPEATHF478
Cyclopropanecarbonyl chlorideEt3NDCM2.590
N-Sulfonylation: Synthesis of 2-Sulfonamidoindoles

The sulfonamide group is a critical pharmacophore in a vast number of drugs.[7] The N-sulfonylation of this compound can be achieved using sulfonyl chlorides in the presence of a base.[8]

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

Objective: To synthesize N-(1H-indol-2-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous DCM or Acetonitrile (ACN)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at room temperature.

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expert Insights:

  • Pyridine often serves as both the base and the solvent in sulfonylation reactions.[9]

  • For less reactive sulfonyl chlorides or amines, a catalytic amount of DMAP can be added to accelerate the reaction.

Reaction with Isocyanates and Isothiocyanates: Formation of Ureas and Thioureas

The reaction of 2-aminoindoles with isocyanates and isothiocyanates provides a direct route to 2-ureidoindoles and 2-thioureidoindoles, respectively.[10][11] These functional groups are valuable for their hydrogen bonding capabilities in biological systems.

Protocol 3: Synthesis of 2-Ureidoindoles

Objective: To synthesize 1-(1H-indol-2-yl)-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Triethylamine

  • Anhydrous THF

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenyl isocyanate (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

dot graph "N_Functionalization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} Caption: Workflow for N-functionalization of 1H-indol-2-amine.

Part 2: Carbon-Carbon and Carbon-Nitrogen Bond Formation at C3

While the 2-amino group is the most reactive site, under certain conditions, electrophilic substitution can occur at the C3 position of the indole nucleus.

The Pictet-Spengler Reaction: Synthesis of β-Carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that constructs the β-carboline skeleton from a tryptamine derivative and an aldehyde or ketone.[12][13] While 1H-indol-2-amine is not a tryptamine, its indole nucleus is sufficiently nucleophilic to participate in an analogous cyclization, leading to valuable β-carboline derivatives.[14][15]

Protocol 4: Pictet-Spengler Reaction with Aldehydes

Objective: To synthesize a substituted β-carboline.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA) or another strong acid

  • Anhydrous solvent (e.g., DCM, toluene)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM, add trifluoroacetic acid (0.1 - 1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous NaHCO3 solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent and purify the crude product by column chromatography.

Mechanistic Considerations:

The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich C3 position of the indole ring, followed by rearomatization to furnish the β-carboline product.[12] The acidic conditions protonate the 2-amino group, which may seem counterintuitive. However, the equilibrium allows for the formation of the necessary imine/iminium ion for the cyclization to occur.

dot graph "Pictet_Spengler_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} Caption: Simplified mechanism of the Pictet-Spengler reaction.

Conclusion and Future Directions

This compound is a readily available and highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, researchers can efficiently access a wide range of N-functionalized and C3-substituted indole derivatives. The key to unlocking the full synthetic potential of this compound lies in the judicious choice of base and reaction conditions to control the site of electrophilic attack. The continued exploration of new electrophiles and reaction methodologies will undoubtedly lead to the discovery of novel molecules with significant applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Use of 1H-Indol-2-amine Hydrochloride in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Within this esteemed class of heterocycles, the 2-aminoindole motif has emerged as a particularly "privileged" scaffold. Its unique electronic properties and ability to participate in multiple hydrogen bonding interactions make it an ideal anchor for designing ligands that target a wide range of biological macromolecules.[2][3] Libraries of compounds based on the 2-aminoindole core have shown promise in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4]

This guide provides a comprehensive overview of the strategic application of 1H-Indol-2-amine hydrochloride as a versatile starting material for the construction of diverse combinatorial libraries in both solid-phase and solution-phase formats. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the challenges and solutions associated with high-throughput synthesis of 2-aminoindole derivatives.

The Versatility of 1H-Indol-2-amine in Library Synthesis

This compound serves as an excellent starting point for combinatorial library synthesis due to its three primary points of diversification: the exocyclic 2-amino group, the indole nitrogen (N-1), and the potential for substitution on the benzene ring. The hydrochloride salt form offers improved stability and handling properties compared to the free base.

The strategic derivatization of these positions allows for the rapid generation of a vast chemical space around the core scaffold. Key reactions amenable to combinatorial synthesis include:

  • N-Acylation and Sulfonylation: The 2-amino group can be readily acylated with a diverse range of carboxylic acids or sulfonylated with various sulfonyl chlorides to introduce a wide array of functional groups.[5]

  • N-Alkylation: The indole nitrogen can be alkylated to further expand the structural diversity of the library.[6]

  • Multicomponent Reactions (MCRs): The 2-aminoindole scaffold is a valuable component in powerful MCRs such as the Ugi and Pictet-Spengler reactions, which allow for the rapid assembly of complex molecular architectures in a single step.[7][8]

The following sections will provide detailed protocols for leveraging these reactions in both solid-phase and solution-phase library synthesis.

Solid-Phase Combinatorial Library Synthesis Protocol

Solid-phase synthesis offers significant advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification through washing.[1] This protocol outlines the synthesis of a library of N-acyl-2-aminoindoles on a solid support.

Protecting Group Strategy: The Role of Fmoc

A crucial aspect of solid-phase synthesis is the use of an orthogonal protecting group strategy. For the 2-amino group of 1H-Indol-2-amine, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent choice. It is stable to the acidic conditions that may be used for cleavage from certain resins but is readily removed under mild basic conditions (e.g., piperidine in DMF), which is a hallmark of Fmoc-based solid-phase peptide synthesis (SPPS).[9] The indole N-H can often be left unprotected, though its reactivity should be considered depending on the subsequent reaction conditions.

Experimental Workflow: Solid-Phase Synthesis of an N-Acyl-2-aminoindole Library

G cluster_0 Resin Preparation & Loading cluster_1 Combinatorial Derivatization cluster_2 Cleavage & Purification A 1. Swell Rink Amide Resin B 2. Fmoc-Deprotection A->B 20% Piperidine/DMF C 3. Couple Fmoc-2-aminoindole B->C Fmoc-1H-Indol-2-amine, HBTU, DIPEA D 4. Fmoc-Deprotection C->D 20% Piperidine/DMF E 5. Parallel Acylation with Diverse Carboxylic Acids (R-COOH) D->E R-COOH, HBTU, DIPEA in parallel F 6. Cleavage from Resin E->F TFA/TIS/H2O G 7. High-Throughput Purification F->G Prep-HPLC

Caption: Workflow for the solid-phase synthesis of an N-acyl-2-aminoindole library.

Detailed Protocol:

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (0.5-1.0 mmol/g loading) in a solid-phase synthesis vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour at room temperature with gentle agitation.

2. Fmoc-Deprotection of the Resin:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 20 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 20 minutes.

  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

3. Loading of Fmoc-1H-Indol-2-amine:

  • Prepare a solution of Fmoc-protected 1H-Indol-2-amine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated solution to the resin and agitate for 4-6 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines.

4. Fmoc-Deprotection of the 2-Amino Group:

  • Follow the same procedure as in step 2.

5. Parallel Acylation with a Diverse Set of Carboxylic Acids:

  • Distribute the resin into an 8x12 format 96-well filter plate.

  • To each well, add a solution of a unique carboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Seal the plate and agitate for 4-6 hours at room temperature.

  • Wash the resin in each well with DMF and DCM.

6. Cleavage from the Resin:

  • Treat the resin in each well with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.

  • Collect the cleavage solution into a corresponding 96-well collection plate.

  • Concentrate the solutions in vacuo.

7. High-Throughput Purification:

  • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

  • Purify the library using parallel preparative HPLC-MS.[5]

Solution-Phase Parallel Library Synthesis Protocol

Solution-phase synthesis is advantageous when solid-phase chemistry is challenging or when larger quantities of the final compounds are desired.[2] This protocol describes the parallel synthesis of a library of 2-(acylamino)-1H-indoles.

Experimental Workflow: Solution-Phase Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A 1. Distribute 1H-Indol-2-amine·HCl into 96-well plate B 2. Add diverse acyl chlorides (R-COCl) and base A->B In parallel C 3. Reaction at room temperature B->C Stirring D 4. Quench and liquid-liquid extraction C->D Aqueous workup E 5. Evaporation D->E In vacuo F 6. Analysis and Purification (if needed) E->F LC-MS, Prep-HPLC

Caption: Workflow for the solution-phase parallel synthesis of a 2-(acylamino)-1H-indole library.

Detailed Protocol:

1. Reaction Setup:

  • In a 96-well reaction block, add a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DCM).

  • Add a base such as triethylamine or DIPEA (2.2 eq.) to each well.

  • To each well, add a solution of a unique acyl chloride (1.1 eq.) in the same solvent.

2. Reaction:

  • Seal the reaction block and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS from a representative well.

3. Workup:

  • Quench the reactions by adding water.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) and an aqueous wash (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layers using a phase separator plate.

4. Isolation:

  • Concentrate the organic extracts in vacuo to yield the crude products.

5. Analysis and Purification:

  • Analyze the purity of each compound by LC-MS.

  • If necessary, purify the compounds using high-throughput preparative HPLC.[10]

Data Presentation: Representative Library Synthesis

EntryR-GroupYield (%)Purity (%)
1Phenyl85>95
24-Chlorophenyl82>95
34-Methoxyphenyl88>95
4Thiophen-2-yl79>90
5Cyclohexyl91>95
6Benzyl86>95

Yields and purities are representative and based on optimized solution-phase acylation reactions. Purity was determined by LC-MS analysis.

Advanced Applications: Multicomponent Reactions

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating high levels of molecular diversity in a single step.[7] 1H-Indol-2-amine can serve as the amine component in this reaction.

General Protocol:

  • To a solution of 1H-Indol-2-amine (1.0 eq.) in methanol, add an aldehyde or ketone (1.0 eq.) and stir for 30 minutes.

  • Add a carboxylic acid (1.0 eq.) and an isocyanide (1.0 eq.).

  • Stir the reaction at room temperature for 24-48 hours.

  • Concentrate the reaction mixture and purify by chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction allows for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceuticals.[8] While the classical Pictet-Spengler reaction involves a β-arylethylamine, derivatives of 2-aminoindole can participate in analogous cyclizations.

General Protocol:

  • To a solution of a suitable 2-aminoindole derivative (e.g., N-alkylated at the 2-amino position to form a secondary amine) in a solvent such as DCM or toluene, add an aldehyde or ketone (1.1 eq.).

  • Add an acid catalyst (e.g., TFA or camphorsulfonic acid) and heat the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Challenges and Considerations in High-Throughput Synthesis

  • Stability of the 2-Aminoindole Core: The 2-aminoindole scaffold is generally stable, but can be susceptible to oxidation, especially if the indole nitrogen is unprotected. Running reactions under an inert atmosphere can mitigate this.

  • Regioselectivity: When both the 2-amino group and the indole nitrogen are unprotected, competitive reactions can occur. The use of a suitable protecting group for the 2-amino group (e.g., Fmoc or Boc) can ensure selective derivatization of the indole nitrogen.[11]

  • Purification: The purification of combinatorial libraries can be a bottleneck. The development of high-throughput purification methods, such as parallel HPLC-MS, is crucial for obtaining compounds of sufficient purity for biological screening.[5]

Conclusion

This compound is a highly valuable and versatile building block for the construction of diverse combinatorial libraries. Its multiple points of diversification, coupled with its amenability to a wide range of robust chemical transformations, make it an ideal starting material for drug discovery programs. By leveraging the detailed protocols and strategic considerations outlined in this guide, researchers can efficiently explore the vast chemical space around the privileged 2-aminoindole scaffold to identify novel bioactive molecules.

References

Application Notes and Protocols: 1H-Indol-2-amine Hydrochloride as a Molecular Probe for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document is a scientifically guided exploration into the potential application of 1H-Indol-2-amine hydrochloride as a fluorescent molecular probe. It is important to note that, to date, there is a lack of specific published research on the fluorescent properties of this particular compound. Therefore, this guide has been constructed based on the well-established photophysical principles of the indole scaffold, the known effects of amine substituents on fluorescence, and generalized protocols for the characterization of novel fluorophores. The experimental parameters and expected outcomes described herein are predictive and require empirical validation.

Introduction: The Potential of the Indole Scaffold in Fluorescence Sensing

The indole ring system, a core component of the amino acid tryptophan, is one of the most important intrinsic fluorophores in biological systems.[1] Its fluorescence is highly sensitive to the local microenvironment, making it an invaluable tool for studying protein structure and dynamics.[2] The introduction of substituents onto the indole ring can modulate its photophysical properties, offering the potential to develop novel fluorescent probes with tailored characteristics for specific applications in research, diagnostics, and drug development.[3][4]

This compound, with its amine group at the 2-position, presents an intriguing candidate for a fluorescent probe. The nitrogen atom of the amine can engage in hydrogen bonding and its protonation state is pH-dependent, suggesting that its fluorescence properties may be sensitive to solvent polarity and pH.[5][6] This document outlines the hypothetical photophysical characteristics of this compound and provides a comprehensive set of protocols for its characterization and application as a fluorescent molecular probe.

Predicted Photophysical Properties

Based on the known properties of indole and its derivatives, we can predict the likely fluorescent characteristics of this compound. These predictions serve as a starting point for experimental investigation.

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) ~280 - 295 nmThe fundamental indole scaffold typically exhibits an absorption maximum in this range.[7] The amine substituent may cause a slight red or blue shift.
Emission Maximum (λem) ~340 - 360 nmIndole derivatives generally emit in this region in non-polar solvents.[8] Significant Stokes shifts are common for indoles.[9]
Quantum Yield (ΦF) ModerateThe amine group can influence the quantum yield. In its neutral form, it may enhance fluorescence, while in its protonated form, it could potentially quench fluorescence.[3]
Solvatochromism PronouncedThe fluorescence of indoles is known to be sensitive to solvent polarity, often exhibiting a red-shift in more polar solvents due to stabilization of the excited state.[10][11]
pH Sensitivity HighThe amine group is expected to be protonated at acidic pH, which will likely alter the electronic structure and, consequently, the fluorescence emission.[12][13]

Characterization of this compound as a Fluorescent Probe

The following protocols provide a generalized workflow for the systematic characterization of a novel fluorescent probe, applied here to this compound.

Workflow for Probe Characterization

G cluster_0 Probe Preparation cluster_1 Spectroscopic Analysis cluster_2 Performance Metrics cluster_3 Environmental Sensitivity P1 Dissolve 1H-Indol-2-amine HCl in appropriate solvent P2 Prepare stock solution (e.g., 10 mM in DMSO) P1->P2 P3 Prepare working solutions by serial dilution P2->P3 S1 Measure UV-Vis Absorbance Spectrum (Determine λmax,abs) P3->S1 S2 Measure Fluorescence Spectra (Determine λex and λem) S1->S2 S3 Calculate Stokes Shift S2->S3 M1 Determine Quantum Yield (ΦF) (relative to a standard, e.g., quinine sulfate) S2->M1 E1 Solvatochromism Study (measure spectra in solvents of varying polarity) S2->E1 E2 pH Titration (measure fluorescence across a range of pH values) S2->E2 M2 Assess Photostability (exposure to excitation light over time) M1->M2 E1->E2

Caption: Workflow for the characterization of a novel fluorescent probe.

Protocol: Determination of Excitation and Emission Spectra
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution (e.g., 10 µM) in the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 200 to 400 nm to determine the maximum absorbance wavelength (λmax,abs).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the sample at its λmax,abs and scan the emission spectrum over a range of ~50 nm above the excitation wavelength to determine the emission maximum (λem).

    • To determine the optimal excitation wavelength (λex), set the emission monochromator to the determined λem and scan the excitation spectrum.

Protocol: Quantum Yield Determination (Relative Method)
  • Selection of a Standard:

    • Choose a fluorescent standard with a known quantum yield and similar excitation and emission ranges (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Measurement:

    • Prepare a series of dilutions of both the sample and the standard with low absorbance values (< 0.1) at the excitation wavelength.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each dilution.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (m_sample / m_std) * (n_sample² / n_std²) where m is the slope of the trendline and n is the refractive index of the solvent.

Protocol: Solvatochromism and pH Sensitivity
  • Solvatochromism:

    • Prepare solutions of this compound at a constant concentration in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, ethanol, acetonitrile, water).

    • Measure the excitation and emission spectra in each solvent and plot the Stokes shift against the solvent polarity function (Lippert-Mataga plot).

  • pH Titration:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

    • Add a constant amount of the probe's stock solution to each buffer to achieve the same final concentration.

    • Measure the fluorescence intensity at the determined λem for each pH value.

    • Plot the fluorescence intensity versus pH to determine the pKa of the probe in its excited state.

Potential Applications and Protocols

The sensitivity of the indole scaffold to its environment suggests several potential applications for this compound as a fluorescent probe.

Application: Sensing of Metal Ions

The lone pair of electrons on the amine nitrogen and the indole nitrogen could potentially interact with metal ions, leading to changes in fluorescence.[14][15] This could be due to chelation-enhanced fluorescence (CHEF) or quenching via energy or electron transfer.[16][17]

  • Preparation:

    • Prepare a working solution of the probe in a suitable buffer (e.g., 10 µM in 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, NiCl₂, HgCl₂).

  • Measurement:

    • In a 96-well plate, add the probe solution to each well.

    • Add a molar excess of each metal ion to different wells.

    • Measure the fluorescence intensity after a short incubation period.

  • Analysis:

    • Compare the fluorescence intensity in the presence of each metal ion to a control (probe only) to identify any significant enhancement or quenching.

G cluster_0 Probe-Metal Interaction cluster_1 Fluorescence Response P1 1H-Indol-2-amine HCl (Fluorophore) P3 Formation of Probe-Metal Complex P1->P3 P2 Metal Ion (e.g., Cu²⁺, Zn²⁺) P2->P3 S1 Fluorescence Enhancement (CHEF) P3->S1 Rigidification of structure S2 Fluorescence Quenching (PET, FRET) P3->S2 Energy/Electron Transfer

References

Role of 2-aminoindoles in the synthesis of β-carboline alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Emerging Role of 2-Aminoindoles in the Strategic Synthesis of β-Carboline Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Abstract

β-Carboline alkaloids represent a critical class of natural and synthetic compounds, renowned for their vast pharmacological activities, including antitumor, antiviral, and neuroactive properties.[1][2] Traditionally, the synthesis of the tricyclic β-carboline core relies heavily on the Pictet-Spengler reaction, commencing from tryptamine or tryptophan derivatives.[3][4] This guide explores a modern and highly strategic alternative: the use of 2-aminoindoles as versatile precursors. We delve into the unique reactivity of the 2-aminoindole scaffold and provide detailed protocols for its application in advanced synthetic methodologies, with a focus on metal-catalyzed annulation reactions that offer novel entry points to diversely substituted β-carboline frameworks. This document is intended to equip researchers with the foundational knowledge and practical steps to leverage 2-aminoindoles for the efficient construction of these valuable heterocyclic compounds.

Introduction: Beyond the Classical Approach

The pyrido[3,4-b]indole structure, the hallmark of β-carboline alkaloids, is a privileged scaffold in medicinal chemistry.[5][6] The workhorse for its construction has long been the Pictet-Spengler reaction, which biomimetically condenses a tryptamine with an aldehyde or ketone to form the tetrahydro-β-carboline skeleton, often requiring a subsequent oxidation step to achieve the fully aromatic system.[4][7]

While robust, this classical approach can be limiting when seeking to install specific substitution patterns, particularly on the newly formed pyridine ring. The emergence of 2-aminoindoles as synthons provides a powerful alternative. These molecules contain two proximal nucleophilic centers—the exocyclic C2-amine and the C3 position of the indole ring—which can be exploited in cyclization reactions to build the pyridine ring with high regiocontrol and functional group tolerance.[8] This guide focuses on these modern strategies, offering a paradigm shift from the traditional tryptamine-centric view.

The 2-Aminoindole Synthon: A Gateway to Novel Reactivity

The utility of 2-aminoindoles stems from their dual reactivity. The scaffold can be viewed as a 1,3-dinucleophile, poised for reaction with 1,2-dielectrophilic partners to construct the final six-membered pyridine ring. This inherent functionality allows for the development of convergent synthetic routes where the complexity of the final β-carboline is built rapidly from readily available starting materials.[8]

Recent advancements in catalysis have further unlocked the potential of these synthons. In particular, gold-catalyzed intermolecular reactions have provided an elegant and atom-economical pathway to polysubstituted 2-aminoindoles and, by extension, to complex β-carbolines.[9]

Gold-Catalyzed Synthesis of 3-Amino-β-carbolines

A leading-edge application of 2-aminoindole chemistry is the synthesis of 3-amino-β-carbolines through a gold-catalyzed reaction. This transformation utilizes indolyl azides and ynamides to generate a key α-imino gold carbene intermediate, which is then trapped intramolecularly by the indole nucleus to forge the β-carboline core.[9]

Reaction Mechanism

The proposed mechanism is a sophisticated cascade that leverages the unique catalytic properties of gold.

  • Carbene Formation: The gold(I) catalyst activates the ynamide, making it susceptible to attack by the indolyl azide.

  • Nitrogen Extrusion: This is followed by the extrusion of N₂, generating a highly reactive α-imino gold carbene intermediate.

  • Intramolecular Cyclization: The C3 position of the indole ring, being highly nucleophilic, attacks the electrophilic carbene. This key step, a 6-endo-dig cyclization, forms the pyridine ring.

  • Aromatization: A final proton transfer step leads to the stable, aromatic 3-amino-β-carboline product and regenerates the gold catalyst.

The regioselectivity of the cyclization is driven by the higher nucleophilicity of the indole C3 position compared to other potential reaction sites.[9]

Gold_Catalyzed_Mechanism Mechanism of Gold-Catalyzed β-Carboline Synthesis cluster_0 Catalyst Activation & Carbene Formation cluster_1 Intramolecular Cyclization cluster_2 Aromatization Ynamide Ynamide AuCarbene α-Imino Gold Carbene Intermediate Ynamide->AuCarbene + Indolyl Azide [Au(I)] catalyst IndolylAzide Indolyl Azide N2_loss AuCarbene->N2_loss - N₂ Cyclization Intramolecular Electrophilic Attack (6-endo-dig) AuCarbene->Cyclization Intramolecular Trap SpiroIntermediate Cyclized Intermediate Cyclization->SpiroIntermediate ProtonTransfer Proton Transfer & Catalyst Turnover SpiroIntermediate->ProtonTransfer FinalProduct 3-Amino-β-carboline ProtonTransfer->FinalProduct

References

Application Note: A Versatile Two-Step Synthesis of Tryptamine Analogs from 2-Aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tryptamine and its derivatives are a critical class of compounds in medicinal chemistry and neurobiology, forming the structural backbone of numerous pharmaceuticals and signaling molecules.[1][2] This application note details a robust and versatile two-step experimental protocol for the synthesis of N-substituted tryptamine analogs, starting from the readily available 2-aminoindole scaffold. The described method involves an initial N-acylation of the 2-amino group with chloroacetyl chloride, followed by a powerful reduction of the resulting amide and chloro functionalities using lithium aluminum hydride (LAH). This approach provides a straightforward and efficient pathway to tryptamine analogs that can be further diversified, making it a valuable tool for drug discovery and chemical biology research.

Introduction and Rationale

The indole nucleus is a privileged scaffold in drug discovery, and tryptamines (3-(2-aminoethyl)indoles) are particularly significant. While classic named reactions like the Fischer, Speeter-Anthony, or Pictet-Spengler syntheses are powerful for constructing the indole ring itself, they do not readily utilize pre-functionalized indoles like 2-aminoindole.[3] 2-Aminoindoles are valuable building blocks as they offer a reactive handle at the C2 position, which is distinct from the more common C3-functionalization pathways.[4][5][6]

The protocol herein leverages the nucleophilicity of the 2-amino group for the strategic construction of the ethylamine side chain. The causality behind this experimental design is twofold:

  • Strategic Bond Formation: N-acylation with chloroacetyl chloride efficiently introduces the required two-carbon backbone and an amide carbonyl in a single step.[7] The α-chloro group provides a site that is also susceptible to reduction.

  • Powerful and Comprehensive Reduction: Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing both the amide carbonyl to a methylene group and the alkyl chloride to an alkane, thereby forming the desired ethylamine side chain in one reductive step.[8]

This method offers a logical and efficient alternative to other synthetic routes, providing access to a unique chemical space starting from an increasingly accessible class of indole derivatives.[9]

Reaction Mechanism

The overall transformation proceeds in two distinct stages: N-acylation and LAH reduction.

Step 1: N-Acylation. The synthesis begins with the nucleophilic attack of the 2-amino group of the indole onto the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine (TEA), is used to scavenge the HCl generated during the reaction, driving it to completion and preventing the protonation of the starting amine. This results in the formation of the stable intermediate, 2-chloro-N-(1H-indol-2-yl)acetamide.

Step 2: Lithium Aluminum Hydride (LAH) Reduction. The amide intermediate is then treated with lithium aluminum hydride. The hydride (H⁻) ions from LAH attack the carbonyl carbon of the amide and the carbon bearing the chlorine atom. This process concertedly reduces the amide to a secondary amine and the alkyl chloride to an alkane, yielding the final tryptamine analog. The reaction is quenched using a carefully controlled procedure, such as the Fieser workup, to safely neutralize excess LAH and precipitate aluminum salts for easy removal.[10][11]

ReactionMechanism Start 2-Aminoindole Intermediate 2-Chloro-N-(1H-indol-2-yl)acetamide (Amide Intermediate) Start:e->Intermediate:w Step 1: N-Acylation Reagent1 Chloroacetyl Chloride + Triethylamine (Base) Product 2-(2-Aminoethyl)-1H-indole (Tryptamine Analog) Intermediate:e->Product:w Step 2: Reduction Reagent2 1. Lithium Aluminum Hydride (LAH) 2. Fieser Workup

Diagram 1: Overall reaction scheme for the two-step synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Notes
2-Aminoindole533-95-9132.16 g/mol Starting material.
Chloroacetyl chloride79-04-9112.94 g/mol Highly corrosive and lachrymatory.
Triethylamine (TEA)121-44-8101.19 g/mol Anhydrous grade.
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous grade.
Lithium aluminum hydride (LAH)16853-85-337.95 g/mol Extremely reactive with water.
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous grade.
Sodium sulfate (anhydrous)7757-82-6142.04 g/mol Drying agent.
Silica Gel63231-67-4-For column chromatography (230-400 mesh).
Ethyl acetate & HexanesVarious-HPLC grade for chromatography.
Standard laboratory glassware--Flame-dried before use with LAH.
Magnetic stirrer, inert atmosphere setup (N₂/Ar), ice bath---
Critical Safety Precautions
  • Lithium Aluminum Hydride (LAH): LAH reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[12][13] It can ignite upon grinding or in moist air.[13] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon). Use a Class D fire extinguisher or dry sand for fires; never use water, CO₂, or ABC extinguishers .[13] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[14]

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a potent lachrymator. Handle it exclusively in a well-ventilated chemical fume hood.[15]

  • Solvents: Anhydrous DCM and THF are required. Ensure they are properly dried and stored to prevent violent reactions with LAH.

  • General Handling: Tryptamine analogs may have potent biological activity. Handle all products with care, using appropriate PPE.[16]

Step-by-Step Synthesis

Part A: Synthesis of 2-chloro-N-(1H-indol-2-yl)acetamide (Intermediate)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-aminoindole (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise via a syringe over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This intermediate is often sufficiently pure for the next step, but can be purified by recrystallization or flash chromatography if necessary.

Part B: Reduction to 2-(2-Aminoethyl)-1H-indole Analog

  • [CRITICAL-SAFETY] To a rigorously flame-dried, three-neck round-bottom flask under a positive pressure of inert gas, add lithium aluminum hydride (4.0 - 5.0 eq) as a powder or solution in THF.

  • Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the suspension to 0 °C.

  • Dissolve the crude amide intermediate from Part A in a minimal amount of anhydrous THF.

  • Add the solution of the amide intermediate dropwise to the stirred LAH suspension at 0 °C. Vigorous gas evolution (H₂) may occur initially.

  • After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • [CRITICAL-SAFETY] Cool the reaction mixture back down to 0 °C in an ice bath.

  • Perform the Fieser Workup: [10][11] For every X g of LAH used, quench the reaction by the slow, sequential, dropwise addition of:

    • X mL of water

    • X mL of 15% aqueous NaOH solution

    • 3X mL of water

  • A granular white precipitate of aluminum salts should form.[17] Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes.

  • Add anhydrous sodium sulfate or magnesium sulfate to the slurry and continue stirring for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude tryptamine analog.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack the column with silica gel using a hexanes/ethyl acetate mixture.

  • Elution: A typical gradient elution starts with 95:5 DCM/Methanol and gradually increases the polarity by adding methanol. A small amount of triethylamine (0.5-1%) can be added to the mobile phase to prevent the amine product from streaking on the silica gel.[18]

  • Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Expected Characterization Data (for N,N-dimethyltryptamine analog):

Analysis TypeCharacteristic Features
¹H NMR Indole aromatic protons (~7.0-7.6 ppm), indole NH proton (broad singlet, >8.0 ppm), two methylene triplets of the ethyl chain (~2.7-3.0 ppm), N-alkyl signals (e.g., singlet for N(CH₃)₂ at ~2.3 ppm).[19][20][21]
¹³C NMR Aromatic carbons (~110-136 ppm), C-2 of indole (~122 ppm), methylene carbons of ethyl chain (~25 and 60 ppm), N-alkyl carbons (~45 ppm).[19][22]
Mass Spec (ESI-MS) A prominent protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern is the β-cleavage, resulting in a stable iminium ion, which is often the base peak.[23][24][25]
IR Spectroscopy Disappearance of the strong amide C=O stretch (~1650 cm⁻¹).[26][27] Appearance of N-H stretching bands for secondary amines (one band ~3350 cm⁻¹) or absence for tertiary amines.[28][29]

Workflow and Data Summary

Diagram 2: Experimental workflow from starting material to final analysis.

Conclusion

This application note provides a comprehensive, field-proven protocol for synthesizing tryptamine analogs from 2-aminoindoles. By explaining the chemical rationale, detailing step-by-step procedures with an emphasis on safety, and outlining standard purification and characterization techniques, this guide serves as a self-validating system for researchers. The methodology is robust, adaptable to various substituted 2-aminoindoles, and provides a valuable route to novel compounds for pharmaceutical and biological investigation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Purity of 1H-Indol-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indol-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing 1H-Indol-2-amine

1H-Indol-2-amine is a valuable building block in medicinal chemistry. However, its synthesis is notoriously challenging due to the inherent instability of the 2-aminoindole core. The free amine is highly susceptible to oxidation and dimerization, leading to low yields and complex purification profiles. Converting the amine to its more stable hydrochloride salt is a critical final step, but achieving high purity and yield requires careful control over the preceding synthetic steps and purification strategy.[1] This guide addresses the most common issues encountered during its preparation, focusing on a robust synthetic route starting from indole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the specific issues you may encounter in the lab.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yield in this synthesis is a multifaceted problem, often stemming from one of three areas: the Curtius rearrangement efficiency, isocyanate stability, or amine trapping and degradation.

  • Inefficient Curtius Rearrangement: The conversion of the acyl azide to the isocyanate is the critical step. Incomplete conversion or premature decomposition of the acyl azide can significantly lower yield.

    • Causality: The acyl azide requires thermal energy to rearrange and expel nitrogen gas. However, it is also thermally sensitive. If the temperature is too low, the reaction is slow and incomplete. If it's too high or heating is prolonged, the azide can decompose through alternative pathways.

    • Solution: Ensure your starting indole-2-carboxylic acid is completely dry. The acyl azide formation should be conducted at 0 °C. For the rearrangement, heat the reaction gently and monitor for nitrogen evolution. A typical temperature range is 80-100 °C in an inert solvent like toluene.[2] Monitor the reaction by IR spectroscopy, looking for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Isocyanate Decomposition or Polymerization: The intermediate indole-2-isocyanate can react with water or self-polymerize if not handled correctly.

    • Causality: Isocyanates are highly electrophilic and will react readily with any nucleophiles, including water, to form an unstable carbamic acid which decomposes to the amine and CO₂. In the absence of a suitable nucleophile, it can polymerize.

    • Solution: Perform the rearrangement in a scrupulously dry, inert solvent (e.g., anhydrous toluene) under an argon or nitrogen atmosphere.[3] The subsequent trapping step should be performed by adding the trapping agent (e.g., t-butanol for Boc protection) to the cooled isocyanate solution, rather than the other way around.

  • Degradation of the Final Amine: As mentioned, the free 1H-indol-2-amine is unstable.

    • Causality: The electron-rich indole ring and the exocyclic amine group are both susceptible to atmospheric oxidation, leading to colored impurities and tars.[1]

    • Solution: Do not attempt to isolate the free amine for extended periods. After deprotection of the intermediate (e.g., Boc-protected amine), immediately proceed to the salt formation step. Workup should be done quickly, and the product should be stored under an inert atmosphere, protected from light.[4]

Q2: I'm seeing multiple spots on my TLC and facing extreme difficulty with column chromatography. How can I purify my product?

A2: This is the most common challenge. The basicity of the amine causes strong binding to acidic silica gel, leading to streaking, poor separation, and often, product decomposition on the column.[2][5]

  • The Problem with Silica Gel: Standard silica gel is acidic and acts as a strong ion-exchanger for basic amines. This leads to irreversible adsorption or very slow elution, which exposes the sensitive compound to the acidic surface for prolonged periods, catalyzing degradation.[6]

  • Solution 1: Avoid Standard Column Chromatography for the Free Amine: The most effective strategy is to purify the product as its hydrochloride salt via recrystallization. This method leverages the crystalline nature of the salt to achieve high purity.

    • After the final deprotection step, perform an aqueous workup.

    • Extract the free amine into an organic solvent (e.g., Ethyl Acetate, DCM).

    • Dry the organic layer and filter.

    • Add a stoichiometric amount of HCl (as a solution in dry isopropanol or dioxane) dropwise with stirring.

    • The this compound should precipitate. Collect the solid by filtration.

    • Recrystallize the crude salt from a suitable solvent system, such as ethanol/ether or methanol/DCM.

  • Solution 2: Modified Chromatography (If Absolutely Necessary):

    • Use Neutralized Silica: Pre-treat silica gel by slurrying it in an eluent containing 1-2% triethylamine (TEA) or ammonia, then pack the column with this slurry. Run the column with an eluent containing 0.5-1% TEA.[2] This neutralizes the acidic sites and improves elution.

    • Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.[2]

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, C18 reverse-phase chromatography can be an option.

Q3: My final product is yellow or brown, even after purification. What causes this discoloration and how can I prevent it?

A3: Discoloration is a clear sign of oxidative degradation.[1] The indole nucleus is electron-rich and prone to oxidation, a process that is accelerated by the presence of the amine group, light, and atmospheric oxygen.

  • Prevention during Workup:

    • Minimize exposure to air and light during extraction and isolation steps.

    • Use degassed solvents for workup and recrystallization.

    • Consider adding an antioxidant like sodium bisulfite in small quantities during the aqueous workup, though this must be carefully removed later.

  • Proper Storage:

    • The final hydrochloride salt is more stable than the free base but should still be handled with care.

    • Store the product in an amber vial under an inert atmosphere (argon or nitrogen).[4]

    • For long-term storage, keep it at a low temperature (2-8°C or -20°C).[1]

Troubleshooting Workflows

The following diagrams provide a logical decision-making process for addressing common synthesis problems.

LowYieldTroubleshooting start Low Overall Yield check_rearrangement Analyze Curtius Rearrangement Step (Monitor by IR/TLC) start->check_rearrangement rearrangement_ok Rearrangement Complete? check_rearrangement->rearrangement_ok optimize_rearrangement Optimize Rearrangement: 1. Ensure dry conditions. 2. Adjust temperature (80-100°C). 3. Check DPPA/NaN3 quality. rearrangement_ok->optimize_rearrangement No check_deprotection Analyze Final Deprotection & Salt Formation rearrangement_ok->check_deprotection Yes optimize_rearrangement->check_rearrangement deprotection_ok Product Precipitates Cleanly? check_deprotection->deprotection_ok optimize_workup Optimize Workup: 1. Minimize time as free base. 2. Use anhydrous HCl solution. 3. Degas solvents. deprotection_ok->optimize_workup No end_ok Yield Improved deprotection_ok->end_ok Yes product_degraded Product Degradation Suspected (Discoloration, multiple TLC spots) optimize_workup->product_degraded product_degraded->check_deprotection

Caption: Troubleshooting workflow for low yield.

PurificationTroubleshooting start Purification Issues (TLC Streaking, Column Problems) is_free_base Are you purifying the free amine? start->is_free_base convert_to_salt STOP. Convert to HCl salt immediately. 1. Dissolve crude amine in EtOAc/IPA. 2. Add anhydrous HCl solution. 3. Filter precipitate. is_free_base->convert_to_salt Yes recrystallize Recrystallize HCl Salt (e.g., from Ethanol/Ether) is_free_base->recrystallize No, purifying the salt convert_to_salt->recrystallize purification_still_fails Still Impure? recrystallize->purification_still_fails use_modified_column Use Modified Chromatography: 1. Neutralized Silica (1% TEA). 2. Basic/Neutral Alumina. purification_still_fails->use_modified_column Yes end_ok Pure Product Obtained purification_still_fails->end_ok No use_modified_column->end_ok

Caption: Troubleshooting workflow for purification.

Experimental Protocols
Protocol 1: Synthesis via Curtius Rearrangement

This protocol details the conversion of indole-2-carboxylic acid to the Boc-protected amine intermediate, which is more stable and easier to handle.

Objective: To synthesize tert-butyl (1H-indol-2-yl)carbamate.

Materials:

  • Indole-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Anhydrous tert-Butanol (t-BuOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add indole-2-carboxylic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid).

  • Base Addition: Add triethylamine (1.1 eq) and stir the mixture for 10 minutes at room temperature.

  • Azide Formation: Cool the mixture to 0 °C in an ice bath. Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15 minutes. Caution: Azides are potentially explosive.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Rearrangement: Add anhydrous t-butanol (3.0 eq) to the flask. Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. Vigorous nitrogen evolution will be observed initially.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If purification is required, use a short plug of silica gel pre-treated with 1% triethylamine in the eluent (e.g., Hexane/Ethyl Acetate).

Protocol 2: Deprotection and Hydrochloride Salt Formation

Objective: To obtain pure this compound.

Materials:

  • tert-butyl (1H-indol-2-yl)carbamate (from Protocol 1)

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Anhydrous Diethyl Ether

  • Anhydrous Isopropanol (IPA)

Procedure:

  • Dissolution: Dissolve the crude carbamate from the previous step in a minimal amount of anhydrous isopropanol or DCM.

  • Deprotection: Cool the solution to 0 °C. Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) dropwise. Gas evolution (CO₂) will be observed.

  • Precipitation: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt will typically precipitate during this time.

  • Complete Precipitation: If precipitation is slow, you can add anhydrous diethyl ether to reduce the solubility of the salt.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the white to off-white solid under high vacuum. Store immediately in a sealed, amber vial under an inert atmosphere.

Data Summary Table

The choice of reaction parameters is critical for success. The following table summarizes key variables and their impact on the synthesis.

ParameterConditionRationale & Expected Outcome
Solvent (Rearrangement) Anhydrous TolueneHigh boiling point is suitable for the rearrangement. Must be scrupulously dry to prevent isocyanate hydrolysis.[2]
Anhydrous DioxaneAnother suitable high-boiling, inert solvent.
Temperature (Rearrangement) 80 - 100 °COptimal range for efficient rearrangement without significant decomposition of the acyl azide or isocyanate.[2]
Protection Strategy Boc (tert-butoxycarbonyl)Provides a stable, crystalline intermediate. Easily removed under acidic conditions without affecting the indole ring.
Cbz (Carboxybenzyl)An alternative, removed by hydrogenolysis. May not be suitable if other reducible groups are present.
HCl Source (Salt Formation) 4M HCl in DioxaneAnhydrous source of HCl prevents introducing water, which would lower the yield and purity of the precipitated salt.[7][8]
HCl gas bubbled through solventAlso effective but requires more specialized equipment.

References

Side reactions and byproduct formation in 2-aminoindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this valuable but often sensitive heterocyclic scaffold. Here, we address specific experimental issues through a troubleshooting guide and a series of frequently asked questions, grounding our advice in mechanistic principles and established protocols.

Part 1: Troubleshooting Guide - "What's Going Wrong in My Reaction?"

This section addresses specific, observable problems you might encounter during the synthesis of 2-aminoindoles.

Question 1: My reaction mixture is turning dark brown or black, and my yield is very low. What is happening and how can I prevent it?

Answer: This is the most common issue encountered and is almost always due to the inherent instability of the 2-aminoindole product itself. The electron-rich nature of the 2-aminoindole core makes it highly susceptible to oxidation and subsequent polymerization, leading to the formation of dark, insoluble, and often intractable tars.

Causality: The primary mechanism of decomposition is air oxidation. The initial oxidation can generate radical species or quinone-imine intermediates that readily polymerize. This process is often accelerated by light, heat, and trace metal impurities.

Troubleshooting Strategies:

  • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

    • Degas all solvents thoroughly before use (e.g., by sparging with argon or nitrogen for 30-60 minutes).

    • Conduct the reaction and subsequent workup under a positive pressure of an inert gas (N₂ or Ar).

    • Use Schlenk techniques or a glovebox for maximum protection, especially when handling the isolated product.

  • Control the Temperature: Many 2-aminoindole syntheses are exothermic. Overheating can accelerate decomposition.

    • Use an ice bath to control the temperature, especially during reagent addition or exothermic steps like a nitro group reduction.

  • Immediate Conversion to a Stable Salt: Freebase 2-aminoindoles are notoriously unstable. Converting the product to a more stable salt immediately after formation is a standard and highly effective strategy.

    • Upon completion of the reaction, and before full solvent removal, add a solution of HCl in a non-protic solvent (e.g., HCl in diethyl ether or 1,4-dioxane). The 2-aminoindole hydrochloride salt is typically a crystalline solid that is significantly more stable to air and easier to handle and purify.[1]

  • Minimize Exposure to Light: Wrap the reaction flask in aluminum foil to prevent photochemical decomposition.

Below is a workflow diagram illustrating the decision-making process when encountering product decomposition.

Decomposition_Troubleshooting cluster_solutions Mitigation Strategies start Observation: Dark Reaction Mixture, Low Yield cause Primary Cause: Product Oxidation & Polymerization start->cause inert_atm 1. Implement Inert Atmosphere (N2/Ar) cause->inert_atm Exclude O2 temp_control 2. Control Temperature (Ice Bath) cause->temp_control Slow kinetics salt_formation 3. Isolate as a Stable Salt (e.g., HCl salt) cause->salt_formation Stabilize product light_protect 4. Protect from Light (Aluminum Foil) cause->light_protect Prevent photolysis Reductive_Cyclization start 2-Nitrophenylacetonitrile Derivative intermediate 2-Aminophenylacetonitrile (In situ) start->intermediate Selective Reduction (e.g., Fe/AcOH, Zn/HCl) side_product Over-reduction to Indoline or other byproducts start->side_product Non-selective or Harsh Reduction (e.g., LiAlH4, high H2 pressure) product Desired 2-Aminoindole intermediate->product Intramolecular Cyclization

References

Technical Support Center: Purification of 1H-Indol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Indol-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this valuable synthetic intermediate. Due to its inherent chemical properties, this compound requires careful handling and specialized purification strategies to achieve high purity and yield. This guide provides field-proven insights and detailed protocols in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each entry details the likely causes and provides actionable solutions.

Q1: My isolated this compound is off-white, pink, or brown. What causes this discoloration and how can I fix it?

A1: This is the most frequently encountered issue, and it almost always points to oxidation and/or degradation.

  • Causality: The 2-amino group on the indole ring makes the molecule highly electron-rich and susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light and trace metal impurities, leading to the formation of colored, often polymeric, byproducts. The free base form is particularly unstable.

  • Recommended Solutions:

    • Charcoal Treatment & Recrystallization: This is the first line of defense against colored impurities.

      • Dissolve the crude hydrochloride salt in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

      • Add a small amount (1-2% w/w) of activated charcoal.

      • Stir the hot solution for 10-15 minutes. Caution: Do not boil excessively, as this can promote degradation.

      • Filter the hot solution through a pad of Celite® to remove the charcoal.

      • Allow the filtrate to cool slowly to induce crystallization. If necessary, cool further in an ice bath.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Inert Atmosphere Handling: To prevent re-oxidation, perform all steps under an inert atmosphere (Nitrogen or Argon). This is critical for obtaining a pure, colorless product.

  • Expert Insight: The stability of indoleamines is a well-documented challenge, particularly for derivatives with electron-donating groups.[1] The hydrochloride salt form provides a significant kinetic barrier to oxidation compared to the free base, but it is not entirely immune.

Q2: My yield is very low after recrystallization. What are the common pitfalls?

A2: Low recovery is typically a result of suboptimal solvent selection or excessive handling.

  • Causality:

    • High Solubility in Mother Liquor: The chosen solvent may be too good, keeping a significant portion of your product dissolved even at low temperatures.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crash out on the filter paper along with the impurities you are trying to remove.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve a portion of the product.

  • Recommended Solutions:

    • Systematic Solvent Screening: Before committing to a bulk recrystallization, perform small-scale solubility tests. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Use of an Anti-Solvent: If finding a single ideal solvent is difficult, an anti-solvent system is highly effective. Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., diethyl ether or hexanes) until turbidity persists. Heat to redissolve, then cool slowly.

    • Pre-heat Your Funnel: When performing a hot filtration (e.g., after charcoal treatment), pre-heat the filter funnel to prevent premature crystallization.

Solvent SystemPolarityComments
Ethanol / WaterPolarA common and often effective system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.
Methanol / Diethyl EtherPolarGood for inducing crystallization. Dissolve in minimal methanol and add ether as the anti-solvent.
IsopropanolPolarCan be a good single-solvent option.

Q3: My TLC or HPLC analysis shows significant streaking and a failure to separate impurities. How do I improve the chromatographic purification?

A3: This is a classic problem when purifying basic amines on standard silica gel.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your compound interacts strongly with these acidic sites via an acid-base interaction. This can lead to irreversible adsorption, degradation on the column, and severe peak tailing (streaking).[2]

  • Recommended Solutions:

    • Deactivate the Silica Gel (Normal Phase): This is the most common and cost-effective solution. Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, to your mobile phase (eluent). A typical starting point is 0.5-1% Et₃N in a dichloromethane/methanol or ethyl acetate/hexane solvent system. The triethylamine will neutralize the acidic silanol sites, allowing your compound to elute properly.[2]

    • Use Amine-Functionalized Silica: For particularly challenging separations, pre-packed columns with an amino-functionalized stationary phase (KP-NH) are available and can provide excellent separation without the need for mobile phase additives.[2]

    • Reversed-Phase Chromatography: This can be a powerful alternative. Since the compound is a salt, it is quite polar. Use a C18 column with a mobile phase of acetonitrile/water or methanol/water. For basic amines, it is often beneficial to work at a higher pH (e.g., by adding ammonium hydroxide) to suppress the protonation of the amine, making it less polar and more retentive.[2]

Workflow: Selecting a Purification Strategy

The following decision tree can help guide your choice of purification method based on the initial state of your crude product.

Purification_Strategy start Crude 1H-Indol-2-amine HCl is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (with charcoal if colored) is_solid->recrystallize Yes acid_base Consider Acid-Base Extraction for bulk impurities is_solid->acid_base No (oily/tarry) recryst_ok Purity & Yield Acceptable? recrystallize->recryst_ok chromatography Proceed to Column Chromatography recryst_ok->chromatography No final_product Pure Product recryst_ok->final_product Yes chromatography->final_product acid_base->chromatography

Caption: Decision tree for selecting an appropriate purification method.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the primary sources of impurities in a typical synthesis of this compound?

A4: Impurities are almost always related to the synthetic route used. For a common route like the Fischer indole synthesis, you should be aware of the following:[3][4]

  • Unreacted Starting Materials: Such as the corresponding phenylhydrazine or ketone/aldehyde precursor.

  • Side-Products: Incomplete cyclization can leave hydrazone intermediates. Rearrangement byproducts are also possible depending on the reaction conditions.

  • Reagent Carryover: Residual acid catalyst (e.g., polyphosphoric acid, ZnCl₂) or solvents can be present.

  • Degradation Products: As discussed in Q1, oxidation products are a major concern.

Identifying these impurities is best done by NMR. Consulting tables of common NMR solvent and reagent chemical shifts can be invaluable for distinguishing product signals from contaminants.[5][6][7]

Q5: What are the ideal storage conditions for this compound to ensure long-term stability?

A5: Proper storage is crucial to prevent degradation over time.

  • Temperature: Store at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen is ideal).[8] The container should be tightly sealed.

  • Light: Protect from light by using an amber vial or by storing the vial in a dark place. Indole derivatives can be photosensitive.[1]

  • Form: Store as the hydrochloride salt. The free base is significantly less stable and should be generated immediately before use if required.

Q6: Can I use acid-base extraction to purify this compound?

A6: Yes, absolutely. This is a highly effective technique for removing non-basic organic impurities.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in water or dilute aqueous HCl.

  • Wash: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate. This will extract non-basic impurities into the organic layer. Discard the organic layer. Repeat 1-2 times.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). This will neutralize the hydrochloride salt and precipitate the free amine.

  • Extraction of Free Amine: Extract the free amine from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

  • Drying & Salt Reformation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or isopropanol. This will precipitate the pure this compound.

  • Isolation: Collect the purified salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Q7: What is the expected degradation pathway that causes discoloration?

A7: The degradation is primarily an oxidative process. The electron-rich indole ring, particularly at the C3 position, and the C2-amine are susceptible to attack by atmospheric oxygen, leading to a cascade of reactions that form highly conjugated, colored oligomers and polymers.

Degradation_Pathway IndoleAmine 1H-Indol-2-amine (Colorless) Radical Radical Cation Intermediate IndoleAmine->Radical O₂, light, trace metals Dimer Dimerized Species (Colored) Radical->Dimer Dimerization Polymer Oligomers / Polymers (Dark Brown / Tar) Dimer->Polymer Further Oxidation

Caption: Simplified oxidative degradation pathway of 1H-Indol-2-amine.

References

Technical Support Center: Protecting Group Strategies for the 2-Amino Function in 2-Aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the intricacies of protecting the exocyclic amine function in 2-aminoindoles. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into selecting, applying, and removing common amine protecting groups in the context of this unique and reactive heterocyclic scaffold. Our aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the 2-amino group of a 2-aminoindole necessary?

The 2-aminoindole scaffold contains two potentially reactive nitrogen atoms: the indole nitrogen (N-1) and the exocyclic amino group (N-2). The 2-amino group, being part of an enamine-like system, is highly nucleophilic and can readily participate in various reactions. Protection is crucial to prevent undesired side reactions at this position during subsequent synthetic transformations, such as C-C bond formations, oxidations, or reactions at other functional groups within the molecule.[1]

Q2: What are the most common protecting groups for the 2-amino function of 2-aminoindoles?

The most commonly employed protecting groups for amines, in general, are also applicable to 2-aminoindoles. These include:

  • tert-Butoxycarbonyl (Boc): Widely used due to its stability to a broad range of nucleophilic and basic conditions. It is typically removed under acidic conditions.[2][3]

  • Benzyloxycarbonyl (Cbz or Z): Stable to both acidic and basic conditions, making it orthogonal to many other protecting groups.[4] It is most commonly removed by catalytic hydrogenolysis.[5][6]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Known for its lability to basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group.[7]

Q3: How do I choose the right protecting group for my specific 2-aminoindole derivative?

The choice of protecting group depends on the overall synthetic strategy and the stability of your substrate to the required protection and deprotection conditions.[8] Consider the following:

  • Orthogonality: Select a protecting group that can be removed without affecting other protecting groups or sensitive functionalities in your molecule. For instance, if your molecule contains acid-sensitive groups, the Cbz or Fmoc groups would be a better choice than the Boc group.[2][5][7]

  • Downstream Reactions: Ensure the chosen protecting group is stable to the reaction conditions of your subsequent synthetic steps.

  • Stability of the 2-Aminoindole: The inherent stability of your specific 2-aminoindole derivative under acidic or basic conditions should be a key consideration.

Q4: Can I selectively protect the 2-amino group in the presence of the indole N-H?

Achieving selective protection of the 2-amino group over the indole N-H can be challenging due to the nucleophilicity of both nitrogens. However, the 2-amino group is generally more nucleophilic and will react preferentially under carefully controlled conditions. Using slightly more than one equivalent of the protecting group reagent and a non-nucleophilic base at low temperatures can favor mono-protection at the N-2 position.

Troubleshooting Guide

Problem 1: Low yield during Boc protection of a 2-aminoindole.
  • Possible Cause 1: Incomplete reaction. Poorly nucleophilic 2-aminoindoles, such as those with electron-withdrawing groups, may react slowly with di-tert-butyl dicarbonate (Boc₂O).[9]

    • Solution: Increase the reaction time and/or temperature. The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction.[8]

  • Possible Cause 2: Decomposition of the starting material. 2-Aminoindoles can be unstable, particularly under harsh reaction conditions.

    • Solution: Employ milder reaction conditions. Use a weaker base or conduct the reaction at a lower temperature.

  • Possible Cause 3: Formation of di-Boc protected product. Excess Boc₂O or prolonged reaction times can lead to the formation of a di-protected product, where both the 2-amino group and the indole N-H are protected.[10]

    • Solution: Use a stoichiometric amount of Boc₂O (typically 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Problem 2: Side reaction at the C-3 position of the indole ring during protection.
  • Possible Cause: The C-3 position of the indole ring is nucleophilic and can react with electrophiles, especially under acidic conditions that might be generated during the protection reaction.

    • Solution: Use a non-acidic protection method. For example, when using Cbz-Cl, ensure a sufficient amount of a non-nucleophilic base is present to neutralize the HCl generated.[4]

Problem 3: Difficulty in purifying the N-protected 2-aminoindole.
  • Possible Cause 1: Similar polarity of the product and starting material.

    • Solution: Optimize the chromatographic conditions. A different solvent system or the use of a different stationary phase might be necessary. Crystallization can also be an effective purification method for some protected 2-aminoindoles.[11]

  • Possible Cause 2: Presence of byproducts from the protecting group reagent.

    • Solution: For Boc protection, excess Boc₂O and its byproducts can be removed by washing the reaction mixture with a dilute solution of a non-nucleophilic base or by using a scavenger resin.[9]

Problem 4: Cleavage of the protecting group during subsequent synthetic steps.
  • Possible Cause: The chosen protecting group is not stable to the reaction conditions of the downstream transformation.

    • Solution: Re-evaluate your protecting group strategy. For example, if you are performing a reaction under acidic conditions, a Cbz or Fmoc group would be more suitable than a Boc group.[2][5][7]

Problem 5: Incomplete deprotection of the 2-amino group.
  • Possible Cause 1: Insufficiently harsh deprotection conditions. Some protected amines can be sterically hindered or electronically deactivated, making deprotection more difficult.

    • Solution: For Boc deprotection, increase the concentration of the acid or the reaction time. For Cbz deprotection via hydrogenolysis, ensure the catalyst is active and that there are no catalyst poisons present in the reaction mixture.[12]

  • Possible Cause 2: Catalyst poisoning during Cbz deprotection. Sulfur-containing compounds or other functional groups can poison the palladium catalyst used for hydrogenolysis.

    • Solution: Use a larger amount of catalyst or consider an alternative deprotection method, such as transfer hydrogenolysis or acid-mediated deprotection.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 2-Aminoindoles
  • Dissolve the 2-aminoindole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Cbz Protection of 2-Aminoindoles
  • Dissolve the 2-aminoindole (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

  • Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature until completion.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.[4][14]

Protocol 3: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz-protected 2-aminoindole in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminoindole.[5][6]

Data Summary

Protecting GroupCommon Protection ReagentsStabilityCommon Deprotection Conditions
Boc Boc₂O, Boc-ONBase, Nucleophiles, HydrogenolysisStrong Acids (TFA, HCl)[2][3]
Cbz Cbz-Cl, Cbz-OSuAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)[4][5][6]
Fmoc Fmoc-Cl, Fmoc-OSuAcid, HydrogenolysisBase (Piperidine, DBU)[7]

Visualizing Protecting Group Strategies

Orthogonal Protection Strategy

This diagram illustrates the concept of an orthogonal protecting group strategy, where different protecting groups (PG) on a molecule can be selectively removed without affecting the others.

Orthogonal_Protection cluster_deprotection1 Deprotection 1 cluster_deprotection2 Deprotection 2 Molecule Substrate-NH-PG1        |       (R)-NH-PG2 Deprotection1 Reagent 1 Molecule->Deprotection1 Deprotection2 Reagent 2 Molecule->Deprotection2 Product1 Substrate-NH2        |       (R)-NH-PG2 Deprotection1->Product1 Product2 Substrate-NH-PG1        |       (R)-NH2 Deprotection2->Product2

Caption: Orthogonal deprotection of two different amine protecting groups.

General Workflow for Protection and Deprotection

This workflow outlines the key steps in a synthetic sequence involving the protection and deprotection of a 2-aminoindole.

Workflow Start 2-Aminoindole Protection Protection of 2-Amino Group Start->Protection Protected_Intermediate N-Protected 2-Aminoindole Protection->Protected_Intermediate Reaction Synthetic Transformation(s) Protected_Intermediate->Reaction Deprotection_Intermediate Protected Product Reaction->Deprotection_Intermediate Deprotection Deprotection Deprotection_Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A typical synthetic sequence involving amine protection and deprotection.

References

Technical Support Center: Optimization of the Pictet-Spengler Reaction with 2-Aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction, with a specialized focus on the use of 2-aminoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

The Pictet-Spengler reaction is a fundamental tool for the synthesis of various heterocyclic compounds, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] When employing 2-aminoindoles as the β-arylethylamine component, unique challenges and opportunities arise due to the specific electronic and steric properties of this substrate class.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.

Troubleshooting Guide & FAQs

Issue 1: Low to No Product Yield

Question: I'm attempting a Pictet-Spengler reaction with a 2-aminoindole and an aliphatic aldehyde, but I'm observing very low conversion to the desired product. What are the most likely causes and how can I improve the yield?

Answer: This is a frequent challenge, and the solution often lies in a systematic evaluation of your reaction parameters. Here’s a breakdown of potential culprits and optimization strategies:

  • Inadequate Acid Catalysis: The driving force for the Pictet-Spengler reaction is the formation of a sufficiently electrophilic iminium ion from the initial imine intermediate.[4][5] If the acid catalyst is too weak or used in insufficient quantity, the iminium ion may not form readily, leading to a stalled reaction.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: For less reactive substrates, stoichiometric amounts of a strong acid like trifluoroacetic acid (TFA) may be necessary.[6]

      • Switch to a Stronger Acid: While milder acids have their place, sometimes a stronger Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) is required to drive the reaction to completion, especially with less nucleophilic indoles or less reactive carbonyl compounds.[7]

      • Consider a Chiral Phosphoric Acid: For enantioselective variants, chiral phosphoric acids have proven effective, and their acidity can be tuned by modifying their structure.[7][8]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Begin the reaction at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This helps to identify the optimal temperature window without promoting decomposition.[7]

      • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes provide rapid heating and lead to significantly shorter reaction times and improved yields.[1]

  • Poor Quality of Starting Materials: Impurities in either the 2-aminoindole or the aldehyde can have a detrimental effect on the reaction.

    • Troubleshooting Steps:

      • Purify Reactants: Ensure the purity of your starting materials. Recrystallization or column chromatography of the 2-aminoindole and distillation of the aldehyde can remove inhibitors.[6]

      • Check for Decomposition: 2-Aminoindoles can be susceptible to oxidation. Store them under an inert atmosphere and use freshly purified material.

  • Inappropriate Solvent Choice: The solvent not only affects the solubility of your reactants but can also influence the stability of the intermediates.[7]

    • Troubleshooting Steps:

      • Solvent Screening: While protic solvents are common, aprotic solvents have been reported to give superior yields in some cases.[4][7] Conduct a small-scale screen of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, or even water).[3]

      • Moisture Sensitivity: Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon), as water can interfere with the formation of the iminium ion.[6]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction with a 2-aminoindole and an aromatic aldehyde is producing multiple spots on TLC, and purification of the desired product is difficult. What are the common side reactions, and how can I improve selectivity?

Answer: The formation of multiple products is a common hurdle, often stemming from the reactivity of the indole nucleus and potential side reactions of the starting materials or product.

  • Regioisomeric Cyclization: While cyclization typically occurs at the C3 position of the indole, reaction at other positions can occur, especially if the C3 position is blocked or deactivated.

    • Troubleshooting Steps:

      • Substituent Effects: Be mindful of the electronic effects of substituents on the indole ring. Electron-donating groups generally favor cyclization at C3.

      • Catalyst Choice: The choice of acid catalyst can sometimes influence regioselectivity. Experiment with different Brønsted and Lewis acids.

  • Over-alkylation or Polymerization: The product, being a secondary amine, can potentially react further with the aldehyde, leading to undesired byproducts.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the aldehyde (1.0-1.2 equivalents) to ensure the complete consumption of the 2-aminoindole.[7][9]

      • Slow Addition: Add the aldehyde dropwise to the solution of the 2-aminoindole and catalyst to maintain a low concentration of the aldehyde and minimize side reactions.

  • Decomposition of Sensitive Functional Groups: Aldehydes or substituents on the 2-aminoindole may not be stable under strongly acidic and/or high-temperature conditions.

    • Troubleshooting Steps:

      • Milder Conditions: Opt for milder reaction conditions, such as using a weaker acid or running the reaction at a lower temperature.[7]

      • Protecting Groups: If a sensitive functional group is present, consider a protection-deprotection strategy.

Visualizing the Process: A Troubleshooting Workflow

To aid in your optimization efforts, the following workflow diagram illustrates a systematic approach to troubleshooting common issues in the Pictet-Spengler reaction with 2-aminoindoles.

Caption: A systematic workflow for troubleshooting the Pictet-Spengler reaction.

Data-Driven Optimization: The Impact of Reaction Conditions

The following table summarizes hypothetical, yet representative, data on how different reaction parameters can influence the yield of a Pictet-Spengler reaction between a generic 2-aminoindole and an aldehyde.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TFA (10)CH₂Cl₂252435
2TFA (100)CH₂Cl₂251275
3TFA (100)Toluene80682
4HCl (100)MeOH651068
5BF₃·OEt₂ (100)CH₂Cl₂0 to 25885
6(R)-SPA-5 (5)Benzene502490 (92% ee)

TFA = Trifluoroacetic acid; (R)-SPA-5 = (R)-SPINOL-derived phosphoric acid. Data is illustrative.

This table highlights that a combination of a strong acid catalyst, an appropriate solvent, and optimized temperature is often key to achieving high yields.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Pictet-Spengler reaction with 2-aminoindoles. Remember to adapt it based on the specific reactivity of your substrates.

Materials:

  • 2-Aminoindole derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene, MeOH)

  • Acid catalyst (e.g., TFA, HCl, BF₃·OEt₂)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-aminoindole derivative in the chosen anhydrous solvent.

  • Catalyst Addition: Add the acid catalyst to the stirred solution. For liquid acids, add dropwise. For solid acids, add in one portion.

  • Aldehyde Addition: Slowly add the aldehyde or ketone to the reaction mixture at the desired starting temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.

Understanding the Mechanism: A Visual Guide

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pictet-Spengler reaction.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-Aminoindole Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Aromatic Substitution Product Tetrahydro-β-carboline Spiro->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

The key steps involve the initial formation of an imine, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[4][5] This is followed by an intramolecular electrophilic attack of the indole ring onto the iminium carbon, leading to a spirocyclic intermediate.[4] Subsequent deprotonation restores the aromaticity of the indole ring system and yields the final tetrahydro-β-carboline product.

We hope this technical guide serves as a valuable resource in your research endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Synthesis of 1H-Indol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction principles?

A1: A prevalent and accessible method for synthesizing this compound is the reductive cyclization of 2-nitrophenylacetonitrile. This process involves two key transformations in a single pot: the reduction of the nitro group to an amine, followed by an intramolecular cyclization of the newly formed aniline with the adjacent nitrile group to form the 2-aminoindole ring system.[1] Common reducing agents for this transformation include zinc (Zn) or iron (Fe) powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. The acidic medium is crucial as it protonates the intermediate hydroxylamine to facilitate its further reduction and also catalyzes the final cyclization step.

Q2: My final product of this compound is off-white or has a yellowish/brownish tint. Is this normal, and what causes it?

A2: While a pure sample of this compound should be a white to off-white solid, a yellowish or brownish discoloration is a common observation. This is typically indicative of minor impurities arising from oxidation. The 2-aminoindole core is susceptible to aerial oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. To minimize this, it is recommended to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in well-sealed containers, protected from light and air.

Q3: What are the primary classes of impurities I should be aware of in this synthesis?

A3: Impurities in the synthesis of this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation Products: These arise from the decomposition of the final product during manufacturing, storage, or handling. For this compound, these are often oxidation products.

  • Residual Solvents and Reagents: Any remaining solvents, catalysts, or reagents used in the synthesis and purification steps.

A thorough understanding of the reaction mechanism is key to anticipating and controlling these impurities.[2]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues you may encounter during your synthesis and provides actionable troubleshooting steps.

Issue 1: HPLC analysis shows a peak corresponding to the starting material, 2-nitrophenylacetonitrile.
  • Question: I've completed the reaction, but my crude product contains a significant amount of unreacted 2-nitrophenylacetonitrile. What went wrong?

  • Answer:

    • Causality: The presence of unreacted starting material is most commonly due to incomplete reduction. This can be caused by several factors:

      • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Zn or Fe powder) to the starting material may have been too low.

      • Deactivated Reducing Agent: The surface of the metal reducing agent may be oxidized, reducing its reactivity.

      • Inadequate Acidity: The acidic environment is necessary to drive the reaction. An insufficient amount of acid can slow down or stall the reduction.

      • Low Reaction Temperature or Insufficient Time: The reaction may not have been heated for a long enough duration or at a high enough temperature to go to completion.

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Ensure at least 4-5 equivalents of the reducing metal are used.

      • Activation of Reducing Agent: Before adding the starting material, consider pre-treating the metal powder with dilute HCl to remove any passivating oxide layer.

      • Monitor pH: Ensure the reaction medium remains acidic throughout the process.

      • Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Issue 2: An unknown impurity with a similar retention time to the product is observed.
  • Question: My HPLC chromatogram shows an impurity that is difficult to separate from the main product peak. What could this be?

  • Answer:

    • Causality: This could be an intermediate of the reaction that has not fully cyclized or has been partially reduced. A likely candidate is the hydroxylamine intermediate (2-(amino(hydroxy)methylene)benzenaminium) . If the reduction of the nitro group stalls at the hydroxylamine stage, it may not efficiently cyclize, or it could be present as a stable impurity.

    • Troubleshooting Protocol:

      • Drive the Reduction to Completion: As with unreacted starting material, ensuring a sufficient excess of the reducing agent and maintaining acidic conditions can help push the reaction past the hydroxylamine stage.

      • Purification Strategy:

        • Recrystallization: Carefully select a solvent system for recrystallization that can effectively differentiate between the highly polar hydrochloride salt of the product and the potentially less polar intermediate.

        • Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A gradient elution with a mobile phase containing a small amount of a basic modifier like triethylamine can sometimes improve the separation of basic compounds.

Issue 3: The formation of a dark, insoluble material during the reaction.
  • Question: During the reaction, I noticed the formation of a dark, tar-like substance. What is this, and how can I prevent it?

  • Answer:

    • Causality: The formation of dark, insoluble materials often points to polymerization or degradation side reactions. 2-nitrophenylacetonitrile and the 2-aminoindole product can be reactive under strongly acidic and high-temperature conditions.[3] Polymerization can occur through self-condensation reactions.

    • Troubleshooting Protocol:

      • Temperature Control: Avoid excessive heating. Maintain a consistent and controlled temperature throughout the reaction.

      • Controlled Addition: Instead of adding all reagents at once, consider the portion-wise addition of the reducing agent to manage the reaction exotherm.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (N2 or Ar) can minimize oxidative side reactions that may contribute to the formation of colored byproducts.

Summary of Potential Impurities

Impurity Name Structure Origin Mitigation Strategy
2-NitrophenylacetonitrileUnreacted Starting MaterialEnsure sufficient reducing agent, acidic conditions, and reaction time/temperature.
2-Hydroxylamine IntermediateIncomplete ReductionDrive reduction to completion with excess reducing agent and acid. Optimize purification.
Oxidation/Polymerization ProductsN/A (Complex Mixture)Degradation/Side ReactionMaintain strict temperature control, use an inert atmosphere, and handle the final product with care.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred suspension of Zinc powder (5 equivalents) in a mixture of ethanol and concentrated hydrochloric acid, add 2-nitrophenylacetonitrile (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by TLC.

  • After the starting material has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess zinc and zinc salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for an analytical method. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizing the Reaction and Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which impurities can arise.

Start 2-Nitrophenylacetonitrile Nitroso Nitroso Intermediate Start->Nitroso Reduction (Zn/HCl) Impurity_Start Unreacted Starting Material Start->Impurity_Start Incomplete Reaction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Aniline 2-Aminophenylacetonitrile Hydroxylamine->Aniline Reduction Impurity_Intermediate Incomplete Reduction (e.g., Hydroxylamine) Hydroxylamine->Impurity_Intermediate Stalled Reduction Product 1H-Indol-2-amine Aniline->Product Intramolecular Cyclization FinalProduct 1H-Indol-2-amine Hydrochloride Product->FinalProduct + HCl Impurity_Degradation Oxidation/ Polymerization Product->Impurity_Degradation Aerial Oxidation

Caption: Synthetic pathway of this compound and common impurity formation points.

References

Troubleshooting low conversion rates in N-acylation of 2-aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-acylation of 2-aminoindoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this important transformation. Low conversion rates, poor chemoselectivity, and unexpected side products are common hurdles. Here, we provide in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: Low Conversion & Side Reactions

This section is structured to walk you through the most common experimental failures, from initial reagent and setup checks to complex mechanistic considerations.

Q1: My reaction shows very low or no conversion of the 2-aminoindole starting material. Where should I start my investigation?

This is the most frequent issue and often stems from foundational problems with reagents or reaction setup. Before delving into complex parameter optimization, perform these critical initial checks.

Initial Checks & Verifications:

  • Reagent Integrity:

    • Acylating Agent: Acyl halides (e.g., acetyl chloride) are highly reactive and extremely sensitive to moisture. Use a fresh bottle or one that has been properly stored in a desiccator. Hydrolysis to the corresponding carboxylic acid not only consumes the reagent but the resulting acid can protonate the 2-aminoindole, deactivating it.[1][2] Carboxylic anhydrides are a good alternative but can also degrade with moisture over time.

    • 2-Aminoindole Stability: The 2-aminoindole scaffold can be unstable, particularly under acidic conditions, which may arise from the hydrolysis of the acylating agent.[3] Confirm the purity of your starting material by NMR or LC-MS before starting the reaction.

    • Base Activity: If using a solid base like Cs₂CO₃ or K₂CO₃, ensure it is anhydrous. Clumping is a visible sign of hydration. For liquid amine bases (e.g., triethylamine, DIPEA), consider distillation if purity is in doubt.

  • Reaction Environment:

    • Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >100 °C for several hours) and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction, especially when using moisture-sensitive reagents.[4]

Q2: I've confirmed my reagents and setup are pristine, but the conversion is still poor. How do I optimize the core reaction parameters?

Once the fundamentals are secured, the interplay between the base, solvent, and temperature becomes the primary focus. The choice of these parameters is highly substrate-dependent.

Core Parameter Optimization:

  • The Role of the Base: A base is typically essential to deprotonate the 2-amino group, increasing its nucleophilicity for attack on the acylating agent.[5] In some cases, with highly reactive acylating agents, a scavenger base (like pyridine or triethylamine) is used simply to neutralize the acid byproduct (e.g., HCl).

    • Weak Bases (e.g., Pyridine, Triethylamine): Often insufficient to fully deprotonate the amine but can be effective in scavenging acid byproducts.

    • Stronger Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Frequently used and effective. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the resulting anion.[5]

    • Organic Bases (e.g., DBU): Can be used in catalytic amounts to promote the reaction.[5]

    • No Base: In the absence of a base, the reaction often fails to proceed, as the amine is not sufficiently nucleophilic.[5]

  • Solvent Selection: The solvent's polarity and ability to dissolve reagents are critical.

    • Aprotic Polar Solvents (e.g., DMF, THF, Acetonitrile): Generally good choices as they can dissolve the amine and base. However, be cautious of DMF, which can decompose at high temperatures or in the presence of strong bases.

    • Aprotic Nonpolar Solvents (e.g., Xylene, Toluene): Can be effective, especially for reactions run at higher temperatures.[5]

    • Chlorinated Solvents (e.g., DCM, Chloroform): Common for reactions run at or below room temperature with acyl chlorides.

Table 1: Troubleshooting Reaction Parameters

Parameter Problem Indication Recommended Action & Rationale
Base No reaction or very slow reaction.Increase base strength (e.g., switch from Et₃N to K₂CO₃ or Cs₂CO₃). A stronger base more effectively generates the nucleophilic acyl-anion.[5]
Formation of multiple side products.Decrease base strength or stoichiometry. A very strong base can promote side reactions like C3-acylation or decomposition.
Solvent Reagents not fully dissolved; reaction is heterogeneous and slow.Switch to a more polar solvent (e.g., from Toluene to THF or DMF) to improve solubility and reaction kinetics.
Side product formation at high temperatures.Switch to a lower-boiling point solvent (e.g., from Xylene to DCM or THF) to allow for milder reaction conditions.
Temperature Reaction is slow at room temperature.Increase the temperature. Many acylation reactions require thermal energy to overcome the activation barrier. Screen temperatures in increments (e.g., 50 °C, 80 °C, 110 °C).[6]
Product or starting material decomposition.Lower the temperature. The 2-aminoindole core can be thermally labile. Consider running the reaction at 0 °C or even lower, especially during the addition of a highly reactive acylating agent.[4]
Q3: I am getting a product, but my yield is compromised by significant side products. What are they and how can I prevent them?

Chemoselectivity is a major challenge. The indole ring has multiple reactive sites, and forcing conditions can lead to a mixture of products.

Common Side Reactions:

  • C3-Acylation: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack.[5] This competes with the desired N-acylation at the 2-amino position.

    • Cause: Highly reactive acylating agents (acyl chlorides), strong Lewis acids, or high temperatures can favor C3-acylation.

    • Solution: Use a milder acylating agent like an anhydride or a thioester.[5] Avoid Lewis acid catalysts, which are more suited for Friedel-Crafts type reactions.[1] Employing a strong base preferentially generates the N-anion, making the exocyclic amine the dominant nucleophile.

  • N1-Acylation (Di-acylation): Acylation can occur at both the 2-amino group and the indole N1-position.

    • Cause: Using a large excess of the acylating agent and a strong base that can deprotonate both nitrogen atoms.

    • Solution: Use a stoichiometric amount (e.g., 1.0-1.2 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Decomposition: As mentioned, 2-aminoindoles can be unstable. Under strongly acidic conditions (e.g., from HCl byproduct), they can rearrange or decompose.[3]

    • Solution: Ensure an adequate amount of a scavenger base is present to neutralize any acid formed during the reaction. Work up the reaction promptly once complete.

Workflow 1: Visualizing the Reaction and Side Products

sub 2-Aminoindole anion N-Anion (Nucleophile) sub->anion Deprotonation side1 Side Product (C3-Acylation) sub->side1 Electrophilic Attack (Undesired) acyl Acylating Agent (R-CO-X) prod Desired Product (N-Acylated 2-Aminoindole) acyl->prod acyl->side1 side2 Side Product (N1,N2-Di-acylation) acyl->side2 base Base base->anion anion->prod Nucleophilic Attack (Desired) prod->side2 Further Acylation

Caption: Reaction pathways in the acylation of 2-aminoindoles.

Frequently Asked Questions (FAQs)

Q: Why is N-acylation of a 2-aminoindole challenging compared to a simple aniline? A: The challenge arises from the multiple nucleophilic sites on the 2-aminoindole molecule. While the exocyclic 2-amino group is typically the most nucleophilic, the N1-indole nitrogen and the electron-rich C3-position can also react, leading to issues with chemoselectivity that are not present in simple anilines.[5]

Q: Can I use acidic conditions for this reaction? A: It is strongly discouraged. While O-acylation of hydroxyamino acids can be performed under acidic conditions to protect the amine as an ammonium salt, this strategy is generally unsuitable for 2-aminoindoles.[7][8] The 2-aminoindole core is often unstable in strong acid and the protonated amine becomes non-nucleophilic, preventing the desired reaction.[3]

Q: My product seems to be degrading during silica gel chromatography. What can I do? A: N-acylated indoles can sometimes be sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in your eluent system containing a small amount of a neutralising amine (e.g., 1% triethylamine).

  • Alternative Stationary Phases: Consider using neutral alumina for chromatography.

  • Non-chromatographic Purification: If possible, purify the product by recrystallization or trituration to avoid decomposition on a stationary phase.

Q: What is the best acylating agent to use for good functional group tolerance? A: Acyl chlorides are highly reactive but often show poor tolerance for other sensitive functional groups.[5] Thioesters have been reported as stable and effective acyl sources that offer high chemoselectivity and tolerate a variety of functional groups.[5] Carboxylic anhydrides are a good intermediate choice, being more reactive than thioesters but generally more tolerant than acyl chlorides.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Acetic Anhydride

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-aminoindole (1.0 equiv.) and an anhydrous base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., THF or Xylene, to make a 0.1 M solution) via syringe.

  • Acylating Agent Addition: Stir the suspension at room temperature. Slowly add acetic anhydride (1.2 equiv.) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Workflow 2: Troubleshooting Decision Tree

start Low Conversion in N-Acylation Reaction check_reagents Step 1: Verify Reagent & Setup - Anhydrous conditions? - Reagent purity confirmed? start->check_reagents reagents_ok Reagents & Setup OK check_reagents->reagents_ok Yes reagents_bad Fix Reagents/Setup: - Dry glassware & solvents - Use fresh reagents check_reagents->reagents_bad No optimize_params Step 2: Optimize Parameters - Screen bases (e.g., K2CO3, Cs2CO3) - Screen solvents (e.g., THF, Xylene) - Screen temperatures (e.g., RT, 60°C, 110°C) reagents_ok->optimize_params reagents_bad->start params_ok Conversion Improved optimize_params->params_ok Yes params_bad Still Low Conversion optimize_params->params_bad No check_side_reactions Step 3: Analyze Side Products - C3-Acylation? - Di-acylation? params_ok->check_side_reactions change_acyl_agent Change Acylating Agent: - Switch from acyl chloride to anhydride - Consider thioester or coupling agent params_bad->change_acyl_agent side_rxns_yes Side Reactions Present check_side_reactions->side_rxns_yes Yes side_rxns_no No Side Reactions, Substrate Unreactive check_side_reactions->side_rxns_no No adjust_for_selectivity Adjust for Selectivity: - Use milder acylating agent - Reduce equivalents of acylating agent - Lower temperature side_rxns_yes->adjust_for_selectivity side_rxns_no->change_acyl_agent end Successful Reaction adjust_for_selectivity->end change_acyl_agent->end

Caption: A logical workflow for troubleshooting low conversion rates.

References

Preventing oxidation of 2-aminoindole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 2-aminoindole derivatives. This document serves as a centralized resource for researchers, chemists, and drug development professionals encountering challenges with the inherent instability of this important heterocyclic motif. The electron-rich nature of the 2-aminoindole core makes it highly susceptible to oxidation, which can lead to complex reaction mixtures, low yields, and purification difficulties.

This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during synthesis, workup, purification, and storage.

Section 1: Understanding the Problem - Core Principles of 2-Aminoindole Oxidation

This section addresses the fundamental "why" behind the instability of 2-aminoindole derivatives.

Q1: Why are my 2-aminoindole derivatives so sensitive to air and often colored?

A: The high sensitivity of 2-aminoindoles stems from the electron-donating nature of the amino group at the C2 position, which significantly increases the electron density of the indole ring system. This makes the molecule highly susceptible to oxidation, even by atmospheric oxygen.[1] The initial step is often a single-electron transfer (SET) to form a radical cation, which is highly reactive.

This radical cation can then undergo several pathways, including dimerization or further oxidation, leading to a cascade of colored byproducts. The observed colors (often yellow, brown, or deep purple) are due to the formation of highly conjugated systems in these degradation products.

Below is a simplified diagram illustrating the initial steps of oxidative degradation.

G cluster_main General Oxidation Pathway of 2-Aminoindoles A 2-Aminoindole (Stable, Colorless) B Radical Cation (Highly Reactive) A->B -e⁻ (Oxidation, e.g., O₂) C Dimerization Products (e.g., Indigo-type dyes) B->C Dimerization D Further Oxidation Products (e.g., Isatin-like) B->D +[O], H₂O

Caption: Initial oxidation of 2-aminoindoles to reactive intermediates.

Q2: What factors can accelerate the oxidation of my 2-aminoindole compound?

A: Several factors can significantly increase the rate of oxidation:

  • Atmospheric Oxygen: This is the most common culprit. The more exposure to air, the faster the degradation.

  • Light: Photochemical energy can promote the formation of radical species, initiating the oxidation cascade.

  • Metal Contaminants: Trace metals, particularly transition metals like copper and iron, can catalyze oxidation reactions.[2][3] These can be introduced from reagents, solvents, or even spatulas.

  • Acidic or Basic Conditions: While the stability is highly structure-dependent, extremes of pH can facilitate decomposition pathways.

  • Elevated Temperatures: Increased temperature accelerates the rate of most chemical reactions, including oxidation.

Section 2: Prophylactic Measures - Best Practices for Synthesis & Workup

Preventing oxidation from the outset is far more effective than trying to remove byproducts later.

Q3: How can I effectively create and maintain an inert atmosphere for my reaction?

A: The exclusion of oxygen is the most critical step. This is achieved by working under an inert gas like dry nitrogen (N₂) or argon (Ar). For most applications, nitrogen is sufficient and more economical. Argon, being denser than air, can provide a more stable blanket and is preferred for highly sensitive compounds.

The two primary methods are using a glove box or a Schlenk line . A glove box provides a fully enclosed inert environment, ideal for manipulating solids and preparing reaction vessels.[4] A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[5]

A standard procedure involves connecting your reaction flask to the Schlenk line and performing at least three "evacuate-refill" cycles to ensure the removal of atmospheric gases and moisture adsorbed on the glass surfaces.[5]

Q4: What are the best practices for degassing solvents?

A: Solvents can contain significant amounts of dissolved oxygen. Simply bubbling inert gas through the solvent (purging or sparging) is the quickest but least effective method.[4] For sensitive reactions, more rigorous methods are required.

Method Procedure Pros Cons Typical Use Case
Purging/Sparging Bubble N₂ or Ar through the solvent for 30-60 min via a long needle.Fast, simple setup.Incomplete O₂ removal; solvent evaporation.Less sensitive reactions; pre-treatment before other methods.
Freeze-Pump-Thaw The solvent is frozen (liq. N₂), a vacuum is applied to remove gases, the flask is sealed, and the solvent is thawed. Repeat 3x.Highly effective O₂ removal.Time-consuming; requires liquid N₂.Highly air-sensitive reactions; preparing solvents for storage.
Sonication under Vacuum The solvent is sonicated under a light vacuum, which helps nucleate and remove dissolved gas bubbles. Repeat 5-10x.Faster than F-P-T; no liquid N₂ needed.Less effective than F-P-T.Degassing HPLC mobile phases or solvents for moderately sensitive reactions.[4]
Q5: Can I add an antioxidant to my reaction mixture or during workup?

A: Yes, the use of a radical-scavenging antioxidant can be a very effective strategy, particularly during workup and purification where exposure to air is more likely. The ideal antioxidant should be effective at low concentrations and should not interfere with your reaction or purification.

Common choices include:

  • Butylated Hydroxytoluene (BHT): A sterically hindered phenol that is an excellent radical scavenger. It is non-polar and often easily removed by chromatography or vacuum.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant. A dilute solution can be used during aqueous workup to protect the product.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant, useful in non-polar environments.

It is crucial to run a small-scale control experiment to ensure the chosen antioxidant does not react with your desired product or any reagents. Many indole derivatives themselves are investigated for their antioxidant properties, highlighting the delicate balance of their redox chemistry.[6][7][8][9]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling of 2-aminoindoles.

Q6: My reaction mixture turned dark brown/purple during aqueous workup. Is my product lost?

A: Not necessarily. This coloration is a clear sign of oxidation, but it often occurs with only a small percentage of your material. The key is to act quickly to prevent further degradation.

  • Probable Cause: Exposure to atmospheric oxygen in the separatory funnel, possibly catalyzed by trace metals or pH changes.

  • Solution:

    • Work Quickly: Minimize the time the product spends in the workup phase.

    • Use Degassed Solvents: Use deoxygenated water and organic solvents for extraction.

    • Add an Antioxidant: Add a small amount of a suitable antioxidant like BHT to the organic solvent or ascorbic acid to the aqueous phase before starting the extraction.

    • Consider an Inert Atmosphere Workup: For extremely sensitive compounds, extractions can be performed in a glove box or using cannula transfer techniques under an inert gas blanket.

Q7: My purified 2-aminoindole, which was initially a white solid, is turning colored in the vial. How should I store it?

A: This indicates slow oxidation upon storage. Proper storage is critical for maintaining the integrity of your compound.

  • Probable Cause: Residual oxygen in the vial headspace and/or exposure to light.

  • Solution:

    • Store Under Inert Gas: After drying the solid thoroughly under high vacuum, backfill the flask or vial with argon or nitrogen before sealing.

    • Use an Ampoule: For long-term storage of highly sensitive compounds, sealing the material in a glass ampoule under vacuum or inert gas is the most robust method.[10]

    • Protect from Light: Store vials in the dark, for example, by wrapping them in aluminum foil or placing them in an amber container.

    • Store Cold: Store the sealed vial in a freezer (-20 °C or colder) to slow the rate of any potential decomposition.

Q8: I see multiple spots on my TLC, and I suspect oxidation. How can I confirm this and purify my product?

A: Identifying oxidation byproducts is key to optimizing your purification strategy.

  • Probable Cause: Formation of various oxidation products (dimers, oxindoles, etc.) during the reaction, workup, or spotting on the TLC plate.

  • Solution:

    • Analytical Confirmation: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] Oxidation products will have distinct molecular weights (e.g., M+14 or M+16 for oxygen addition, 2M-2 for dimerization).

    • Purification Strategy:

      • Flash Chromatography: This is the most common method. To minimize on-column oxidation, use deoxygenated solvents and consider adding a very small percentage (e.g., 0.1%) of a non-polar antioxidant like BHT to your eluent. Work as quickly as possible.

      • Inert Atmosphere Chromatography: For extremely sensitive compounds, chromatography systems can be set up inside a glove box.

      • Recrystallization: If a suitable solvent system can be found, recrystallization under an inert atmosphere can be an excellent method for obtaining high-purity material.

Section 4: Key Experimental Protocols
Protocol 1: Standard Procedure for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the essential steps for ensuring an oxygen-free reaction environment.

G cluster_workflow Inert Atmosphere Reaction Workflow A 1. Assemble & Grease Dry glassware. Lightly grease joints. B 2. Connect to Schlenk Line Secure flask with a clamp. A->B C 3. First Evacuation Open to vacuum line. Evacuate for 5-10 min. B->C D 4. First Backfill Close vacuum. Slowly open to inert gas. C->D E 5. Repeat Cycle Perform steps 3 & 4 at least two more times. D->E F 6. Add Reagents Add solids under positive gas flow. Add degassed liquids via syringe. E->F G 7. Run Reaction Maintain a slight positive pressure of inert gas. F->G

Caption: Workflow for setting up an air-sensitive reaction.

  • Glassware Preparation: Ensure all glassware is oven-dried (or flame-dried under vacuum) to remove adsorbed water. Assemble the apparatus (flask, condenser, etc.) while still warm and lightly grease all joints.

  • Connect to Schlenk Line: Securely connect the reaction flask to the Schlenk line via flexible tubing.

  • Evacuate-Refill Cycle: a. Open the stopcock on the flask to the vacuum manifold. Evacuate the system for 5-10 minutes until the pressure is low. b. Close the stopcock to the vacuum line. c. Slowly open the stopcock to the inert gas manifold to backfill the flask. You can monitor the pressure with an oil bubbler. d. Repeat this cycle a minimum of three times.[5]

  • Adding Reagents: a. Solids: Add solid reagents under a positive flow of inert gas to prevent air from entering the flask. b. Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the condenser outlet.

Protocol 2: Analysis of Oxidation Byproducts by LC-MS
  • Sample Preparation: Take a small aliquot (~0.1 mg) of your crude or purified product. Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~0.1 mg/mL.

  • LC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A, and ramp up the percentage of B over 10-15 minutes to elute compounds of increasing polarity.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is usually effective for nitrogen-containing compounds.

    • Scan Range: Scan a mass range from ~100 m/z up to ~1000 m/z to cover your expected product, dimers, and other potential byproducts.

  • Data Analysis:

    • Examine the chromatogram for multiple peaks.

    • Inspect the mass spectrum corresponding to each peak.

    • Look for masses corresponding to:

      • Your product: [M+H]⁺

      • Mon-oxidation: [M+16+H]⁺ (addition of one oxygen atom)

      • Dimerization: [2M-2+H]⁺ or [2M+H]⁺

    • This analysis provides a definitive fingerprint of the oxidative impurities in your sample.[11]

References

Methods for removing unreacted starting materials from 2-aminoindole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-aminoindole reaction products. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the removal of unreacted starting materials from 2-aminoindole reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the purification of 2-aminoindoles.

Q1: My 2-aminoindole product seems to be degrading during purification. What could be the cause and how can I prevent it?

A1: 2-Aminoindoles can be sensitive to both air and light, and prolonged exposure can lead to degradation. Some are also unstable on silica gel during column chromatography.[1] To mitigate this, it is advisable to work quickly, use degassed solvents, and protect your sample from light by wrapping flasks in aluminum foil. If silica gel chromatography is necessary, consider a rapid purification or using a less acidic stationary phase like alumina.

Q2: I'm struggling to separate my 2-aminoindole product from an unreacted aromatic amine starting material using column chromatography. They have very similar polarities. What are my options?

A2: Co-elution of compounds with similar polarities is a common challenge.[2] In this scenario, consider derivatizing the unreacted amine to drastically change its polarity. For instance, you could selectively react the primary or secondary amine starting material with an aldehyde-functionalized scavenger resin to form an imine, which can then be easily filtered off.[3][4] Alternatively, an acid-base extraction can be highly effective. By washing the organic reaction mixture with a dilute aqueous acid, the basic amine starting material will be protonated and move into the aqueous layer, while your likely less basic 2-aminoindole product remains in the organic layer.[5][6]

Q3: Can I use an acid wash to remove an unreacted aniline starting material if my 2-aminoindole product is also basic?

A3: This depends on the relative basicity (pKa) of your 2-aminoindole and the aniline. Many 2-aminoindoles are less basic than simple anilines.[7] You can perform a selective extraction by carefully choosing the pH of the aqueous acid. A weakly acidic solution may be sufficient to protonate the more basic aniline, leaving the 2-aminoindole in the organic phase. A preliminary small-scale liquid-liquid extraction experiment with monitoring by TLC or LC-MS can help you determine the optimal pH.

Q4: What is the most efficient method for removing a large excess of an amine starting material?

A4: For removing a large excess of a primary or secondary amine, scavenger resins are highly efficient.[3][8][9] Isocyanate or sulfonyl chloride functionalized resins react irreversibly with amines, and the resulting polymer-bound urea or sulfonamide can be simply filtered away.[8] This method avoids the need for aqueous extractions and can significantly simplify the work-up process.[9]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification of your 2-aminoindole product.

Issue Potential Cause(s) Recommended Solution(s)
Product loss during aqueous workup The 2-aminoindole product is partially water-soluble or is being protonated and extracted into the aqueous acid wash.- Use a saturated brine wash to reduce the solubility of the product in the aqueous layer. - Carefully control the pH of the acid wash to selectively protonate the more basic starting material. - Consider using scavenger resins as a non-aqueous workup method.[9]
Multiple spots on TLC after column chromatography that do not separate well - The product may be unstable on silica gel, leading to streaking or decomposition. - The chosen solvent system has poor selectivity for the product and impurities.- Try a different stationary phase, such as neutral or basic alumina. - Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to suppress tailing of basic compounds on silica gel.[2] - Explore alternative purification techniques like crystallization.
The purified 2-aminoindole product is colored, but the starting materials are colorless. Oxidation of the 2-aminoindole may have occurred.- Purify and handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Use antioxidants during the workup and storage, if compatible with your downstream applications.
Difficulty removing non-basic, non-acidic organic impurities. These impurities have similar polarity to the 2-aminoindole product.- Optimize the column chromatography conditions (e.g., gradient elution, different solvent systems). - Attempt purification by crystallization, which can be highly selective for the desired compound.[10][11]

III. Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common and effective methods for removing unreacted starting materials.

This method is ideal for separating basic starting materials (e.g., anilines, alkylamines) from the desired 2-aminoindole product, assuming the product is less basic or acid-stable.[5][6][12][13][14]

Workflow Diagram:

AcidBaseExtraction start Crude Reaction Mixture (in Organic Solvent) sep_funnel Separatory Funnel start->sep_funnel acid_wash Add Dilute Aqueous Acid (e.g., 1M HCl) sep_funnel->acid_wash shake_vent Shake and Vent acid_wash->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (Contains 2-Aminoindole) separate_layers->organic_layer Top or Bottom Layer (Depends on Solvent Density) aqueous_layer Aqueous Layer (Contains Protonated Amine) separate_layers->aqueous_layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic neutralize_aq Neutralize Aqueous Layer with Base (e.g., NaOH) aqueous_layer->neutralize_aq dry_organic Dry over Na2SO4 wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate product Purified 2-Aminoindole evaporate->product recover_amine Recover Starting Amine (Optional) neutralize_aq->recover_amine ScavengerResin start Crude Reaction Mixture (in Anhydrous Solvent) add_resin Add Scavenger Resin (e.g., Isocyanate Resin) start->add_resin agitate Agitate Mixture (Shake or Stir) add_resin->agitate monitor Monitor Reaction by TLC or LC-MS agitate->monitor filter Filter to Remove Resin monitor->filter When Starting Material is Consumed resin_waste Resin-Bound Impurity (Discard) filter->resin_waste filtrate Filtrate (Contains 2-Aminoindole) filter->filtrate evaporate Evaporate Solvent filtrate->evaporate product Purified 2-Aminoindole evaporate->product

References

Validation & Comparative

A Comparative Study of 2-Aminoindole Derivatives as Serotonin Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-aminoindole derivatives and their analogs as ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative binding affinities, functional activities, and the underlying experimental methodologies crucial for the characterization of these compounds.

The serotonin system, with its diverse array of receptors, is a pivotal target for therapeutic intervention in a multitude of neurological and psychiatric disorders. The indole nucleus, a privileged scaffold in medicinal chemistry, is a core feature of the endogenous ligand serotonin. Consequently, derivatives of this structure, such as 2-aminoindoles and the structurally related 2-aminotetralins, have been extensively explored for their potential to modulate serotonergic signaling. This guide aims to provide an objective comparison of their performance, supported by experimental data, to aid in the rational design of novel and selective serotonin receptor ligands.

The Landscape of Serotonin Receptor Ligands: The Significance of the 2-Aminoindole Scaffold

The therapeutic potential of modulating serotonin receptors has led to the development of numerous drugs for conditions ranging from depression and anxiety to schizophrenia and migraine. The 2-aminoindole scaffold and its conformationally restricted analog, 2-aminotetralin, serve as versatile templates for designing ligands with varying affinities and functional activities across different 5-HT receptor subtypes. The strategic modification of this core structure allows for the fine-tuning of selectivity and efficacy, a critical aspect of modern drug discovery.

This guide will explore the nuances of these interactions, providing a comparative framework for understanding how subtle structural changes can lead to profound differences in pharmacological profiles. We will examine key derivatives and their performance at major 5-HT receptor subtypes implicated in central nervous system (CNS) disorders.

Comparative Analysis of 2-Aminoindole and Analog Derivatives

The following sections provide a comparative overview of 2-aminoindole and 2-aminotetralin derivatives at key serotonin receptor subtypes. The data presented is a synthesis of findings from multiple studies to provide a broad and comparative perspective.

5-HT1A Receptor Ligands: Agonists, Partial Agonists, and Antagonists

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. Ligands for this receptor can exhibit a range of functional activities, from full agonism to antagonism. The 2-aminotetralin scaffold has been particularly fruitful in the development of potent 5-HT1A receptor agonists.

Structure-Activity Relationship (SAR) Insights:

  • Stereochemistry: The stereochemistry at the 2-position of the aminotetralin ring is a critical determinant of affinity and efficacy. For many 5-substituted-2-aminotetralins (5-SATs), the (2S) enantiomer displays significantly higher affinity for the 5-HT1A receptor compared to the (2R) enantiomer[1][2].

  • Substitution on the Amino Group: The nature of the substituents on the amino group influences potency and efficacy. For instance, N,N-dipropyl substitution often yields potent agonists.

  • Substitution on the Aromatic Ring: Substitution at the 5-position of the aminotetralin ring can modulate selectivity for the 5-HT1A receptor over other 5-HT1 subtypes[1][2].

Comparative Binding Affinities and Functional Activities at 5-HT1A Receptors

Compound/Derivative ClassKi (nM) for 5-HT1AFunctional Activity (EC50/IC50, nM)Functional ProfileReference
2-Aminotetralins (5-SATs)
(2S)-FPT4.81.8 (EC50)Agonist[3]
(2S)-CPT2.11.1 (EC50)Agonist[3]
Indole Derivatives
D2AAK515.5-Ligand[4]
D2AAK613.7-Ligand[4]
D2AAK72.4-Ligand[4]
Arylpiperazinyl Coumarins
Compound 6a0.511.2 (IC50)Antagonist[5]
Compound 10a0.612.3 (IC50)Antagonist[5]
5-HT2A Receptor Ligands: Modulators of Cognition and Perception

The 5-HT2A receptor is a primary target for atypical antipsychotics and is also implicated in the mechanism of psychedelic drugs. Both antagonists and inverse agonists of this receptor have therapeutic applications.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring of 4-phenyl-2-aminotetralins (4-PATs) are crucial for affinity and selectivity at 5-HT2A versus 5-HT2C receptors[6].

  • Conformational Restriction: The rigidified structure of 2-aminotetralin analogs, as compared to more flexible tryptamines, can enhance selectivity for 5-HT2 receptor subtypes[4].

Comparative Binding Affinities and Functional Activities at 5-HT2A Receptors

Compound/Derivative ClassKi (nM) for 5-HT2AFunctional Activity (EC50/IC50, nM)Functional ProfileReference
Indole Derivatives
D2AAK518.2-Ligand[4]
D2AAK612.3-Ligand[4]
D2AAK7104-Ligand[4]
Arylpiperazinyl Coumarins
Compound 4a134-Ligand[5]
Compound 6a113-Ligand[5]
5-HT6 and 5-HT7 Receptor Ligands: Emerging Targets for Cognitive Enhancement and Mood Disorders

The 5-HT6 and 5-HT7 receptors are more recently characterized members of the serotonin receptor family and have emerged as promising targets for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia, as well as for mood disorders.

Structure-Activity Relationship (SAR) Insights:

  • Sulfonyl Moiety: For many 5-HT6 receptor antagonists, a benzenesulfonyl group attached to the indole nitrogen is a key pharmacophoric feature[7].

  • Basic Amine: The nature of the basic amine portion of the molecule is critical for affinity at both 5-HT6 and 5-HT7 receptors. Aromatic heterocyclic amines, such as 2-aminoimidazole, have been explored as alternatives to traditional piperazine moieties for 5-HT6 antagonists[7].

  • Indanone Scaffold: The indanone scaffold has been successfully utilized to develop dual 5-HT1A and 5-HT7 receptor ligands[8].

Comparative Binding Affinities at 5-HT6 and 5-HT7 Receptors

Compound/Derivative ClassKi (nM) for 5-HT6Ki (nM) for 5-HT7Reference
2-Aminoimidazole Indoles
Compound 9iHigh AffinityNegligible[7]
Indanone Derivatives
Compound 21-8.4[8]

Serotonin Receptor Signaling Pathways

The diverse physiological effects of serotonin are mediated through the activation of distinct intracellular signaling cascades upon ligand binding to its various receptor subtypes. The 2-aminoindole derivatives discussed in this guide exert their effects by modulating these pathways.

Radioligand Binding Assay Workflow Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Data_Analysis Data Analysis to Determine IC50 and Ki Values Scintillation->Data_Analysis cAMP Assay Workflow Cell_Culture Culture Cells Expressing the Target Receptor Compound_Incubation Incubate Cells with Test Compound Cell_Culture->Compound_Incubation Cell_Lysis Lyse Cells to Release Intracellular cAMP Compound_Incubation->Cell_Lysis cAMP_Detection Detect cAMP Levels using HTRF or other methods Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis to Determine EC50 or IC50 Values cAMP_Detection->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminoindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective modulators of a wide array of biological targets.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive starting point for drug discovery campaigns.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 2-aminoindole analogs across several major therapeutic areas, grounded in experimental data and established protocols. We will explore how subtle modifications to this core structure can dramatically influence biological activity, offering insights for researchers engaged in rational drug design.

The 2-Aminoindole Core: A Foundation for Diverse Bioactivity

The 2-aminoindole chemotype features a planar, aromatic system with two adjacent hydrogen bond donors, which can interact effectively with protein targets like kinases, receptors, and enzymes.[1] The basicity of the 2-amino group can be tuned by substituents on the indole ring, influencing pharmacokinetic properties. This inherent versatility has led to the exploration of 2-aminoindole analogs in numerous disease contexts.

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"Scaffold" -> "Analogs" [label="Diversification"]; "Data" -> "Optimization" [label="Analysis"];

} dot Figure 1: A generalized workflow for the development of 2-aminoindole analogs.

2-Amino-Heterocycles as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of many kinases can be effectively targeted by small molecules that mimic the adenine portion of ATP. Indole and azaindole scaffolds are excellent bioisosteres of purines and have been extensively developed as kinase inhibitors.[2][3] The 2-amino group is crucial for forming key hydrogen bonds with the kinase hinge region, a pattern essential for potent inhibition.

Comparative SAR: Cyclin-Dependent Kinases (CDKs)

CDK inhibition is a validated strategy for cancer therapy. Studies on 2-arylaminopurines, close bioisosteres of 2-aminoindoles, provide a clear model for SAR. The purine core anchors the inhibitor via three hydrogen bonds to the hinge backbone of CDK2 (Glu81 and Leu83).[4]

Table 1: SAR of 2-Arylaminopurine Analogs against CDK2 [4]

| Compound | R (6-position) | X (2'-position of aniline) | Y (4'-position of aniline) | CDK2 IC₅₀ (µM) | |:---|:---|:---|:---|:---|:---| | 1 | H | H | OH | >50 | | 2 | Cyclohexylmethyl | H | OH | 0.045 | | 3 | Cyclohexylmethyl | H | NH₂ | 0.0033 | | 4 | Cyclohexylmethyl | F | NH₂ | 0.0028 | | 5 | Cyclopentylmethyl | H | NH₂ | 0.0045 | | 6 | Benzyl | H | NH₂ | 0.015 |

Data synthesized from reference[4].

Key SAR Insights for Kinase Inhibition:

  • C6-Substitution: A large, hydrophobic substituent at the 6-position (equivalent to C3 on an indole) is critical for potency. The cyclohexylmethyl group (Compound 2 ) provides a >1000-fold potency boost over an unsubstituted analog (Compound 1 ). This group occupies the ribose-binding pocket.[4]

  • C2-Aniline Ring: An amino group at the 4'-position of the aniline ring (Compound 3 ) is highly favorable, improving potency by over 10-fold compared to a hydroxyl group (Compound 2 ). This amino group likely forms additional hydrogen bonds in the active site.[4]

  • Hydrophobic Pocket: The nature of the C6 substituent is key. While cyclohexylmethyl (Compound 3 ) and cyclopentylmethyl (Compound 5 ) are well-tolerated, a more rigid benzyl group (Compound 6 ) slightly reduces activity, suggesting the pocket favors specific alkyl conformations.[4]

dot graph "Kinase_Binding" { layout=dot; node [shape=record, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_kinase" { label="Kinase ATP Binding Pocket"; style="rounded"; bgcolor="#F1F3F4";

}

"Inhibitor" [label="{ 2-Aminoindole Core | C3-Substituent | C2-Aryl Group}", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Inhibitor":core -> "Hinge":f0 [label="H-Bond", style=dashed, color="#202124"]; "Inhibitor":core -> "Hinge":f1 [label="H-Bond", style=dashed, color="#202124"]; "Inhibitor":r3 -> "RibosePocket" [label="Hydrophobic Interaction", style=dashed, color="#202124"]; "Inhibitor":r2 -> "SolventFront" [label="Exposure", style=dashed, color="#202124"]; } dot Figure 2: Key interactions of a 2-amino-heterocycle inhibitor in a kinase ATP pocket.

CNS Modulation: Allosteric Modulators of the CB1 Receptor

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) abundant in the central nervous system. While orthosteric agonists have therapeutic applications, they are often associated with undesirable psychoactive effects. Allosteric modulators, which bind to a different site on the receptor, offer a way to fine-tune receptor activity with potentially fewer side effects. Indole-2-carboxamides, a class closely related to 2-aminoindoles, are potent negative allosteric modulators (NAMs) of the CB1 receptor.

Comparative SAR: Indole-2-Carboxamide CB1 NAMs

These compounds typically feature an indole-2-carboxamide core, an alkyl chain at the C3 position, and a substituted N-phenethyl group.

Table 2: SAR of Indole-2-Carboxamide Analogs as CB1 Allosteric Modulators

CompoundR¹ (C3-position)R² (C5-position)Activity (IC₅₀, nM)
Org27569 EthylH~1000
Analog 17 EthylH484
Analog 45 EthylCl79
Analog 42 MethylCl134
Analog 43 PropylCl185
Analog 1 EthylCl212

Activity is defined by the IC₅₀ for inhibiting agonist-induced calcium mobilization. Analogs 17, 42, 43, 45 feature a 4-diethylamino group on the N-phenyl ring, whereas Analog 1 has a 4-piperidinyl group. Data synthesized from reference[5].

Key SAR Insights for CB1 Modulation:

  • C5-Position: Halogenation at the C5 position of the indole ring is highly beneficial. A chloro group (Analog 45 ) enhances potency by over 6-fold compared to the unsubstituted analog (Analog 17 ).[5]

  • C3-Position: A short alkyl group at the C3 position is preferred. Potency follows the trend of ethyl (Analog 45 , 79 nM) > methyl (Analog 42 , 134 nM) > propyl (Analog 43 , 185 nM), suggesting a constrained hydrophobic pocket.[5]

  • N-Phenyl Substituent: A diethylamino group at the 4-position of the N-phenyl ring (analogs 17, 42, 43, 45) is generally more potent than a piperidinyl ring (Analog 1 ).[5]

Antiviral Activity: Influenza A Virus Inhibitors

The emergence of drug-resistant influenza strains necessitates the development of novel antivirals. A recent study identified a series of 2-aminoindole derivatives with significant activity against influenza A virus. The lead compound, 3h , was found to inhibit viral replication by binding to the RNA-dependent RNA polymerase (RdRp) complex.[1]

While a full comparative SAR table is not available from the published abstract, the study highlights the discovery of compound 3h with an EC₅₀ of 8.37 µM and a low cytotoxicity (CC₅₀ = 669.26 µM), resulting in a favorable selectivity index (SI) of ~80.[1] The authors synthesized a series of derivatives, indicating that the SAR was explored, but the specific data for analogs other than 3h is not publicly detailed.

Key SAR Insights for Anti-Influenza Activity:

  • Lead Compound: Compound 3h was identified as the most promising from a synthesized series, demonstrating potent and selective antiviral activity.[1]

  • Mechanism of Action: The compound is proposed to inhibit the viral RdRp, a different mechanism from neuraminidase inhibitors like oseltamivir, which is advantageous against resistant strains.[1]

  • Host-Directed Effects: In addition to its direct antiviral effect, compound 3h was also shown to inhibit cytokine storms and apoptosis in host cells, reducing virus-induced lung injury in animal models.[1]

Antimicrobial Activity

The 2-aminoindole scaffold has also been explored for its potential as an antimicrobial agent. Studies on related indole derivatives show that modifications to the core can yield compounds with potent activity against various bacterial pathogens, including resistant strains like MRSA.

Comparative SAR: 2-Arylindole Analogs against Bacteria

A study of 2-arylindoles provides valuable SAR insights that can be extrapolated to 2-aminoindole design. In this series, the amino group is appended to the C2-phenyl ring.

Table 3: SAR of 2-Arylindole Analogs against Bacterial Strains (MIC, µg/mL) [6]

CompoundR (on C2-phenyl)B. subtilisS. typhiS. aureus
4a H125>1,000>1,000
4j 3-NO₂>1,00015.6>1,000
4k 4-NH₂15.615.6125
4m 4-N(CH₃)₂15.615.6125

Data synthesized from reference[6].

Key SAR Insights for Antimicrobial Activity:

  • C2-Phenyl Substitution: The substituent on the 2-phenyl ring is critical for activity. The unsubstituted analog (4a ) is weak.[6]

  • Electron-Withdrawing vs. Donating Groups: A nitro group at the meta-position (4j ) confers potent, selective activity against S. typhi. In contrast, electron-donating amino groups at the para-position (4k and 4m ) provide broader-spectrum activity against both B. subtilis and S. typhi.[6]

  • Basic Amino Group: The presence of a basic amino group at the 4-position of the phenyl ring appears crucial for activity against Gram-positive bacteria like B. subtilis.[6]

Experimental Protocols

Methodological consistency is paramount in generating reliable SAR data. Below are representative protocols for the assays discussed.

Protocol 1: ATP-Competitive Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC₅₀ of a compound against a specific protein kinase.

  • Reagents & Materials: Recombinant kinase, corresponding substrate peptide, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), 96- or 384-well plates, detection reagent (e.g., ADP-Glo™, Promega).

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).

  • Assay Procedure: a. Add 5 µL of kinase buffer to all wells. b. Add 1 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells. c. Add 2 µL of a kinase/substrate mixture to each well to initiate the reaction. d. Incubate for 1 hour at room temperature. e. Add 2 µL of an ATP solution to start the kinase reaction. f. Incubate for 1-2 hours at 30°C. g. Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., add 10 µL of ADP-Glo™ Reagent). h. Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

  • Reagents & Materials: Cation-adjusted Mueller-Hinton Broth (MHB), bacterial strain (e.g., S. aureus ATCC 29213), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., Vancomycin).

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Procedure: a. Add 50 µL of MHB to all wells of a 96-well plate. b. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 100 µL volume. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. d. Add 50 µL of the prepared bacterial inoculum to each well. e. Include a positive control (bacteria, no compound) and a negative control (broth only). f. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 2-aminoindole scaffold demonstrates remarkable versatility, providing a robust platform for developing inhibitors and modulators for a diverse range of biological targets. The structure-activity relationships highlighted in this guide underscore a common theme: small, strategic modifications to the core and its substituents can lead to dramatic gains in potency and selectivity. For kinase inhibitors, targeting hydrophobic pockets and forming key hinge interactions are paramount. For CB1 receptor modulators, tuning the properties of substituents at the C3 and C5 positions is critical. In the antiviral and antimicrobial arenas, the introduction of specific functional groups on peripheral rings dictates both the spectrum and potency of activity. The provided protocols offer a standardized framework for researchers to generate the high-quality, comparative data needed to drive these discovery efforts forward.

References

A Comparative Guide to the Synthetic Routes of 2-Aminoindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including potent kinase inhibitors, antivirals, and central nervous system agents. The strategic synthesis of this valuable heterocyclic system is therefore of paramount importance to the drug discovery and development process. This guide provides a comparative analysis of prominent synthetic routes to 2-aminoindoles, offering an in-depth examination of their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal method for their specific applications.

The Strategic Importance of the 2-Aminoindole Core

The unique chemical architecture of 2-aminoindoles, featuring a nucleophilic enamine-like nitrogen at the 2-position juxtaposed with the indole nitrogen, imparts versatile reactivity and the ability to form critical hydrogen bond interactions with biological targets.[1] This has led to their incorporation into a diverse range of therapeutic candidates. The choice of synthetic route can significantly impact the efficiency, scalability, and derivatization potential of a 2-aminoindole synthesis campaign.

Key Synthetic Strategies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of 2-aminoindoles. This guide will focus on three mechanistically diverse and widely employed approaches:

  • The Fischer Indole Synthesis and Related Classical Methods

  • Modern Transition-Metal-Catalyzed Cyclizations

  • Reductive Cyclization of ortho-Nitro Precursors

The Fischer Indole Synthesis: A Classical Foundation

The Fischer indole synthesis, first reported in 1883 by Emil Fischer, is a foundational method for constructing the indole core.[2][3] While the classic reaction between a phenylhydrazine and an aldehyde or ketone does not directly yield 2-aminoindoles, its mechanistic principles have inspired related strategies, and it serves as a critical benchmark in indole synthesis.[2][3][4]

Mechanism and Experimental Insights

The Fischer synthesis proceeds via the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[2][3][5] This intermediate tautomerizes to an ene-hydrazine, which then undergoes the key step: a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3][5]

Directly forming a 2-aminoindole via this pathway is challenging due to the required starting materials. A historical method with some relevance is the Brunner synthesis , which involves the reaction of N-acyl-N-arylhydrazines with a strong base (like calcium oxide) at high temperatures. While not a direct synthesis of 2-aminoindoles, it represents an early attempt at related structures.

Representative Experimental Protocol: A Fischer Indole Synthesis Example (for a substituted indole)

This protocol illustrates the general Fischer conditions and is not a direct route to 2-aminoindoles.

  • Hydrazone Formation: Phenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in glacial acetic acid (0.5 M). The mixture is heated to 80 °C for 1 hour to form the phenylhydrazone.

  • Cyclization: The reaction mixture is then heated to reflux for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The mixture is cooled and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from ethanol to yield indole-2-carboxylic acid.

Advantages and Limitations
AdvantagesLimitations
Inexpensive and readily available starting materials.[2]Not a direct route for 2-aminoindole synthesis.
Well-established and mechanistically understood.[3]Often requires harsh acidic conditions and high temperatures.[2][3]
Scalable for many indole derivatives.Limited functional group tolerance.

Transition-Metal-Catalyzed Cyclizations: A Modern and Versatile Approach

The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles.[7] Palladium-, copper-, and gold-catalyzed reactions have emerged as powerful and versatile tools for constructing the 2-aminoindole core, offering high efficiency and broad substrate scope under milder conditions.[8][9][10]

Mechanism and Experimental Insights

A prevalent and highly effective strategy is the palladium-catalyzed coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.[9] Another powerful method involves the gold-catalyzed C-H annulation of sulfilimines with N-arylynamides.[10] This latter approach generates an α-imino gold carbene intermediate which undergoes an intramolecular C-H insertion to form the indole ring.[10] A one-pot approach involving gold-catalyzed hydroamination followed by copper-mediated oxidative cyclization has also been reported, starting from simple anilines and ynamides.[8][11]

The general workflow for these catalyzed reactions involves careful selection of the metal catalyst, supporting ligand, base, and solvent to optimize yield and prevent side reactions.

Representative Experimental Protocol: Gold-Catalyzed Annulation of Anilines and Ynamides

This protocol is a representative example based on modern catalytic methods and may require optimization for specific substrates.[8]

  • Reaction Setup: To a solution of the aniline (1.2 eq) and ynamide (1.0 eq) in 1,2-dichloroethane (0.2 M) in a sealed tube is added a gold(I) catalyst such as IPrAuCl/AgOTf (2 mol%).

  • Hydroamination: The mixture is stirred at 80 °C for 2 hours to facilitate the initial hydroamination step.

  • Oxidative Cyclization: After cooling, CuCl₂ (2.0 eq) is added to the reaction mixture. The tube is resealed and stirred at 80 °C for an additional 12 hours.

  • Workup and Purification: The reaction mixture is cooled, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel to afford the pure 2-aminoindole.

Advantages and Limitations
AdvantagesLimitations
High yields and excellent functional group tolerance.[8][10]Cost and potential toxicity of transition metal catalysts.[7]
Mild reaction conditions.[10]Requires careful optimization of ligands and reaction parameters.
Broad substrate scope, allowing for diverse derivatives.[8][11]Potential for catalyst poisoning by certain functional groups.

Experimental Workflow: Transition-Metal-Catalyzed Synthesis

G A o-Nitro Precursor B Reduction of Nitro Group A->B [Zn/H+ or H₂/Pd-C] C o-Amino Intermediate B->C D Intramolecular Cyclization C->D Spontaneous E 2-Aminoindole Product D->E

References

A Comparative Guide to Indoleamine Substrates in the Pictet-Spengler Reaction: 1H-Indol-2-amine Hydrochloride vs. Traditional Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pictet-Spengler Reaction

Since its discovery in 1911, the Pictet-Spengler reaction has stood as a cornerstone of heterocyclic chemistry.[1] It provides a robust and elegant method for synthesizing tetrahydro-β-carbolines (THBCs) and other fused aza-heterocycles, which form the structural core of numerous natural alkaloids and pharmaceutical agents.[2][3][4] The reaction classically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure.[1][2] The choice of the indoleamine substrate is paramount, as it dictates not only the structure of the final product but also the reaction's efficiency and required conditions.

This guide provides an in-depth comparison of a non-traditional substrate, 1H-Indol-2-amine hydrochloride, against conventional indoleamines like tryptamine and serotonin. We will explore how fundamental differences in their molecular architecture lead to distinct reaction pathways, product classes, and performance outcomes, supported by mechanistic insights and comparative experimental data.

The Pictet-Spengler Reaction: A Mechanistic Overview

Understanding the reaction mechanism is critical to appreciating the nuances of substrate reactivity. The process is initiated by the formation of a Schiff base (or imine) from the condensation of the primary amine of the indoleamine and a carbonyl compound.[1] Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[1][5] This ion is the key intermediate that drives the subsequent cyclization.

For traditional tryptamine-based substrates, the indole ring's C2 position acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.[2] This typically proceeds through a spiroindolenine intermediate which then rearranges to form the final, stable tetrahydro-β-carboline ring system.[1][6]

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Figure 1: Generalized mechanism of the Pictet-Spengler reaction with tryptamine.


Substrate Showdown: A Comparative Structural Analysis

The fundamental difference between 1H-Indol-2-amine and traditional substrates like tryptamine lies in the position of the primary amine and the resulting nucleophilic center for cyclization.

Feature1H-Indol-2-amine Tryptamine Serotonin (5-Hydroxytryptamine)
Amine Position C2 (directly on the indole ring)On an ethyl side chain at C3On an ethyl side chain at C3
Nucleophilic Site C3C2C2
Product Class α-Carboline precursorβ-Carboline precursorβ-Carboline precursor
Key Feature Amine is part of the aromatic system (an enamine equivalent)Flexible ethylamine side chainElectron-donating hydroxyl group at C5

This compound:

  • Structural Impact: With the amine at the C2 position, the intramolecular cyclization after iminium ion formation must occur at the C3 position of the indole. This leads to the formation of a fundamentally different heterocyclic core: an α-carboline .[7][8]

  • Electronic Effects: The amine at C2 makes the indole ring exceptionally electron-rich. However, its presentation as a hydrochloride salt is a critical experimental consideration. The protonated amine is deactivated and must be neutralized in situ or prior to the reaction to participate in the initial condensation with the aldehyde.

Tryptamine and Serotonin:

  • Structural Impact: These are canonical β-arylethylamines.[1] The ethylamine side chain at C3 positions the iminium ion perfectly for cyclization at the nucleophilic C2 position, reliably forming the β-carboline skeleton.[2][9]

  • Electronic Effects: Tryptamine is the baseline substrate. Serotonin features a powerful electron-donating hydroxyl group at the C5 position. This enhances the nucleophilicity of the entire indole ring system, generally accelerating the rate of the Pictet-Spengler reaction compared to unsubstituted tryptamine.[10]

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}

Figure 2: Key structural and outcome differences between indoleamine substrates.


Experimental Design & Protocols

To provide a direct comparison, a standardized Pictet-Spengler reaction was designed using benzaldehyde as the carbonyl partner. The choice of catalyst and solvent is critical and was tailored to the substrate's reactivity.

Core Principle of Protocol Design: The primary objective is to facilitate the formation of the key iminium ion intermediate and subsequent intramolecular cyclization. For this compound, an initial neutralization step is essential. For all substrates, anhydrous conditions are preferred to prevent hydrolysis of the iminium ion.

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}

Figure 3: Standardized workflow for comparing indoleamines in the Pictet-Spengler reaction.


Protocol 1: Pictet-Spengler Reaction with Tryptamine

This protocol represents a classic approach for synthesizing a tetrahydro-β-carboline.[11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add tryptamine (1.0 eq).

  • Dissolution: Dissolve the tryptamine in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Catalysis: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise. Causality: TFA is a strong, non-nucleophilic Brønsted acid that effectively catalyzes iminium ion formation without competing side reactions.[4]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-phenyl-1,2,3,4-tetrahydro-β-carboline.

Protocol 2: Modified Pictet-Spengler for this compound

This protocol is adapted to handle the hydrochloride salt and directs the synthesis towards an α-carboline.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Neutralization & Dissolution: Suspend the salt in anhydrous DCM (0.1 M). Add triethylamine (Et₃N, 1.1 eq) and stir for 15 minutes. Causality: The non-nucleophilic base deprotonates the amine hydrochloride, liberating the free amine necessary for the initial condensation with the aldehyde.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the mixture at room temperature.

  • Catalysis: Add trifluoroacetic acid (TFA, 0.2 eq). A slightly higher catalyst loading can be beneficial to ensure protonation of the newly formed imine in the presence of the remaining base.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C) for 8-12 hours. The C3 position is generally less nucleophilic than the C2 position, often requiring more forcing conditions. Monitor by TLC.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the 4-phenyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole (an α-carboline precursor).

Comparative Performance Data & Discussion

The following data, based on typical literature findings, illustrates the performance differences between the substrates under optimized conditions.[9][12][13]

SubstrateProduct TypeTypical Reaction TimeTypical Yield (%)Key Observations
Tryptamine β-Carboline4-6 hours85-95%Reliable and high-yielding reaction under mild conditions.[14]
Serotonin 5-OH-β-Carboline2-4 hours90-98%Reaction is noticeably faster due to the electron-donating -OH group.
1H-Indol-2-amine HCl α-Carboline8-16 hours60-75%Requires neutralization and heating. Yields are generally lower due to the altered electronics and potential side reactions.

Discussion of Results:

The experimental outcomes align directly with the structural and electronic properties of the substrates.

  • Tryptamine and Serotonin (β-Carboline Formation): The reaction is highly efficient for these substrates. The ethylamine side chain provides the ideal geometry for the highly nucleophilic C2 position to attack the iminium ion. Serotonin's superior performance, with faster reaction times and often higher yields, is a classic example of substituent effects in electrophilic aromatic substitution. The C5-hydroxyl group enriches the indole core, stabilizing the transition state of the cyclization step.[10]

  • 1H-Indol-2-amine (α-Carboline Formation): This substrate presents a more significant synthetic challenge. The need for an initial neutralization step adds complexity. More importantly, the cyclization relies on the C3 position of the indole ring. While still nucleophilic, the C3 position is inherently less reactive towards electrophilic attack than the C2 position in a standard indole system. This lower nucleophilicity necessitates more forceful reaction conditions (heating) and longer reaction times, which can contribute to lower overall yields due to potential decomposition or side-product formation. The resulting α-carboline scaffold, however, is of significant interest in medicinal chemistry, justifying the development of optimized protocols for this substrate.[7][8]

Conclusion & Outlook

While tryptamine and its derivatives remain the workhorses for the efficient synthesis of β-carbolines via the Pictet-Spengler reaction, 1H-Indol-2-amine serves as a valuable, albeit more challenging, substrate for accessing the isomeric α-carboline framework.

  • For β-Carbolines: Tryptamine and serotonin are superior choices, offering high yields under mild conditions. Serotonin should be selected when accelerated reaction rates are desired.

  • For α-Carbolines: 1H-Indol-2-amine is a direct precursor, but researchers must account for its salt form and the inherently lower reactivity of the C3 position, requiring protocol optimization with heat and careful stoichiometry of base and acid catalyst.

Future research in this area will likely focus on developing more efficient catalytic systems, perhaps employing Lewis acids or organocatalysts, to promote the cyclization of less reactive substrates like 2-aminoindoles under milder conditions, thereby improving yields and expanding the synthetic utility of the Pictet-Spengler reaction even further.[15][16]

References

A Senior Application Scientist's Guide to the Pharmacological Profiling of the 2-Aminoindole Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminoindole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its remarkable ability to mimic peptide structures and bind reversibly to a wide array of enzymes makes it a fertile ground for the development of novel therapeutics with distinct mechanisms of action.[2][3] This guide provides an in-depth, comparative analysis of the pharmacological profiles of 2-aminoindole derivatives, focusing on key therapeutic target classes. We will explore the causality behind experimental choices and present validated protocols to ensure scientific integrity and reproducibility.[4][5]

Part 1: The 2-Aminoindole Scaffold: A Versatile Pharmacophore

The 2-aminoindole core is an aromatic, planar chemotype featuring adjacent hydrogen bond donors, which allows for potent interactions with various protein targets, including enzymes and receptors.[1] This structural motif is a key component in compounds targeting a multitude of diseases, from cancer to neurodegenerative disorders and viral infections.[2][6][7] Its broad utility stems from the ease with which the core can be derivatized, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Part 2: Comparative Pharmacological Profiling Across Key Target Classes

The process of pharmacological profiling is essential in early drug discovery to understand a compound's activity, mechanism of action, and potential liabilities before advancing to more complex in vivo studies.[4] In vitro assays form the foundation of this process, providing reproducible, translational data to guide decision-making.[8]

Targeting Protein Kinases: A Cornerstone of Cancer Therapy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The 2-aminoindole and the related oxindole/indolin-2-one scaffolds have proven to be exceptionally effective templates for designing potent kinase inhibitors.[10][11]

A primary target in this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth.[11][12] Several 2-aminoindole and indolin-2-one derivatives have been developed as potent VEGFR-2 inhibitors.[10][13][14] Molecular docking studies reveal that these scaffolds effectively interact with key amino acid residues in the VEGFR-2 active site, such as Glu885 and Asp1046, through hydrogen bonding.[13]

Comparative Inhibitory Activity of Indole Derivatives on Kinases:

Compound ClassTarget Kinase(s)Representative IC50 ValuesKey Structural Features / SAR InsightsReference(s)
2-Oxoindole DerivativesVEGFR-2, PDGFRα, PDGFRβ6f: 7.49 nM (VEGFR-2), 7.41 nM (PDGFRα), 6.18 nM (PDGFRβ)N-aryl acetamide substitution enhances multi-kinase inhibition.[10]
Indole CarboxamidesVEGFR-218b: 70 nMBroad-spectrum activity attributed to hydrophobic and hydrogen bond interactions. More potent than reference sorafenib (90 nM).[13]
2-Aminoindole DerivativesGlycogen Synthase Kinase-3β (GSK-3β)ML320: 10–30 nMSuperior kinome-wide selectivity compared to other known inhibitors like CHIR99021.[6][15]
Quinoline-substituted (Foretinib)c-Met, VEGFR-2 (KDR)0.4 nM (c-Met), 0.9 nM (VEGFR-2/KDR)ATP-competitive inhibitor with a slow off-rate, leading to potent and sustained inhibition.[16][17]

Structure-Activity Relationship (SAR) Insights: The data consistently show that substitutions on the indole core are critical for determining both potency and selectivity.[11][18] For instance, in the 2-oxoindole series, an N-aryl acetamide group on the core scaffold led to exceptional multi-kinase inhibition against VEGFR-2 and PDGFRs.[10] Similarly, for GSK-3β inhibitors, chemical modifications guided by co-crystal structures were essential in developing highly selective compounds.[6]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane proteins and are the targets of a significant percentage of all approved drugs.[19][20] The 2-aminoindole scaffold has also been explored for its ability to modulate GPCR activity, particularly as allosteric modulators.[21][22]

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, offering a novel way to fine-tune receptor function.[21] This can lead to more subtle and potentially safer therapeutic effects compared to direct agonists or antagonists.

Example: Allosteric Modulation of the Cannabinoid CB1 Receptor

Two indole-2-carboxamide derivatives, ICAM-a and ICAM-b, were shown to act as allosteric modulators of the CB1 receptor.[21][22] While both compounds enhanced the binding of an orthosteric agonist, they displayed negative modulatory effects on G-protein coupling. Intriguingly, one compound (ICAM-b) was found to induce β-arrestin-mediated downstream signaling, a phenomenon known as "biased agonism."[21] This functional selectivity opens new avenues for designing drugs that activate only specific signaling pathways, potentially separating therapeutic effects from unwanted side effects.[21]

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoindole derivatives as antiviral agents, particularly against the influenza A virus.[7] One derivative, compound 3h , demonstrated significant antiviral activity (EC50 = 8.37 µM) with low cytotoxicity.[7] Its mechanism of action is twofold: it directly inhibits viral replication by binding to the RNA-dependent RNA polymerase (RdRp) and also targets host cells to reduce the inflammatory cytokine storm and apoptosis induced by the infection.[7]

Part 3: Essential Experimental Protocols for Pharmacological Profiling

The reliability of any pharmacological comparison hinges on the quality and consistency of the experimental data.[5] Here, we provide standardized, step-by-step protocols for key in vitro assays used to characterize compounds based on the 2-aminoindole scaffold.

Biochemical Kinase Inhibition Assay (Mobility Shift Assay)

This assay is a gold-standard method for directly measuring the inhibitory effect of a compound on the enzymatic activity of a purified kinase.[23] The principle involves quantifying the phosphorylation of a substrate peptide by the kinase.

Workflow Rationale: The choice of a mobility shift assay allows for a precise, quantitative readout of kinase activity by separating the phosphorylated product from the unphosphorylated substrate based on charge differences.[23] This method is highly reproducible and is a cornerstone for determining a compound's IC50 value, a critical measure of potency.[24]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of purified kinase (e.g., VEGFR-2), fluorescently labeled substrate peptide, and ATP at appropriate concentrations in the kinase buffer.

    • Prepare a serial dilution of the 2-aminoindole test compound in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of the kinase/peptide substrate mixture.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution. Include "no enzyme" and "vehicle control (DMSO)" wells for data normalization.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), allowing the phosphorylation reaction to proceed.

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Data Acquisition:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to unphosphorylated substrate in each well.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

Visualization of Kinase Inhibition Assay Workflow:

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Kinase Buffer P2 Serially Dilute Test Compound A1 Add Compound to Plate P2->A1 P3 Prepare Kinase, Substrate, ATP A2 Add Kinase/Substrate Mix P3->A2 A1->A2 A3 Initiate with ATP A2->A3 A4 Incubate at RT A3->A4 A5 Terminate with EDTA A4->A5 D1 Read Plate (Capillary Electrophoresis) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve & IC50 D2->D3

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation/Viability Assay

Cell-based assays are crucial for confirming that a compound's biochemical activity translates into a functional effect in a biologically relevant system.[4][5] These assays measure the impact of a compound on cell survival and proliferation.[24]

Workflow Rationale: This protocol uses an engineered cell line (e.g., BaF3-Tel-KDR) whose survival is dependent on the activity of a specific kinase (VEGFR-2).[25] This design provides a self-validating system: if the test compound is a potent and cell-permeable inhibitor of the target kinase, it will induce cell death, which can be quantified. This confirms target engagement in a cellular context.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the engineered cells under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells and adjust the density to a predetermined optimal concentration (e.g., 5,000 cells/well).

    • Dispense 90 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-aminoindole test compound in the appropriate cell culture medium.

    • Add 10 µL of the diluted compound to the wells containing cells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours to allow the compound to exert its effect on cell proliferation.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Visualization of VEGFR-2 Signaling and Inhibition:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 Receptor P1 Dimerization & Autophosphorylation VEGFR2->P1 VEGF VEGF Ligand VEGF->VEGFR2 Binding P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor 2-Aminoindole Inhibitor Inhibitor->P1 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Part 4: Synthesis and Future Directions

The 2-aminoindole core structure represents a highly validated and versatile scaffold in modern drug discovery. The comparative data clearly demonstrate its utility in generating potent and selective inhibitors against diverse and critical therapeutic targets. The future of drug development with this core will likely focus on several key areas:

  • Enhanced Selectivity: While many potent inhibitors have been developed, achieving greater selectivity across the human kinome remains a challenge to minimize off-target effects.

  • Targeting Resistance: Designing next-generation 2-aminoindole derivatives that can overcome acquired resistance mutations in targets like kinases is a critical area of research.

  • Novel Target Classes: Expanding the application of this scaffold to other target classes beyond kinases and GPCRs could unlock new therapeutic opportunities.

By integrating rational drug design, robust pharmacological profiling, and a deep understanding of structure-activity relationships, the 2-aminoindole core will undoubtedly continue to be a source of innovative drug candidates for years to come.

References

A Senior Application Scientist's Guide to 2-Aminoindole Synthesis: Comparing the Efficacy of Modern Cyclization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the 2-Aminoindole Scaffold

The 2-aminoindole core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Compounds bearing this moiety have demonstrated a wide array of activities, including potential as phosphodiesterase-V inhibitors, IKβ-kinase inhibitors, and appetite suppressants[1]. The guanidine-like functionality embedded within the aromatic system makes it a compelling surrogate for arginine or other cationic groups, enabling critical interactions in enzyme active sites[2].

Despite its significance, the synthesis of the 2-aminoindole ring system is not trivial. Classical indole syntheses, such as the venerable Fischer indole synthesis, are often ill-suited for installing the C2-amino group and can fail with the required precursors[3]. This has spurred the development of more specialized and robust cyclization strategies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, scalability, substrate scope, and ultimately, the pace of discovery.

This guide provides an in-depth, comparative analysis of the most effective modern cyclization methods for 2-aminoindole synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, providing the causal logic behind experimental choices. This document is designed to empower you, the practicing scientist, to make informed decisions based on a foundation of technical accuracy and field-proven insights.

Method 1: Reductive Cyclization of ortho-Nitroaryl Precursors

One of the most robust and widely adopted strategies for constructing the 2-aminoindole nucleus is the reductive cyclization of readily available ortho-nitroaryl compounds. This method leverages a classical transformation—the reduction of a nitro group to an amine—which then acts as an internal nucleophile to trigger the indole-forming cyclization.

Principle & Mechanism

The overall strategy is a two-stage process that can often be performed in a single pot.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with an electron-deficient nitro-aromatic ring, typically activated by a halogen (F, Cl) at the ortho position. A carbon nucleophile, such as a cyanoacetamide, displaces the halide to form a C-C bond. The electron-withdrawing nitro group is essential for activating the ring toward this initial nucleophilic attack.

  • Reductive Cyclization: In the same pot, a reducing agent is introduced. This simultaneously reduces the nitro group to an aniline and facilitates the intramolecular cyclization of the newly formed amine onto the nitrile or a related functional group. Common reducing systems include zinc or iron powder in the presence of an acid or a Lewis acid like FeCl₃[2].

The causality behind this one-pot sequence is elegant: the very group that activates the first step (the nitro group) becomes the key functional handle for the second, cyclizing step after its transformation.

Reductive_Cyclization cluster_start Starting Materials cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction & Cyclization SM1 o-Halonitrobenzene Intermediate o-Nitroaryl Cyanoacetamide Intermediate SM1->Intermediate Base (e.g., NaH) DMF SM2 Cyanoacetamide SM2->Intermediate Product 2-Aminoindole Product Intermediate->Product Reducing Agent (e.g., Zn, FeCl₃, H⁺)

Caption: Workflow for the one-pot reductive cyclization.

Performance Data & Substrate Scope

A highly efficient one-pot, two-step protocol developed by Wang, Dömling, and coworkers demonstrates the power of this method. The reaction accommodates a wide range of substituents on both the cyanoacetamide and the nitroaromatic starting material[2].

EntryCyanoacetamide Substituent (R)Nitroaromatic RingYield (%)Citation
1PhenylBenzene85[2]
24-FluorophenylBenzene81[2]
3Thiophen-2-ylBenzene83[2]
4Prop-2-yn-1-ylBenzene75[2]
5MorpholinoBenzene79[2]
6PhenylPyridine71[2]

This method shows excellent functional group tolerance. Heterocycles (morpholine, piperazine, pyridine), alkynes, and even unprotected alcohols are compatible with the reaction conditions, making it a valuable tool for generating diverse libraries of compounds[2].

Advantages & Limitations
  • Advantages:

    • Operational Simplicity: The one-pot nature of the reaction avoids the isolation of intermediates, saving time and resources.

    • Cost-Effectiveness: Utilizes inexpensive and readily available starting materials and reagents (Zn, Fe, NaH).

    • Broad Scope: Tolerates a wide variety of functional groups, which is crucial for medicinal chemistry applications.

  • Limitations:

    • Harsh Conditions: The use of strong base (NaH) and acidic reduction conditions may not be suitable for highly sensitive substrates.

    • Stoichiometric Waste: The method generates significant amounts of metal waste from the reducing agent.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-N-phenyl-1H-indole-3-carboxamide[2]
  • SNAr Reaction: To a solution of 2-cyano-N-phenylacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂). Stir the mixture for 10 minutes. Add 1-fluoro-2-nitrobenzene (1.1 eq) and allow the reaction to warm to room temperature. Monitor the formation of the intermediate by LC-MS (typically complete within 1 hour).

  • Reductive Cyclization: Carefully quench the excess NaH by adding 1 N HCl to the reaction mixture until the pH is acidic. Add iron(III) chloride (FeCl₃, 3.0 eq) followed by zinc powder (Zn, 10.0 eq). Heat the reaction mixture to 100 °C for 1 hour.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aminoindole.

Method 2: Transition-Metal Catalyzed Intramolecular Cyclization of 2-Ethynylanilines

The intramolecular cyclization of 2-ethynylanilines is a powerful and atom-economical approach to the indole nucleus. The development of various transition-metal catalysts has made this a versatile and widely used strategy. The choice of metal catalyst is critical and dictates the reaction conditions and functional group compatibility.

Principle & Mechanism

This method relies on a 5-endo-dig cyclization pathway. A transition metal catalyst, typically a soft Lewis acid, activates the alkyne moiety toward nucleophilic attack by the adjacent aniline nitrogen.

  • Gold (Au) & Indium (In) Catalysis: These highly carbophilic Lewis acids coordinate to the alkyne, increasing its electrophilicity and facilitating the intramolecular attack of the aniline nitrogen. The resulting vinyl-metal species is then protonated to release the catalyst and generate the indole product[4][5][6].

  • Palladium (Pd) & Copper (Cu) Catalysis: These metals can operate through various mechanisms, including oxidative addition/reductive elimination cycles or π-activation similar to gold. Palladium catalysis, in particular, is well-suited for tandem reactions, such as a Sonogashira coupling followed by in-situ cyclization[1].

Metal_Cyclization Start 2-Ethynylaniline Activated π-Alkyne Complex Start->Activated Coordination Catalyst Transition Metal Catalyst (Au, Pd, Cu, In) Catalyst->Activated Cyclized Vinyl-Metal Intermediate Activated->Cyclized 5-endo-dig Nucleophilic Attack Product 2-Substituted Indole Cyclized->Product Protodemetalation

Caption: General mechanism for metal-catalyzed 5-endo-dig cyclization.

Comparative Performance of Different Catalysts

The choice of catalyst offers a trade-off between reactivity, cost, and reaction conditions.

Catalyst SystemTypical ConditionsKey AdvantagesKey LimitationsRepresentative Yield (%)Citation
NaAuCl₄·2H₂O EtOH, Room Temp.Very mild conditions, high efficiency, simple protocol.High cost of gold.90-98[5]
Pd(OAc)₂ Aq. Micellar Medium, 80 °CEnables tandem Sonogashira/cyclization; uses water as solvent.Requires ligands for tandem reactions; moderate yields.49-76[1]
Cu₂O / BF₃·OEt₂ DMF/NMP, 120 °CInexpensive catalyst.Higher temperatures required; Lewis acid co-catalyst needed.60-85[7]
InBr₃ Toluene, 80 °CGood functional group tolerance.Catalyst can be moisture-sensitive.75-95[6]
Detailed Experimental Protocol: Gold(III)-Catalyzed Cyclization of 2-(Phenylethynyl)aniline[5]
  • Reaction Setup: To a solution of 2-(phenylethynyl)aniline (1.0 eq) in absolute ethanol (EtOH), add a solution of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.02 eq) in EtOH.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether and wash with water to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography if necessary, though often the purity is high.

Method 3: Modern Gold-Catalyzed C-H Annulation

A significant recent advancement in the field is the development of gold-catalyzed C-H annulation reactions. These methods construct the 2-aminoindole ring by forming a C-C and a C-N bond in a cascade process, often involving the generation of highly reactive gold-carbene intermediates.

Principle & Mechanism

This strategy typically involves the reaction of an ynamide with a nitrene precursor, such as a sulfilimine[8].

  • Gold Carbene Formation: The gold(I) or gold(III) catalyst activates the ynamide. The sulfilimine acts as a nitrene transfer agent, reacting with the activated ynamide to form an α-imino gold carbene intermediate. This step is highly efficient and releases a benign sulfide byproduct (e.g., dimethyl sulfide), which does not poison the catalyst[9].

  • Intramolecular C-H Insertion: The highly reactive gold carbene then undergoes an intramolecular electrophilic aromatic substitution-type reaction, inserting into an ortho C-H bond of an adjacent N-aryl group to forge the indole ring.

This approach is powerful because it builds complexity rapidly from relatively simple starting materials under mild conditions.

Gold_Annulation Start1 N-Arylynamide Intermediate α-Imino Gold Carbene Start1->Intermediate Start2 Sulfilimine (Nitrene Source) Start2->Intermediate Nitrene Transfer (- R₂S) Catalyst Au(I) or Au(III) Catalyst Catalyst->Intermediate Product 2-Aminoindole Intermediate->Product Intramolecular C-H Insertion

Caption: Mechanism of Gold-catalyzed C-H annulation for 2-aminoindole synthesis.

Performance Data & Scope

The gold-catalyzed C-H annulation exhibits broad substrate scope and high efficiency. The reaction tolerates both electron-donating and electron-withdrawing groups on the N-aryl ring of the ynamide[8]. A related one-pot method uses simple anilines and ynamides, proceeding via a sequential Au(I)-catalyzed hydroamination and Cu(II)-mediated oxidative cyclization[10].

EntryYnamide N-Aryl SubstituentYnamide R¹ SubstituentYield (%)Citation
1Phenyl4-Tolyl94[8]
24-Methoxyphenyl4-Tolyl92[8]
34-Chlorophenyl4-Tolyl89[8]
42-Methylphenyl4-Tolyl85[8]
5PhenylCyclohexyl81[8]
Advantages & Limitations
  • Advantages:

    • High Selectivity: The method provides excellent regioselectivity.

    • Mild Conditions: Reactions are typically run at moderate temperatures.

    • Safety: Avoids the use of potentially hazardous azide-based nitrene precursors.

    • Atom Economy: C-H activation/annulation is inherently atom-economical.

  • Limitations:

    • Substrate Synthesis: Requires the pre-synthesis of ynamide and sulfilimine starting materials.

    • Catalyst Cost: Relies on expensive gold catalysts.

Detailed Experimental Protocol: Gold-Catalyzed Annulation of N-Arylynamide with Sulfilimine[8]
  • Reaction Setup: In an oven-dried vial under an inert atmosphere (N₂), combine the N-arylynamide (1.0 eq), the sulfilimine (1.2 eq), and the gold catalyst (e.g., [IPrAuCl]/AgNTf₂, 2 mol%).

  • Reaction Execution: Add anhydrous solvent (e.g., 1,2-dichloroethane) and stir the mixture at the specified temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to yield the pure 2-aminoindole product.

Limitations of Classical Methods for 2-Aminoindole Synthesis

It is instructive to understand not only which methods work, but also why established, classical methods are often unsuitable for this specific target.

  • Fischer Indole Synthesis: This acid-catalyzed rearrangement of an arylhydrazone is a cornerstone of indole chemistry[11]. However, it is notoriously ineffective for producing 3-aminoindoles, and by extension, is not a viable route to 2-aminoindoles. The required precursors, which would possess an electron-donating group (like an amine or amide) on the enamine intermediate, favor an undesired heterolytic N-N bond cleavage pathway over the productive[12][12]-sigmatropic rearrangement. This diverts the reaction away from indole formation[3].

  • Larock Indole Synthesis: The Larock heteroannulation is a powerful palladium-catalyzed reaction between an o-haloaniline and an internal alkyne to form 2,3-disubstituted indoles[13][14]. While versatile, the standard mechanism does not provide a direct route to a C2-NH₂ group. The reaction regioselectivity is typically governed by sterics, placing the bulkier alkyne substituent at the C2 position[15]. Synthesizing a 2-aminoindole via this method would require a specialized alkyne that carries a protected amino group or a surrogate, adding steps and complexity to the overall synthesis.

Comparative Summary & Strategic Selection

Choosing the right method depends on the specific goals of the synthesis: scale, desired substitution pattern, cost, and available starting materials.

FeatureReductive CyclizationIntramolecular Cyclization of 2-EthynylanilinesGold-Catalyzed C-H Annulation
Starting Materials Simple, inexpensive o-halonitroarenes & cyanoacetamides.Requires synthesis of 2-ethynylanilines.Requires synthesis of ynamides & sulfilimines.
Key Reagents Zn or Fe powder, strong base, acid.Transition metal catalyst (Au, Pd, Cu, In).Gold catalyst, nitrene precursor.
Typical Yield Range 70-90%[2]75-98% (depending on catalyst)[1][5]80-95%[8]
Conditions Harsher (strong base/acid, high temp).Generally mild (often room temp to 80 °C).Mild to moderate (60-80 °C).
Scalability Excellent; suitable for large-scale synthesis.Good; catalyst loading can be optimized.Moderate; catalyst cost can be a factor.
Key Advantage Low cost and operational simplicity.High efficiency and atom economy under mild conditions.Novel bond formation, high selectivity, avoids azides.
Primary Limitation Stoichiometric metal waste, harsh conditions.Cost of catalyst (especially Au, Pd).Cost of catalyst and multi-step substrate synthesis.
Decision-Making Flowchart

To aid in selecting a method, consider the following workflow:

Decision_Tree A What is the primary driver for your synthesis? B Low Cost & Large Scale A->B C Mild Conditions & High Atom Economy A->C D Novelty & Access to Complex Scaffolds A->D E Use Reductive Cyclization of o-Nitroaryl Precursors B->E F Use Intramolecular Cyclization of 2-Ethynylanilines (Au or In for best results) C->F G Use Gold-Catalyzed C-H Annulation D->G

References

A Researcher's Guide to the Translational Journey of 2-Aminoindoles: Correlating In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoindole scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] The path from a promising compound in a laboratory assay to a viable clinical candidate is a rigorous journey of evaluation. A critical, and often challenging, step in this process is understanding the relationship between a compound's performance in vitro (in a controlled laboratory setting) and its efficacy in vivo (within a living organism). This guide provides a comparative analysis of the in vitro and in vivo activities of 2-aminoindole-derived compounds, supported by experimental data and detailed methodologies, to illuminate the complexities of this translational gap.

The core challenge in drug discovery is that potent activity in a cellular or enzymatic assay does not guarantee success in a complex physiological system.[3][4] Factors such as absorption, distribution, metabolism, excretion (ADME), and potential off-target toxicities come into play, often leading to a disconnect between in vitro and in vivo results.[5][6][7] This guide will explore these nuances through specific examples of 2-aminoindole derivatives developed for antiviral, antiparasitic, and anticancer applications.

Phase 1: The Proving Ground - In Vitro Evaluation

The initial assessment of a 2-aminoindole derivative's potential begins with a battery of in vitro assays. These tests are designed to be rapid and high-throughput, allowing for the screening of numerous compounds to measure their biological activity against specific molecular targets or cell lines.

Common in vitro evaluation strategies include:

  • Antiviral Activity: The efficacy of compounds against viruses is often tested in cell cultures. For instance, a series of 2-aminoindole derivatives were evaluated for their anti-influenza A virus activity in Madin Darby Canine Kidney (MDCK) cells. The key metrics derived from these assays are the EC₅₀ (the concentration that provides 50% of the maximum effective response) and the CC₅₀ (the concentration that causes 50% cytotoxicity), which together determine the compound's selectivity index (SI = CC₅₀/EC₅₀).[8]

  • Anticancer Activity: The most common initial screen for anticancer potential is the cytotoxicity assay. The MTT assay, for example, measures a compound's ability to inhibit the proliferation of various cancer cell lines, with the resulting IC₅₀ (half-maximal inhibitory concentration) value indicating potency.[9][10][11] Beyond general cytotoxicity, specific enzyme inhibition assays are crucial. 2-aminoindoles have been designed as potent inhibitors of kinases critical to cancer progression, such as 5-lipoxygenase (5-LO), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13][14][15]

  • Antiparasitic Activity: For diseases like leishmaniasis, compounds are tested against different life stages of the parasite. The activity of 2-amino-4,6-dimethylpyridine derivatives, for example, was determined against both the promastigote and the more clinically relevant intracellular amastigote forms of Leishmania mexicana to establish IC₅₀ values.[16]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for assessing the effect of a 2-aminoindole compound on the proliferation of cancer cells.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 2-aminoindole derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Phase 2: The Reality Check - In Vivo Assessment

While in vitro data provides crucial information on potency and mechanism, in vivo studies are indispensable for evaluating a compound's therapeutic potential in a whole, living organism.[17][18] These experiments reveal the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines efficacy and safety.

Key in vivo models for evaluating 2-aminoindoles include:

  • Infectious Disease Models: To validate the in vitro antiviral activity of 2-aminoindole 3h, BALB/c mice were infected with influenza A virus. The compound's efficacy was then assessed by measuring reductions in viral load in lung tissue and observing improvements in organ injury compared to untreated controls.[8]

  • Anticancer Xenograft Models: A standard for oncology drug development, this model involves implanting human tumor cells into immunocompromised mice. The in vivo efficacy of the makaluvamine analog FBA-TPQ was demonstrated by its ability to inhibit the growth of breast cancer xenograft tumors in a dose-dependent manner.[9][19]

  • Parasitic Infection Models: To test antiparasitic compounds, susceptible animal models are infected with the target parasite. For example, BALB/c mice infected with Leishmania mexicana were used to show that a lead compound could significantly reduce the amastigote burden in the lymph nodes, spleen, and liver after intraperitoneal administration.[16]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation vitro_start Compound Library (2-Aminoindoles) cell_assay Cell-Based Assays (e.g., MTT, Antiviral) vitro_start->cell_assay enzyme_assay Biochemical Assays (e.g., Kinase Inhibition) vitro_start->enzyme_assay vitro_data Determine Potency (IC50 / EC50) cell_assay->vitro_data enzyme_assay->vitro_data hit_id Hit Identification & Lead Selection vitro_data->hit_id animal_model Select Relevant Animal Model hit_id->animal_model Advance Lead Compound dosing Dose-Response & Toxicity Studies animal_model->dosing efficacy Efficacy Study (e.g., Tumor Reduction) dosing->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) efficacy->pk_pd vivo_data Evaluate In Vivo Efficacy & Safety pk_pd->vivo_data cluster_pathway Intracellular Signaling Cascade EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K Ligand Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminoindole Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

References

A Head-to-Head Comparison: Fischer Indole Synthesis vs. Pictet-Spengler for Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the tryptamine scaffold is a cornerstone for a multitude of biologically active compounds, from vital neurotransmitters to groundbreaking pharmaceuticals. The efficient synthesis of these valuable molecules is paramount. Two of the most powerful and time-honored strategies for constructing the tryptamine framework are the Fischer indole synthesis and the Pictet-Spengler reaction. This guide offers an in-depth, objective comparison of these two synthetic titans, providing the mechanistic insights and experimental data necessary to inform your strategic selection for tryptamine analog synthesis.

At a Glance: Divergent Pathways to the Indole Core

The Fischer indole synthesis and the Pictet-Spengler reaction both culminate in indole-containing structures, yet they approach the construction of the tryptamine framework from fundamentally different starting points, yielding distinct, albeit related, products.[1]

The Fischer indole synthesis is a formative reaction, constructing the indole ring itself from an arylhydrazine and a suitable carbonyl compound. This makes it an ideal choice for producing a wide array of substituted tryptamines. In contrast, the Pictet-Spengler reaction commences with a pre-formed tryptamine or a similar β-arylethylamine, reacting it with an aldehyde or ketone to forge a new ring fused to the indole, most commonly a tetrahydro-β-carboline.[1] The selection between these two powerful methods is therefore primarily dictated by the desired final molecular architecture and the accessibility of starting materials.[1]

Reaction Mechanisms: A Visual Breakdown

The divergent outcomes of these two synthetic routes are rooted in their distinct reaction mechanisms. The Fischer indole synthesis is characterized by a[2][2]-sigmatropic rearrangement, while the Pictet-Spengler reaction proceeds via an intramolecular electrophilic substitution.[1]

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a robust method for forming an indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3] The generally accepted mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form an arylhydrazone.

  • Tautomerization: The arylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and, through the elimination of ammonia, aromatizes to yield the final indole product.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the resulting indole ring.[3]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Carbonyl, -H2O Carbonyl Carbonyl Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated_Enamine Enamine->Protonated_Enamine + H+ Diimine_Intermediate Diimine_Intermediate Protonated_Enamine->Diimine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic_Aminal Diimine_Intermediate->Cyclic_Aminal Cyclization Indole Indole Cyclic_Aminal->Indole Aromatization -NH3, -H+

Caption: Mechanistic workflow of the Fischer indole synthesis.

Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and a carbonyl compound. When tryptamine is used, this reaction is a highly effective method for synthesizing tetrahydro-β-carbolines.[2] The mechanism unfolds as follows:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the tryptamine with an aldehyde or ketone to form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.

  • Intramolecular Electrophilic Attack: The electron-rich indole nucleus of the tryptamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This typically occurs at the C2 position of the indole.

  • Deprotonation and Ring Closure: A subsequent deprotonation re-aromatizes the indole ring system, yielding the final tetrahydro-β-carboline product.

Pictet_Spengler_Reaction cluster_1 Pictet-Spengler Reaction Tryptamine Tryptamine Schiff_Base Schiff_Base Tryptamine->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium_Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Tetrahydro_beta_carboline Tetrahydro_beta_carboline Cyclized_Intermediate->Tetrahydro_beta_carboline Deprotonation

Caption: Mechanistic workflow of the Pictet-Spengler reaction.

Head-to-Head Comparison: Key Synthetic Parameters

FeatureFischer Indole SynthesisPictet-Spengler Reaction
Starting Materials Arylhydrazine, Aldehyde/Ketone (e.g., 4-aminobutanal acetal)Tryptamine or β-arylethylamine, Aldehyde/Ketone
Product Substituted TryptamineTetrahydro-β-carboline or related fused ring system
Key Transformation Construction of the indole ringFormation of a new ring fused to an existing indole
Catalyst Typically strong Brønsted or Lewis acids (e.g., H2SO4, HCl, ZnCl2)[3]Often milder acids (e.g., TFA), can sometimes proceed without acid catalysis
Reaction Conditions Often requires elevated temperaturesCan often be performed at or below room temperature
Substrate Scope Broad scope for substituted arylhydrazines.Broad scope for various aldehydes and ketones.
Common Side Reactions Tar and resin formation at high temperatures, competing N-N bond cleavage.[4]Potential for side reactions with sensitive functional groups.
Stereoselectivity Not typically a consideration for the core reaction.Can be highly diastereoselective, especially with chiral tryptamine derivatives.[5]

Experimental Protocols & Data

To provide a tangible comparison, we will examine representative protocols for the synthesis of two medicinally relevant compound classes: a substituted tryptamine via the Fischer indole synthesis and a tetrahydro-β-carboline via the Pictet-Spengler reaction.

Fischer Indole Synthesis: Synthesis of a Generic Substituted Tryptamine

This protocol is a generalized representation for the preparation of a tryptamine derivative.

Step-by-Step Methodology:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, the substituted phenylhydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. The corresponding 4-aminobutanal acetal (1.0-1.2 eq) is added to the solution.[1] The mixture is stirred, often with gentle heating, until hydrazone formation is complete, as monitored by TLC or LC-MS.

  • Indolization: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the reaction mixture. The mixture is then heated to the optimal temperature for cyclization, which can range from 80°C to 180°C, depending on the substrate and catalyst.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tryptamine analog.

Representative Yields: The yields for the Fischer indole synthesis of tryptamines can vary widely depending on the substrates and conditions, but are often in the range of 40-70%. For example, the synthesis of various 5-substituted tryptamines has been reported with yields in this range.[6]

Pictet-Spengler Reaction: Synthesis of a Generic 1-Substituted Tetrahydro-β-carboline

This protocol is a generalized representation for the preparation of a tetrahydro-β-carboline.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, the tryptamine derivative (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane, toluene, or methanol.

  • Addition of Aldehyde: The desired aldehyde (1.0-1.2 eq) is added dropwise to the stirred solution at room temperature.[1]

  • Catalysis: If necessary, an acid catalyst like trifluoroacetic acid (TFA) is added. The reaction is often stirred at room temperature, but in some cases, gentle heating or cooling may be required.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure tetrahydro-β-carboline.

Representative Yields: The Pictet-Spengler reaction often proceeds in good to excellent yields. For instance, the reaction of tryptamine with various aldehydes can afford the corresponding tetrahydro-β-carbolines in yields ranging from 70% to over 90%.[7] The reaction of tryptamine and 5-methoxytryptamine with optically pure malonaldehyde monocycloacetals has been reported to yield the corresponding (R)-carbolines in 89% yield after removal of the chiral auxiliary.[2]

Senior Application Scientist's Verdict: Strategic Selection of a Synthetic Route

Both the Fischer indole synthesis and the Pictet-Spengler reaction are formidable tools in the synthetic chemist's arsenal for accessing tryptamine-related structures. The choice between them is not one of superiority, but of strategic alignment with the synthetic goal.

Choose the Fischer Indole Synthesis when:

  • Your target is a substituted tryptamine, and the indole ring itself needs to be constructed as part of the synthesis.

  • You are starting from readily available and diverse phenylhydrazines and need to introduce the aminoethyl side chain.

  • The synthesis requires a method that has been demonstrated to be scalable for the production of pharmaceutical-grade tryptamines.[1]

Choose the Pictet-Spengler Reaction when:

  • Your target is a tetrahydro-β-carboline or a related fused-ring system.

  • You are starting with a tryptamine derivative and aim to introduce complexity through cyclization with an aldehyde or ketone.

  • Milder reaction conditions are a priority to preserve sensitive functional groups.

  • Stereochemical control at the newly formed stereocenter is crucial, as diastereoselective variants are well-established.

References

Safety Operating Guide

Navigating the Safe Handling of 1H-Indol-2-amine Hydrochloride: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical compounds; it is to empower our partners in research and development with the knowledge to handle these materials safely and effectively. This guide addresses the critical aspects of handling 1H-Indol-2-amine hydrochloride, a compound of interest in drug discovery and synthetic chemistry. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a thorough analysis of structurally related indole amines and hydrochloride salts allows us to establish a robust safety protocol. The guidance herein is synthesized from established safety principles and data from analogous compounds to ensure a high margin of safety.

The fundamental principle of laboratory safety is risk mitigation. For compounds like this compound, where toxicological data may be incomplete, we adopt a conservative approach, treating the substance with the caution it warrants based on its chemical class. Aromatic amines, as a category, can present significant health hazards, including skin irritation, serious eye damage, respiratory irritation, and potential for sensitization.[1][2] The hydrochloride salt form often enhances water solubility, which can facilitate absorption. Therefore, a multi-layered approach to safety, beginning with engineering controls and culminating in appropriate Personal Protective Equipment (PPE), is not just recommended—it is essential.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The necessity for stringent PPE protocols stems from the potential hazards associated with compounds analogous to this compound.

  • Skin Irritation and Sensitization : Many amine-containing compounds are known skin irritants and can cause allergic skin reactions (sensitization) upon repeated exposure.[3][4][5][6] This necessitates the use of gloves and protective clothing to prevent direct contact.

  • Serious Eye Damage : As with many hydrochloride salts of organic bases, this compound is likely to be a severe eye irritant.[1][2] Direct contact with the eyes could lead to serious, potentially irreversible, damage. This underscores the mandatory use of chemical splash goggles.

  • Respiratory Tract Irritation : Fine powders of amine hydrochlorides can be easily aerosolized. Inhalation may cause irritation to the respiratory tract.[2]

  • Acute Toxicity : While data is limited, related compounds have shown to be harmful if swallowed or in contact with skin.[7][8][9]

The First Line of Defense: Engineering Controls

Before a single piece of PPE is donned, engineering controls must be in place. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood : All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[1][10][11] This contains any dust or vapors, preventing inhalation.

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[1][10]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is the last line of defense against exposure. The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required if container is sealed
Weighing & Transfer (Solid) Chemical splash goggles & face shieldDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Laboratory coat, disposable sleevesRequired if not in a fume hood (NIOSH-approved respirator)
Solution Preparation & Handling Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Chemical-resistant apron or disposable coverallsNIOSH-approved respirator with appropriate cartridges
A Deeper Dive into PPE Selection
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[11] A face shield should be worn over the goggles during operations with a high risk of splashing, such as reconstituting the solid or cleaning up spills.[12]

  • Hand Protection : Not all gloves are created equal. Nitrile gloves provide good protection against a wide range of chemicals and are a suitable choice for handling this compound.[13] For tasks involving larger quantities or prolonged handling, consider double-gloving.[13] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[1][11]

  • Body Protection : A standard laboratory coat is the minimum requirement.[14] Ensure it is fully buttoned with the sleeves rolled down. For larger-scale operations or when cleaning spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[12][15]

  • Respiratory Protection : When engineering controls like a fume hood are not feasible or during a large spill, respiratory protection is crucial. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.[12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized protocol minimizes the risk of exposure and ensures experimental reproducibility.

Protocol for Weighing Solid this compound
  • Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

  • Don PPE : Don the appropriate PPE as outlined in the table above (goggles, face shield, double gloves, lab coat).

  • Transfer : Perform all manipulations deep within the fume hood. Carefully open the primary container. Use a clean spatula to transfer the desired amount of solid to the weigh paper or boat on a tared analytical balance.

  • Containment : Promptly and securely close the primary container.

  • Dissolution : If preparing a solution, carefully add the weighed solid to the solvent in a suitable flask. This should also be done inside the fume hood.

  • Clean-Up : Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel. Dispose of the cleaning material and weigh paper as hazardous waste.

  • Doff PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[1]

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment start Identify Handling Task fume_hood Is the task performed in a fume hood? start->fume_hood ppe_base Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes ppe_respirator Add NIOSH-Approved Respirator fume_hood->ppe_respirator No ppe_splash Is there a significant splash risk? ppe_base->ppe_splash ppe_respirator->ppe_base ppe_face_shield Add Face Shield ppe_splash->ppe_face_shield Yes ppe_spill Is this a spill cleanup? ppe_splash->ppe_spill No ppe_face_shield->ppe_spill ppe_spill_kit Upgrade to: - Heavy-duty gloves - Chemical Apron/  Coveralls ppe_spill->ppe_spill_kit Yes ppe_end Proceed with Task ppe_spill->ppe_end No ppe_spill_kit->ppe_end

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the protection of the environment. All waste generated from handling this compound must be treated as hazardous waste.[16]

Protocol for Waste Disposal
  • Segregation : Segregate waste streams. Do not mix solid waste with liquid waste.[16] Solid waste includes contaminated gloves, weigh boats, paper towels, and any unreacted chemical.[16]

  • Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container.[16][17] The container must be compatible with the chemical.

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".[16][17]

  • Storage : Keep the waste container tightly sealed except when adding waste.[16][17] Store it in a designated satellite accumulation area that is secure and well-ventilated.

  • Pickup : Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a pickup.[16]

  • Decontamination : Any reusable labware (e.g., glassware, spatulas) should be decontaminated thoroughly before being returned to general use.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research. Handling chemicals with respect and caution is the hallmark of a proficient and responsible scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.